molecular formula C8H12N4 B111997 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile CAS No. 158001-28-6

5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Cat. No.: B111997
CAS No.: 158001-28-6
M. Wt: 164.21 g/mol
InChI Key: WXEIWFYQLJCWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is a useful research compound. Its molecular formula is C8H12N4 and its molecular weight is 164.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-amino-1-tert-butylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-8(2,3)12-7(10)6(4-9)5-11-12/h5H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXEIWFYQLJCWSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C(C=N1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383917
Record name 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158001-28-6
Record name 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile, a key heterocyclic template in medicinal chemistry and drug discovery. This document outlines the primary synthetic methodologies, provides detailed experimental protocols, and presents quantitative data to support researchers in the efficient preparation of this valuable compound.

Introduction

5-Aminopyrazoles are a privileged scaffold in the development of therapeutic agents due to their diverse biological activities. The title compound, this compound, serves as a crucial intermediate for the synthesis of a wide range of bioactive molecules, including kinase inhibitors and antagonists for various receptors.[1] The strategic placement of the amino, cyano, and tert-butyl groups offers multiple points for diversification, making it a versatile building block in the synthesis of compound libraries for drug screening.

Synthetic Pathways

The synthesis of this compound can be achieved through several strategic approaches. The most prominent and direct methods involve the cyclocondensation of a hydrazine with a malononitrile derivative.

Pathway A: Cyclocondensation of tert-Butylhydrazine with Ethoxymethylenemalononitrile

This is the most direct and widely employed method for the synthesis of N-substituted 5-aminopyrazole-4-carbonitriles. The reaction proceeds via the nucleophilic attack of tert-butylhydrazine on the electron-deficient double bond of ethoxymethylenemalononitrile, followed by an intramolecular cyclization and elimination of ethanol to yield the pyrazole ring.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product tert-Butylhydrazine tert-Butylhydrazine Nucleophilic\nAddition Nucleophilic Addition tert-Butylhydrazine->Nucleophilic\nAddition Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile Ethoxymethylenemalononitrile->Nucleophilic\nAddition Intramolecular\nCyclization Intramolecular Cyclization Nucleophilic\nAddition->Intramolecular\nCyclization Elimination\nof Ethanol Elimination of Ethanol Intramolecular\nCyclization->Elimination\nof Ethanol This compound This compound Elimination\nof Ethanol->this compound

Caption: Synthetic pathway via cyclocondensation.

Alternative Pathway: From Potassium Tricyanomethanide

An alternative, multi-step synthesis begins with the reaction of potassium tricyanomethanide and tert-butylhydrazine. This route initially forms 3,5-diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile. Subsequent selective deamination would be required to yield the target compound. While more complex, this pathway can be advantageous for creating analogues with substitutions at the 3-position.[2]

Experimental Protocols

Synthesis of Ethoxymethylenemalononitrile (Precursor)

A general procedure for the synthesis of the precursor ethoxymethylenemalononitrile is as follows:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine triethyl orthoformate (1.5 equivalents), malononitrile (1.0 equivalent), and acetic anhydride (2.5 equivalents).

  • Heat the mixture to reflux at 110-140°C for 4-5 hours. The reaction progress can be monitored by gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the mixture under reduced pressure at 70°C to yield the crude solid product.

  • The pure ethoxymethylenemalononitrile can be obtained by vacuum distillation.[3]

Synthesis of this compound

The following is a representative protocol for the synthesis of the title compound, based on established procedures for analogous pyrazoles.

Materials:

  • tert-Butylhydrazine hydrochloride

  • Ethoxymethylenemalononitrile

  • Sodium hydroxide (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a solution of tert-butylhydrazine, prepared by neutralizing tert-butylhydrazine hydrochloride (1.0 equivalent) with an equivalent amount of a base like 2 M NaOH in a suitable solvent such as ethanol, add ethoxymethylenemalononitrile (1.0 equivalent) at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • The resulting solid is then collected by filtration, washed with cold ethanol or water, and dried under vacuum to afford the crude product.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the synthesis of 5-aminopyrazole-4-carbonitriles via cyclocondensation reactions.

Starting Material 1Starting Material 2SolventBaseTemperature (°C)Time (h)Yield (%)Reference
tert-Butylhydrazine HCl3-Aminocrotononitrile2 M NaOH (aq)-9022>95[4]
PhenylhydrazineBenzaldehyde, MalononitrileH₂O/EtOH-550.25-0.4585-93[5]
PhenylhydrazineAzo-linked aldehydes, Malononitrile--80-High[6]

Note: The yields and reaction conditions can vary based on the specific substrates and catalysts used.

Logical Workflow for Synthesis and Purification

The overall workflow for the synthesis and purification of this compound is depicted below.

G Start Start Reaction_Setup Combine tert-Butylhydrazine and Ethoxymethylenemalononitrile in Solvent Start->Reaction_Setup Reaction Heat to Reflux Reaction_Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Cool and Isolate Crude Product Monitoring->Workup Complete Purification Recrystallization Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow.

Conclusion

The synthesis of this compound is a well-established process, with the cyclocondensation of tert-butylhydrazine and ethoxymethylenemalononitrile being the most direct and efficient route. This guide provides the necessary theoretical background and practical protocols to enable researchers to synthesize this important building block for application in pharmaceutical and materials science research. The versatility of the 5-aminopyrazole scaffold ensures its continued importance in the development of novel chemical entities.

References

An In-depth Technical Guide to 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Physical Properties

This compound is a substituted pyrazole derivative. The core structure consists of a five-membered pyrazole ring with an amino group at position 5, a tert-butyl group at position 1, and a carbonitrile group at position 4.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
CAS Number 158001-28-6
Molecular Formula C₈H₁₂N₄
Molecular Weight 164.21 g/mol

Table 2: Physical and Chemical Properties

PropertyValueSource
Physical Form SolidSupplier Data
Purity ≥97%Supplier Data
Melting Point Data not available-
Boiling Point 325.7 °C (Predicted)Publicly available data
Flash Point 150.8 °C (Predicted)Publicly available data
Solubility Slightly soluble in chloroform and methanolPublicly available data for a related compound
Storage 2-8 °C, inert atmosphere, keep in dark placeSupplier Data

Spectroscopic Data

Expected Spectroscopic Features:

  • ¹H NMR: The spectrum would be expected to show a singlet for the tert-butyl protons, a broad singlet for the amino protons, and a singlet for the proton on the pyrazole ring. The exact chemical shifts would be influenced by the solvent used.

  • ¹³C NMR: The spectrum would display signals for the carbons of the tert-butyl group, the carbonitrile carbon, and the carbons of the pyrazole ring.

  • IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amino group, the C≡N stretching of the carbonitrile group, and C-H stretching of the tert-butyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a general and widely used method for the synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitriles involves the condensation of a hydrazine derivative with a suitable three-carbon synthon, such as an ethoxymethylenemalononitrile.

A related synthesis for a bromo-substituted analog, 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, has been reported, which could potentially be adapted. This synthesis involves the treatment of potassium tricyanomethanide with tert-butylhydrazine to form 3,5-diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, followed by a selective Sandmeyer reaction.

Below is a generalized workflow for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which illustrates the key steps that could be adapted for the synthesis of the tert-butyl analog.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product A tert-Butylhydrazine C Condensation/ Cyclization A->C B Ethoxymethylenemalononitrile B->C D This compound C->D

Generalized synthetic workflow for 5-aminopyrazoles.
Experimental Protocol: General Procedure for the Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles

This protocol is for a related class of compounds and would require optimization for the synthesis of the tert-butyl analog.

  • Reaction Setup: In a round-bottom flask, dissolve the arylhydrazine (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Reagent: To this solution, add ethoxymethylenemalononitrile (1 equivalent).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Reactivity and Stability

Detailed experimental data on the reactivity and stability of this compound is not available. A safety data sheet for the compound indicates "no data available" for reactivity, chemical stability, possibility of hazardous reactions, conditions to avoid, incompatible materials, and hazardous decomposition products.

Based on the functional groups present, the following reactivity can be inferred:

  • The amino group can act as a nucleophile and is expected to react with various electrophiles. It can also be a site for diazotization reactions.

  • The pyrazole ring is an aromatic heterocycle and can undergo electrophilic substitution, although the electron-donating amino group and the electron-withdrawing carbonitrile group will influence the regioselectivity of such reactions.

  • The carbonitrile group can be hydrolyzed to a carboxylic acid or a carboxamide under acidic or basic conditions. It can also be reduced to an amine.

For stability, the compound should be stored at 2-8 °C in a dark, inert atmosphere as recommended by suppliers.

Biological Activity and Potential Applications

There is no specific information available in the reviewed literature regarding the biological activity or signaling pathways directly associated with this compound. However, the 5-aminopyrazole scaffold is a well-established pharmacophore and is present in numerous compounds with a wide range of biological activities.

Derivatives of 5-aminopyrazole have been reported to exhibit activities including:

  • Kinase inhibition (e.g., FGFR inhibitors)

  • Anticancer

  • Anti-inflammatory

  • Antimicrobial

  • Antiviral

The diverse biological activities of this class of compounds make this compound a molecule of interest for screening in various drug discovery programs.

G cluster_activities Potential Biological Activities A 5-Aminopyrazole Scaffold B Kinase Inhibition A->B C Anticancer A->C D Anti-inflammatory A->D E Antimicrobial A->E F Antiviral A->F

An In-Depth Technical Guide to 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile (CAS 158001-28-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is a heterocyclic organic compound featuring a pyrazole core substituted with an amino group, a tert-butyl group, and a nitrile group. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, physicochemical properties, and potential applications in research and drug discovery.

Physicochemical Properties

PropertyValueSource
CAS Number 158001-28-6-
Molecular Formula C₈H₁₂N₄-
Molecular Weight 164.21 g/mol -
Physical Form Solid--INVALID-LINK--
Purity ≥97%--INVALID-LINK--
Storage 2-8°C, inert atmosphere, keep in a dark place--INVALID-LINK--
IUPAC Name 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile--INVALID-LINK--
InChI Key WXEIWFYQLJCWSP-UHFFFAOYSA-N--INVALID-LINK--

Synthesis

A detailed, peer-reviewed synthesis protocol specifically for this compound is not explicitly available. However, based on the general synthesis of 5-aminopyrazole-4-carbonitriles, a plausible synthetic route involves the condensation of a hydrazine with a malononitrile derivative.

A common and efficient method for the synthesis of the 5-aminopyrazole core involves a one-pot, three-component reaction of an aldehyde, malononitrile, and a hydrazine in the presence of a catalyst. While these examples do not use tert-butylhydrazine specifically, the general methodology is broadly applicable.

A closely related synthesis is described for 3,5-diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which is a potential precursor. This synthesis involves the treatment of potassium tricyanomethanide with tert-butylhydrazine.

General Experimental Workflow for 5-Aminopyrazole Synthesis

The following diagram illustrates a generalized experimental workflow for the synthesis of 5-aminopyrazole-4-carbonitrile derivatives, which could be adapted for the target compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product aldehyde Aldehyde Derivative mixing Mixing and Stirring aldehyde->mixing malononitrile Malononitrile malononitrile->mixing hydrazine Hydrazine Derivative (e.g., tert-butylhydrazine) hydrazine->mixing catalyst Catalyst catalyst->mixing solvent Solvent (e.g., Ethanol/Water) solvent->mixing conditions Heating (e.g., 55 °C) conditions->mixing monitoring Reaction Monitoring (TLC) mixing->monitoring workup Work-up (Cooling, Filtration) monitoring->workup purification Purification (Crystallization/Chromatography) workup->purification product 5-Aminopyrazole-4-carbonitrile Derivative purification->product

Spectroscopic and Synthetic Profile of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data, synthesis, and potential biological relevance of the heterocyclic compound 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile. This molecule belongs to the 5-aminopyrazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in search results
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
Data not available in search results
Table 4: Mass Spectrometry Data
m/zAssignment
Data not available in search results

Note: Specific experimental data for the title compound was not available in the initial search results. The tables are structured for future data population.

Experimental Protocols

The synthesis of this compound can be achieved through a multi-step reaction sequence. A general and efficient route involves the cyclization of a suitable precursor with tert-butyl hydrazine. The following is a representative experimental protocol based on the synthesis of related 5-aminopyrazoles.

Synthesis of this compound

A common synthetic approach to the 5-aminopyrazole core involves the reaction of a β-ketonitrile or an equivalent precursor with a substituted hydrazine. For the title compound, the synthesis could proceed as follows:

  • Step 1: Synthesis of an appropriate malononitrile derivative. This typically involves the condensation of an active methylene compound, such as malononitrile, with a suitable electrophile.

  • Step 2: Cyclization with tert-butyl hydrazine. The resulting intermediate from Step 1 is then reacted with tert-butyl hydrazine. The reaction is typically carried out in a suitable solvent, such as ethanol, and may be heated to facilitate the cyclization and formation of the pyrazole ring.

  • Step 3: Work-up and Purification. Upon completion of the reaction, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization or column chromatography to yield the pure this compound.

A detailed, step-by-step protocol for the synthesis of the closely related compound, 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, has been reported and can be adapted for the synthesis of the title compound.

Potential Biological Significance and Signaling Pathways

The 5-aminopyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. A structurally related compound, 5-amino-1-tert-butylpyrazole-4-carboxamide, has been identified as an inhibitor of the lymphocyte-specific protein tyrosine kinase (Lck), a key enzyme in the T-cell signaling pathway.[1] Inhibition of Lck is a therapeutic strategy for autoimmune diseases and certain cancers.

Below is a diagram illustrating a simplified T-cell receptor (TCR) signaling pathway, highlighting the role of Lck and the potential point of intervention for a compound like this compound.

TCR_Signaling_Pathway TCR TCR Complex Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation Downstream Downstream Signaling (e.g., NFAT, AP-1, NF-κB) PLCg1->Downstream Inhibitor 5-amino-1-tert-butyl- 1H-pyrazole-4-carbonitrile (Hypothetical) Inhibitor->Lck Inhibition Synthesis_Workflow Start Starting Materials (e.g., Malononitrile derivative, tert-butyl hydrazine) Reaction Cyclization Reaction Start->Reaction Workup Reaction Work-up (Extraction/Filtration) Reaction->Workup Purification Purification (Recrystallization/ Column Chromatography) Workup->Purification Product Pure 5-amino-1-tert-butyl- 1H-pyrazole-4-carbonitrile Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis Data Final Spectroscopic Data Analysis->Data

References

In-depth Technical Guide: 1H NMR Spectrum of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble:

This technical guide is intended to provide a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of the heterocyclic compound 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. A thorough understanding of their structural characterization, particularly through NMR spectroscopy, is fundamental for synthesis verification, quality control, and further molecular design.

Disclaimer: Following an exhaustive search of available scientific literature and chemical databases, specific experimental ¹H NMR data (chemical shifts, multiplicities, and integration) for this compound could not be located. The information presented herein is therefore based on the analysis of closely related structural analogs and established principles of NMR spectroscopy. This guide will outline the expected ¹H NMR spectrum and provide a detailed, generalized experimental protocol for its acquisition.

Predicted ¹H NMR Spectral Data

The structure of this compound contains three distinct proton environments that are expected to be resolved in a ¹H NMR spectrum. The predicted chemical shifts (δ) are influenced by the electronic environment of the pyrazole ring and the nature of the substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
tert-butyl protons (-C(CH₃)₃)~ 1.5 - 1.7Singlet (s)9H
Amino protons (-NH₂)~ 4.5 - 6.5 (broad)Singlet (s, br)2H
Pyrazole C3-H~ 7.5 - 8.0Singlet (s)1H

Note: The chemical shifts of amino protons are highly dependent on solvent, concentration, and temperature, often appearing as a broad singlet.

Experimental Protocol: ¹H NMR Spectroscopy

This section provides a detailed methodology for the acquisition of a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. CDCl₃ is a common choice for many organic molecules. DMSO-d₆ is particularly useful for compounds with exchangeable protons like amines, as it can slow down the exchange rate and result in sharper signals.

  • Concentration: Dissolve approximately 5-10 mg of the solid compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer to achieve a homogeneous solution. The solution should be free of any suspended particles.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern NMR spectrometers often use the residual solvent peak for referencing.

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay (d1): A delay of 1-2 seconds is usually appropriate.

    • Acquisition Time (aq): An acquisition time of 3-4 seconds will provide good resolution.

    • Spectral Width (sw): A spectral width of approximately 12-16 ppm is suitable to cover the expected chemical shift range for organic molecules.

3. Data Processing:

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing: Manually phase the spectrum to obtain pure absorption Lorentzian line shapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

  • Integration: Integrate the area under each resonance signal to determine the relative number of protons.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent (0.6-0.7 mL) A->B C Add Internal Standard (TMS, optional) B->C D Transfer to NMR Tube C->D E Insert Sample into Spectrometer D->E F Set Up Experimental Parameters E->F G Acquire FID F->G H Fourier Transform FID G->H I Phase Correction H->I J Baseline Correction I->J K Referencing J->K L Integration of Signals K->L M Determination of Chemical Shifts K->M N Analysis of Multiplicities K->N O Structure Verification L->O M->O N->O

Caption: Workflow for ¹H NMR analysis.

In-Depth Technical Guide: 13C NMR Analysis of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the 13C NMR analysis of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile, tailored for researchers, scientists, and professionals in drug development. This document outlines predicted spectral data, detailed experimental protocols, and logical workflows for the analysis of this compound.

Predicted 13C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale and Comparative Data
C3150-155In related 5-aminopyrazole systems, the C3 carbon typically resonates in this downfield region.
C490-100The carbon atom bearing the carbonitrile group in pyrazole rings generally appears in this range.
C5155-160The C5 carbon, substituted with an amino group, is expected to be significantly deshielded.
CN115-120The chemical shift for the nitrile carbon is consistently found in this region in various organic molecules.
C(CH₃)₃60-65The quaternary carbon of the tert-butyl group is anticipated to appear in this range.
C(CH₃)₃28-32The methyl carbons of the tert-butyl group are expected to resonate in this upfield region.

Experimental Protocol for 13C NMR Analysis

The following is a generalized, detailed protocol for acquiring a 13C NMR spectrum of this compound. This protocol is based on standard methodologies for the analysis of heterocyclic compounds.[1][2][3][4]

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and for observing exchangeable protons (if ¹H NMR is also being acquired).[1]

  • Concentration: Prepare a solution with a concentration of 25.0 ± 5.0 mmol/L.[1]

  • Sample Tube: Use a standard 5 mm NMR tube. Ensure the tube is clean and dry before use.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is recommended for optimal resolution and sensitivity.

  • Nucleus: ¹³C

  • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 0-200 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Processing Parameters:

    • Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

    • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

Visualizations

Chemical Structure and Carbon Numbering

The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for NMR assignment.

cluster_0 C1 C(CH₃)₃ C2 C(CH₃)₃ N1 N C1->N1 N2 N N1->N2 C3 C3 N2->C3 C4 C4 C3->C4 H3 H C3->H3 C5 C5 C4->C5 CN CN C4->CN C5->N1 NH2 NH₂ C5->NH2 A Sample Preparation (Dissolution in Deuterated Solvent) B NMR Spectrometer Setup (Tuning and Shimming) A->B C 13C NMR Data Acquisition (Proton Decoupled) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis (Peak Picking and Chemical Shift Assignment) D->E F Data Reporting (Table of Chemical Shifts) E->F

References

An In-depth Technical Guide to the Physical and Chemical Properties of Aminopyrazole Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of aminopyrazole carbonitrile derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including their roles as kinase inhibitors in anticancer therapies. This document consolidates quantitative data, details experimental methodologies, and visualizes key biological pathways and experimental workflows to support ongoing research and development efforts.

Physicochemical Properties

Aminopyrazole carbonitrile derivatives exhibit a range of physicochemical properties that are crucial for their handling, characterization, and application in drug discovery. The following tables summarize key quantitative data for representative compounds from this class.

Table 1: General Physical Properties of Selected Aminopyrazole Carbonitrile Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)AppearanceReference
5-Amino-1H-pyrazole-4-carbonitrileC₄H₄N₄108.10172-176476.37 at 760 mmHgTan crystalline solid[1][2]
3-Amino-1H-pyrazole-4-carbonitrileC₄H₄N₄108.10172-174--[3]
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrileC₁₆H₁₂N₄O276.29N/A585.3 at 760 mmHgLight yellow to off-white powder[4]
5-Amino-3-benzyl-1H-pyrazole-4-carbonitrileC₁₁H₁₀N₄198.22N/AN/A-[5]
5-Amino-3-(3-hydroxypropyl)-1H-pyrazole-4-carbonitrileC₇H₁₀N₄O166.18N/AN/A-[6]

Note: Boiling point data for many derivatives are not available (N/A) as they often decompose at high temperatures.

Table 2: Spectroscopic Data for Representative Aminopyrazole Carbonitrile Derivatives
CompoundFT-IR (KBr, cm⁻¹)¹H NMR (Solvent, δ ppm)¹³C NMR (Solvent, δ ppm)Reference
5-Amino-3-(5-((2-chlorophenyl)diazenyl)-2-hydroxyphenyl)-1-(p-tolyl)-1H-pyrazole-4-carbonitrile3218 (N-H), 3035 (O-H), 2290 (C≡N), 1667 (N=N)(DMSO-d₆): 2.23 (s, 3H, CH₃), 6.92-7.10 (m, 5H), 7.46-7.56 (m, 3H), 7.53 (s, 2H, NH₂), 7.68-7.78 (m, 2H), 8.22 (s, 1H), 10.23 (s, 1H, OH)(DMSO-d₆): 20.7, 112.3, 112.5, 115.3, 118.0, 122.4, 123.6, 128.2, 128.4, 128.5, 129.7, 130.1, 131.0, 131.1, 133.7, 134.3, 134.5, 142.9, 146.1, 148.1, 159.5[7]
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile3447, 3346, 3313, 3208 (N-H), 2206 (C≡N), 1632, 1600 (C=C)(CDCl₃): 7.11 (d, J = 8.0 Hz, 2H), 7.28-7.40 (m, 3H), 7.62 (t, J = 11.5 Hz, 5H), 6.91 (d, J = 7.7 Hz, 1H)(CDCl₃): 112.79, 120.33, 127.25, 128.33, 128.81, 129.03, 129.31, 129.46, 130.91, 133.90, 135.81, 142.44, 144.40, 153.12[8]
3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile3325, 3298 (NH₂), 3177 (NH), 2228 (C≡N)(DMSO-d₆): 6.38 (s, 2H, NH₂), 7.14 (t, 1H, J = 4.4 Hz), 7.70 (d, 1H, J = 4.4 Hz), 7.93 (d, 1H, J = 4.2 Hz), 12.00 (br s, 1H, NH)Not provided in reference[9]
Table 3: Predicted Physicochemical Parameters
CompoundPredicted pKaPredicted LogP
5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile10.83 ± 0.503.25298

Note: Experimental data for pKa and LogP are limited; these values are based on computational predictions.[4]

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of aminopyrazole carbonitrile derivatives.

Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives

A common synthetic route involves a three-component reaction of an aldehyde, malononitrile, and a hydrazine derivative.[7]

General Procedure:

  • A mixture of the selected aldehyde (1 mmol), malononitrile (1 mmol), and the corresponding hydrazine (e.g., phenylhydrazine, 1 mmol) is prepared.

  • A catalyst, such as tannic acid-functionalized silica-coated Fe₃O₄ nanoparticles (0.1 g), is added to the mixture.[7]

  • The reaction can be carried out using various methods, including ball milling at room temperature or refluxing in a suitable solvent like ethanol.[7][8]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[7]

  • Upon completion, the catalyst is separated (e.g., magnetically for Fe₃O₄-based catalysts), and the solvent is evaporated.[7]

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired aminopyrazole carbonitrile derivative.[7][8]

G General Synthesis Workflow reagents Aldehyde + Malononitrile + Hydrazine reaction Reaction (Ball Milling or Reflux) reagents->reaction catalyst Catalyst (e.g., Fe3O4@SiO2@Tannic acid) catalyst->reaction monitoring TLC Monitoring reaction->monitoring workup Catalyst Separation & Solvent Evaporation monitoring->workup Reaction Complete purification Recrystallization workup->purification product Pure Aminopyrazole Carbonitrile Derivative purification->product

General Synthetic Workflow
Characterization Methods

The melting point of a solid organic compound is a key indicator of its purity.

Protocol:

  • A small amount of the dried, powdered sample is packed into a capillary tube to a height of 1-2 mm.[10]

  • The capillary tube is placed in a melting point apparatus (e.g., Mel-Temp).[10]

  • The sample is heated rapidly to obtain an approximate melting range, then cooled.

  • A second, careful determination is performed with a slow heating rate (approx. 2°C/min) starting from about 10-20°C below the approximate melting point.[11]

  • The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.[10]

TLC is used to monitor reaction progress and assess the purity of the synthesized compounds.[12][13]

Protocol:

  • A TLC plate (silica gel) is prepared by drawing a baseline with a pencil about 0.5-1.5 cm from the bottom.[12][14]

  • A small spot of the sample solution is applied to the baseline using a capillary tube.[14]

  • The plate is placed in a developing chamber containing a suitable eluent (mobile phase), ensuring the solvent level is below the baseline.[12]

  • The chamber is covered, and the solvent is allowed to ascend the plate by capillary action.[12]

  • When the solvent front is about 0.5 cm from the top, the plate is removed, and the solvent front is marked immediately.[12]

  • The plate is dried, and the spots are visualized (e.g., under UV light or using a staining agent like iodine).[13]

  • The Retention Factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[13]

HPLC is a more quantitative method for determining purity and can be used for preparative separation.[15][16]

Typical Protocol for a Pyrazoline Derivative:

  • Column: A reverse-phase column such as Eclipse XDB C18 (150mm x 4.6mm, 5µm) is commonly used.[16]

  • Mobile Phase: An isocratic mobile phase, for instance, a mixture of 0.1% trifluoroacetic acid in water and methanol (e.g., 20:80 v/v), is employed.[16]

  • Flow Rate: A flow rate of 1.0 mL/min is maintained.[16]

  • Temperature: The column is kept at a constant temperature, for example, 25 ± 2°C.[16]

  • Injection Volume: A small volume (e.g., 5.0 µL) of the sample solution is injected.[16]

  • Detection: The eluting compounds are detected using a UV detector at a specific wavelength (e.g., 206 nm).[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure.

Sample Preparation:

  • Approximately 5-25 mg of the compound for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[17][18]

  • The solution is transferred to a clean NMR tube. If solids are present, the solution should be filtered.[17]

  • An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in a molecule.

KBr Pellet Preparation:

  • Approximately 1-2 mg of the finely ground sample is mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).[19][20]

  • The mixture is thoroughly ground to a fine powder in an agate mortar.[21]

  • The powder is placed in a pellet-forming die and compressed under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.[21][22]

  • The pellet is then placed in the spectrometer for analysis.[22]

Biological Activity and Signaling Pathways

Aminopyrazole carbonitrile derivatives are recognized for their potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Inhibition of Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) Pathway

The JAK-STAT pathway is crucial for signaling from cytokine and growth factor receptors involved in immunity, cell proliferation, and differentiation. Aberrant activation of this pathway is implicated in various cancers and inflammatory diseases. Certain aminopyrazole derivatives have been designed as potent inhibitors of JAKs.

The signaling cascade proceeds as follows:

  • Ligand Binding: A cytokine binds to its receptor, leading to receptor dimerization.

  • JAK Activation: The associated JAKs are brought into close proximity, allowing them to trans-phosphorylate and activate each other.

  • Receptor Phosphorylation: Activated JAKs phosphorylate tyrosine residues on the receptor's intracellular tails.

  • STAT Recruitment and Phosphorylation: These phosphotyrosine sites serve as docking sites for STAT proteins, which are then phosphorylated by the activated JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers, and translocate to the nucleus.

  • Gene Transcription: In the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes.[23][24][25]

Aminopyrazole carbonitrile inhibitors typically act by competing with ATP for the binding site in the kinase domain of JAKs, thereby preventing the phosphorylation cascade.

G JAK-STAT Signaling Pathway Inhibition cluster_membrane Cell Membrane receptor Cytokine Receptor jak JAK receptor->jak associated receptor->jak 2. Activates jak->receptor 3. Phosphorylates stat STAT jak->stat 4. Phosphorylates cytokine Cytokine cytokine->receptor 1. Binds inhibitor Aminopyrazole Carbonitrile Inhibitor inhibitor->jak Inhibits p_stat p-STAT dimer STAT Dimer p_stat->dimer 5. Dimerizes nucleus Nucleus dimer->nucleus 6. Translocates transcription Gene Transcription (Proliferation, Survival) nucleus->transcription 7. Regulates

JAK-STAT Pathway Inhibition
Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway

The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, migration, and angiogenesis. Dysregulation of this pathway is a known driver in various cancers. Aminopyrazole derivatives have been developed as inhibitors of FGFRs.

The primary downstream signaling cascades initiated by FGFR activation include:

  • Ligand-Induced Dimerization: Fibroblast growth factor (FGF) binds to FGFR, inducing receptor dimerization and autophosphorylation of the intracellular kinase domains.

  • Activation of Downstream Pathways: The phosphorylated receptor serves as a scaffold to recruit and activate several signaling proteins, leading to the activation of major pathways:

    • RAS-MAPK Pathway: Mediated by FRS2, GRB2, and SOS, this pathway is crucial for cell proliferation.

    • PI3K-AKT Pathway: Activated via GAB1, this pathway is central to cell survival and growth.

    • PLCγ Pathway: This pathway leads to the generation of IP3 and DAG, influencing calcium signaling and activating Protein Kinase C (PKC).

    • STAT Pathway: FGFRs can also directly activate STAT proteins, linking this pathway to the regulation of gene expression.[26][27][28]

Aminopyrazole-based inhibitors can block the ATP-binding site of the FGFR kinase domain, thus preventing the initiation of these downstream signals.

G FGFR Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_pathways Downstream Signaling fgfr FGFR ras_mapk RAS-MAPK Pathway fgfr->ras_mapk 2. pi3k_akt PI3K-AKT Pathway fgfr->pi3k_akt 2. plcg PLCγ Pathway fgfr->plcg 2. stat STAT Pathway fgfr->stat 2. fgf FGF fgf->fgfr 1. Binds & Activates inhibitor Aminopyrazole Carbonitrile Inhibitor inhibitor->fgfr Inhibits proliferation Cell Proliferation, Survival, Angiogenesis ras_mapk->proliferation pi3k_akt->proliferation plcg->proliferation stat->proliferation

FGFR Pathway Inhibition

References

An In-depth Technical Guide to the Synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthetic routes for producing 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and a summary of starting materials.

Introduction

This compound is a substituted pyrazole that serves as a crucial building block in the synthesis of various biologically active compounds. The pyrazole nucleus is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of activities. This guide focuses on the most prevalent and efficient methods for the synthesis of this specific compound, detailing the necessary starting materials and reaction conditions.

Core Synthetic Pathways

The synthesis of this compound and its analogs predominantly involves the cyclocondensation reaction between a hydrazine derivative and a three-carbon synthon, typically a malononitrile derivative. The most direct and widely employed starting materials are tert-butylhydrazine (or its hydrochloride salt) and ethoxymethylenemalononitrile.

Primary Starting Materials

The selection of starting materials is critical for achieving high yields and purity of the final product. The two primary components for the synthesis are:

  • tert-Butylhydrazine or tert-Butylhydrazine Hydrochloride : This reagent provides the N1-tert-butyl group and one of the nitrogen atoms for the pyrazole ring. The hydrochloride salt is often used for its stability and is typically neutralized in situ.[1][2]

  • Ethoxymethylenemalononitrile : This commercially available reagent serves as the three-carbon backbone and provides the remaining atoms for the pyrazole ring, including the amino group and the carbonitrile functionality.[3][4]

An alternative approach involves a multi-component reaction where an aldehyde, malononitrile, and tert-butylhydrazine react in a one-pot synthesis.[5][6][7]

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the synthesis of this compound and analogous compounds.

Starting Material 1Starting Material 2SolventCatalyst/BaseReaction TimeTemperatureYield (%)Reference
tert-Butylhydrazine HydrochlorideEthoxymethylenemalononitrileEthanolTriethylamineNot SpecifiedRefluxGoodGiori et al. (as cited in[1])
tert-Butylhydrazine Hydrochloride3-AminocrotononitrileWater2 M NaOH1-2 hours100 °C85-90Organic Syntheses, CV 10, 5 (A related synthesis of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine)[1]
PhenylhydrazineBenzaldehyde, MalononitrileWater/EthanolLDH@PTRMS@DCMBA@CuI15-27 min55 °C85-93A green synthesis approach for related 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile derivatives, demonstrating the three-component reaction feasibility.[5][6]

Experimental Protocols

Protocol 1: Synthesis from tert-Butylhydrazine Hydrochloride and Ethoxymethylenemalononitrile

This protocol is a generalized procedure based on common literature methods.

Materials:

  • tert-Butylhydrazine hydrochloride[2]

  • Ethoxymethylenemalononitrile[4]

  • Ethanol

  • Triethylamine

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butylhydrazine hydrochloride in ethanol.

  • Add triethylamine to the solution to neutralize the hydrochloride and liberate the free tert-butylhydrazine.

  • To this solution, add ethoxymethylenemalononitrile dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Visualizations

Diagram 1: Synthesis of this compound

Synthesis_Pathway cluster_reactants Starting Materials cluster_process Reaction cluster_product Product tert_butylhydrazine tert-Butylhydrazine reaction Cyclocondensation tert_butylhydrazine->reaction ethoxymethylene Ethoxymethylenemalononitrile ethoxymethylene->reaction final_product 5-amino-1-tert-butyl-1H- pyrazole-4-carbonitrile reaction->final_product Ethanol, Reflux

Caption: Synthetic route to the target compound.

Diagram 2: Experimental Workflow

Experimental_Workflow A 1. Dissolve tert-Butylhydrazine HCl in Ethanol B 2. Add Triethylamine (Neutralization) A->B C 3. Add Ethoxymethylenemalononitrile B->C D 4. Reflux the Mixture C->D E 5. Monitor by TLC D->E F 6. Cool to Room Temperature E->F G 7. Isolate Crude Product (Filtration or Evaporation) F->G H 8. Purify by Recrystallization G->H I Final Product H->I

Caption: Step-by-step experimental workflow.

References

An In-Depth Technical Guide to 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile. This compound belongs to the versatile class of 5-aminopyrazoles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its wide range of biological activities. This document collates available data to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds. While specific experimental data for the title compound is limited in published literature, this guide extrapolates detailed protocols and expected analytical data based on established methodologies for structurally analogous pyrazoles.

Molecular Structure and Properties

This compound possesses a pyrazole core, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The key functional groups that determine its chemical reactivity and potential for biological interactions are the amino group at position 5, the carbonitrile group at position 4, and the bulky tert-butyl substituent at the N-1 position. The tert-butyl group, in particular, can significantly influence the compound's solubility, lipophilicity, and steric profile, which are critical parameters in drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 158001-28-6
Molecular Formula C₈H₁₂N₄
Molecular Weight 164.21 g/mol
IUPAC Name 5-amino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile
Physical Form Solid
Purity Typically >97% (commercial samples)
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C

Synthesis

Proposed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of similar 5-aminopyrazole-4-carbonitriles.

Reaction Scheme:

Materials:

  • (Ethoxymethylene)malononitrile

  • tert-Butylhydrazine hydrochloride

  • A suitable base (e.g., triethylamine or sodium ethoxide)

  • Ethanol (as solvent)

Procedure:

  • To a solution of (ethoxymethylene)malononitrile (1.0 equivalent) in ethanol, add tert-butylhydrazine hydrochloride (1.0-1.2 equivalents) and a base (e.g., triethylamine, 1.2-1.5 equivalents) at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) for a period of 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization (Expected)

While the specific spectra for this compound are not available in the searched literature, the expected spectral data can be inferred from the analysis of closely related compounds. The following table summarizes the anticipated spectroscopic characteristics.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR - A singlet for the nine protons of the tert-butyl group (δ ≈ 1.5-1.7 ppm).- A broad singlet for the two protons of the amino group (δ ≈ 5.0-6.0 ppm).- A singlet for the proton at position 3 of the pyrazole ring (δ ≈ 7.5-8.0 ppm).
¹³C NMR - A signal for the quaternary carbon of the tert-butyl group (δ ≈ 50-60 ppm).- A signal for the methyl carbons of the tert-butyl group (δ ≈ 28-30 ppm).- A signal for the carbon of the nitrile group (δ ≈ 115-120 ppm).- Signals for the carbons of the pyrazole ring.
FT-IR (KBr, cm⁻¹) - N-H stretching vibrations of the amino group (ν ≈ 3300-3500 cm⁻¹).- C≡N stretching vibration of the nitrile group (ν ≈ 2210-2230 cm⁻¹).- C=C and C=N stretching vibrations of the pyrazole ring (ν ≈ 1500-1650 cm⁻¹).
Mass Spectrometry - A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (m/z = 164.11).

Potential Applications in Drug Development

The 5-aminopyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. While there is no specific information on the biological activity of this compound, its structural similarity to other biologically active pyrazoles suggests potential applications in various therapeutic areas.

Derivatives of 5-aminopyrazole have been reported to exhibit a wide range of activities, including but not limited to:

  • Anticancer agents

  • Anti-inflammatory agents

  • Antimicrobial agents

  • Kinase inhibitors

  • Central nervous system (CNS) modulators

Further research, including in vitro and in vivo screening, would be necessary to elucidate the specific biological profile and therapeutic potential of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow Reactants Starting Materials: (Ethoxymethylene)malononitrile tert-Butylhydrazine HCl Base (e.g., Triethylamine) Reaction Reaction: Condensation in Ethanol Reactants->Reaction 1. Mixing and Stirring Workup Aqueous Workup: Partition between Ethyl Acetate and Water Reaction->Workup 2. Reaction Completion Purification Purification: Recrystallization or Column Chromatography Workup->Purification 3. Isolation of Crude Product Product Final Product: This compound Purification->Product 4. Obtaining Pure Product

Caption: Proposed synthetic workflow for this compound.

Conclusion

This compound is a member of a promising class of heterocyclic compounds with significant potential for applications in drug discovery and development. This technical guide has provided a comprehensive, albeit partially extrapolated, overview of its molecular structure, properties, and a plausible synthetic route. The detailed experimental protocol and expected analytical data, derived from analogous compounds, offer a solid foundation for researchers to synthesize and characterize this molecule. Further investigation into the biological activities of this specific compound is warranted to fully explore its therapeutic potential.

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. First synthesized in 1883, its derivatives have been extensively investigated, revealing a remarkable breadth of pharmacological activities.[1] The structural versatility of the pyrazole ring allows for diverse substitutions, enabling the fine-tuning of steric, electronic, and lipophilic properties to achieve desired biological effects. This has led to the development of several FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the kinase inhibitor Crizotinib, underscoring the therapeutic significance of this scaffold.[2] This guide provides a detailed overview of the primary biological activities of substituted pyrazoles, focusing on their anticancer, anti-inflammatory, and antimicrobial properties, complete with quantitative data, experimental methodologies, and pathway visualizations to support ongoing research and development efforts.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Substituted pyrazoles have emerged as a highly promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as protein kinases (e.g., VEGFR-2, CDK2), tubulin polymerization, and DNA interactions.[2][5]

Quantitative Anticancer Data

The antiproliferative effects of various pyrazole derivatives have been quantified, typically by determining the half-maximal inhibitory concentration (IC₅₀) against different cancer cell lines. A summary of notable findings is presented below.

Compound Class/DerivativeTarget Cell Line(s)IC₅₀ (µM)Reference Standard(s) (IC₅₀, µM)
Polysubstituted Pyrazole (Compound 59)HepG2 (Hepatocellular Carcinoma)2Cisplatin (5.5)
Pyrazole-linked Indole (Compounds 33 & 34)HCT116, MCF7, HepG2, A549< 23.7Doxorubicin (24.7–64.8)
Pyrazolone-Pyrazole (Compound 27)MCF7 (Breast Cancer)16.50Tamoxifen (23.31)
Pyrazole Carbaldehyde (Compound 43)MCF7 (Breast Cancer)0.25Doxorubicin (0.95)
1,2,3-Triazole-Pyrazole Hybrid (Compound 163)HepG-2, HCT-116, MCF-712.22, 14.16, 14.64Doxorubicin (11.21, 12.46, 13.45)
4-((4-bromophenyl) diazinyl)-5-methyl-1,3-diphenyl-pyrazole (KA5)HepG2 (Hepatocellular Carcinoma)8.5Sorafenib (4.51)
Aryldiazo Pyrazole DerivativeHCT-116 (Colorectal Carcinoma)4.2Doxorubicin (4.4)
Pyrazole Schiff bases (Compound 161b)A-549 (Lung Carcinoma)3.225-Fluorouracil (59.27)
Key Anticancer Mechanisms and Signaling Pathways

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases that are crucial for tumor growth and angiogenesis. Two such key targets are Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).

VEGFR-2 Inhibition: VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5][6] Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways like the PLCγ-PKC-MAPK and PI3K/Akt pathways, which promote endothelial cell proliferation, migration, and survival.[1][5][7] Pyrazole derivatives can act as potent inhibitors of the VEGFR-2 kinase domain, blocking these downstream signals and thereby inhibiting angiogenesis.[5]

VEGFR2_Pathway VEGFR-2 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK MAPK MAPK/ERK MEK->MAPK Proliferation Gene Transcription (Proliferation, Migration, Survival) MAPK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Promotes Survival Pyrazole Substituted Pyrazole (Inhibitor) Pyrazole->VEGFR2 Inhibits Kinase Activity

Caption: Inhibition of the VEGFR-2 signaling cascade by substituted pyrazoles.

CDK2 Inhibition: CDKs are key regulators of the cell cycle. CDK2, in complex with cyclin E and cyclin A, governs the G1/S phase transition, a critical checkpoint for DNA replication.[3][8] In many cancers, the CDK2 pathway is hyperactive, leading to uncontrolled cell division.[8] Pyrazole-based compounds have been developed as inhibitors of CDK2, inducing cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][5]

Caption: Pyrazole-mediated inhibition of the CDK2 complex, leading to cell cycle arrest.

Experimental Protocol: In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of chemical compounds.[9]

  • Cell Plating: Seed cancer cells (e.g., A549, HepG2, MCF-7) into a 96-well microtiter plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the substituted pyrazole compounds in culture medium. After incubation, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for an additional 24-48 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well, achieving a final concentration of approximately 0.5 mg/mL.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[9][10]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrazoles are renowned for their anti-inflammatory properties, with Celecoxib being a prime example of a clinically successful pyrazole-based drug.[11] The primary mechanism for many of these compounds is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory pathway.[6]

Quantitative Anti-inflammatory Data

The anti-inflammatory potential of pyrazole derivatives is evaluated through both in vitro enzyme inhibition assays and in vivo models of inflammation.

Compound/DerivativeAssay/ModelActivity/PotencyReference Standard(s)
3-(trifluoromethyl)-5-arylpyrazoleIn vitro COX InhibitionIC₅₀ = 0.02 µM (COX-2) vs. 4.5 µM (COX-1)-
Pyrazole-thiazole hybridIn vitro COX/LOX InhibitionIC₅₀ = 0.03 µM (COX-2) / 0.12 µM (5-LOX)-
FR140423In vitro COX Inhibition150 times more selective for COX-2 than COX-1-
Pyrazole Derivative (132b)In vitro COX-2 InhibitionIC₅₀ = 3.5 nM-
Various PyrazolesCarrageenan-induced paw edema (rat)65–80% edema reduction at 10 mg/kgIndomethacin
Carboxyphenylhydrazone derivative (N7)Cotton granuloma test (rat)Relative activity of 1.13 compared to celecoxibCelecoxib
Mechanism of Action: Selective COX-2 Inhibition

Inflammation is often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced at sites of inflammation.[12] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects. Substituted pyrazoles, like Celecoxib, are designed to selectively fit into the active site of the COX-2 enzyme, blocking the production of inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[6][11]

General_Screening_Workflow General Workflow for Pyrazole Derivative Screening Synthesis Synthesis of Pyrazole Library InVitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) Synthesis->InVitro HitID Hit Identification (Potency & Selectivity) InVitro->HitID LeadGen Lead Generation (SAR Studies) HitID->LeadGen LeadGen->Synthesis Iterative Design InVivo In Vivo Testing (e.g., Animal Models) LeadGen->InVivo LeadOpt Lead Optimization (ADMET Properties) InVivo->LeadOpt Preclinical Preclinical Candidate LeadOpt->Preclinical

Caption: A typical workflow for the discovery and development of bioactive pyrazoles.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[2][11]

  • Animal Acclimatization: Use healthy albino rats (e.g., Wistar or Sprague-Dawley) weighing 150-200g. Acclimatize the animals for at least one week before the experiment with free access to food and water.

  • Grouping and Dosing: Divide the animals into groups (n=5-6 per group): a control group (vehicle), a standard group (e.g., Indomethacin, 5-10 mg/kg), and test groups receiving different doses of the pyrazole compounds. Administer the compounds intraperitoneally or orally 30-60 minutes before inducing inflammation.[2][13]

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.[2]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.[2][13]

  • Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).[2]

  • Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage of inhibition of edema by the test and standard drugs is calculated using the formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Antimicrobial Activity: Combating Pathogenic Microbes

The pyrazole scaffold is also present in compounds with significant activity against a range of bacteria and fungi.[14] These derivatives offer a promising avenue for the development of new antimicrobial agents to combat the growing challenge of drug resistance.

Quantitative Antimicrobial Data

Antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/DerivativeTarget Microorganism(s)MIC (µg/mL)Reference Standard(s)
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a)Various Bacteria & Fungi2.9 - 125Chloramphenicol, Clotrimazole
Pyrazole Derivative (Compound 3)Escherichia coli (Gram-negative)0.25Ciprofloxacin
Pyrazole Derivative (Compound 4)Streptococcus epidermidis (Gram-positive)0.25Ciprofloxacin
Pyrazole Derivative (Compound 2)Aspergillus niger (Fungus)1Clotrimazole
Coumarin-substituted PyrazoleMethicillin-resistant S. aureus (MRSA)3.125-
Experimental Protocol: Broth Microdilution MIC Test

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[12][15]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using an appropriate liquid growth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.[4][12]

  • Inoculum Preparation: Select 3-5 isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old). Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.[15][16]

  • Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative/sterility control well (broth only).[12]

  • Incubation: Seal the plate to prevent evaporation and incubate at 35-37°C for 16-24 hours.[12]

  • Reading Results: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[15]

Conclusion

The substituted pyrazole core is a pharmacologically privileged scaffold that continues to yield compounds with potent and diverse biological activities. Its prominence in anticancer, anti-inflammatory, and antimicrobial research highlights its vast potential in drug discovery.[16] The ability to readily synthesize a wide array of derivatives allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with enhanced efficacy and selectivity. The data and protocols presented in this guide serve as a technical resource to aid researchers in the continued exploration and development of novel pyrazole-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of potent and selective kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. The aminopyrazole core acts as a bioisostere for the adenine moiety of ATP, enabling competitive inhibition at the kinase ATP-binding site. The tert-butyl group at the N1 position can provide steric hindrance and favorable hydrophobic interactions within the binding pocket, while the amino and carbonitrile groups at positions 5 and 4, respectively, offer key hydrogen bonding opportunities and vectors for further chemical modification to enhance potency and selectivity.

This document provides detailed application notes on the utility of this scaffold against several important kinase families—p38 MAP Kinase, Cyclin-Dependent Kinases (CDKs), Leucine-Rich Repeat Kinase 2 (LRRK2), and Fibroblast Growth Factor Receptors (FGFRs). It includes a compilation of quantitative inhibitory data for representative compounds, detailed experimental protocols for assessing inhibitor activity, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation: Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors based on the aminopyrazole scaffold. While specific data for the exact this compound scaffold is consolidated with closely related and publicly available aminopyrazole analogs, these tables provide a representative overview of the potential of this chemical class.

Table 1: Inhibitory Activity against Cyclin-Dependent Kinases (CDKs)

Compound IDTarget KinaseIC50 (nM)Cell LineCell-Based Assay IC50 (µM)
Analog 24 CDK2/cyclin E24MiaPaCa-20.247
CDK5/p2523AsPC-10.315
CDK9/cyclin T1911BxPC-30.924
Aurora A>10000SUIT-20.209
Aurora B>10000S2-0130.192
Compound 8t CDK20.719MV4-110.00122
CDK40.770--

Data for Analog 24 sourced from a study on aminopyrazole analogs as CDK inhibitors.[1] Data for Compound 8t is from a study on 1H-pyrazole-3-carboxamide derivatives.[2]

Table 2: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFRs)

Compound IDTarget KinaseIC50 (nM)Cell LineCell-Based Assay IC50 (nM)
10h FGFR146NCI-H52019
FGFR241SNU-1659
FGFR399KATO III73
FGFR2 (V564F)62--
Compound 6 FGFR1-BaF3 FGFR11.2
FGFR2-BaF3 FGFR20.8
FGFR3<0.5RT1126.5
FGFR4-BaF3 FGFR423.3
FGFR2 (V564F)-BaF3 V564F0.6

Data for compound 10h is from a study on 5-amino-1H-pyrazole-4-carboxamide derivatives.[3] Data for compound 6 is from a study on aminopyrazole derivatives as FGFR inhibitors.[4]

Table 3: Inhibitory Activity against Leucine-Rich Repeat Kinase 2 (LRRK2) and p38 MAPK

Compound IDTarget KinaseKi (nM)IC50 (nM)
18 LRRK22.5-
Analog 24 LRRK2->10000
p38α/MAPK14->10000

Data for compound 18 is from a study on aminopyrazole LRRK2 inhibitors.[5] Data for Analog 24 is from a study on aminopyrazole analogs.[1]

Signaling Pathways

The following diagrams illustrate the signaling pathways in which the targeted kinases play a crucial role. Understanding these pathways is essential for elucidating the mechanism of action of inhibitors based on the this compound scaffold.

p38_MAPK_Signaling_Pathway Stress Environmental Stress / Cytokines MKKK MAPKKK (e.g., ASK1, TAK1) Stress->MKKK MKK MKK3 / MKK6 MKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors phosphorylates Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation (e.g., TNF-α, IL-6 production) MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->p38

p38 MAPK Signaling Pathway and Inhibition.

CDK_Signaling_Pathway GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb phosphorylates CyclinD_CDK46->Rb inactivates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase S Phase Entry (DNA Replication) E2F->S_Phase promotes transcription CyclinE_CDK2->Rb further phosphorylates Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->CyclinE_CDK2

CDK-Mediated Cell Cycle Progression and Inhibition.

LRRK2_Signaling_Pathway LRRK2_mut LRRK2 Mutations (e.g., G2019S) LRRK2 LRRK2 Kinase LRRK2_mut->LRRK2 hyperactivates Rab_GTPases Rab GTPases LRRK2->Rab_GTPases phosphorylates Vesicular_Trafficking Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking regulates Autophagy Autophagy Rab_GTPases->Autophagy regulates Neuronal_Damage Neuronal Damage Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->LRRK2

LRRK2 Signaling in Parkinson's Disease and Inhibition.

FGFR_Signaling_Pathway FGF Fibroblast Growth Factor (FGF) FGFR FGFR FGF->FGFR binds and activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Cell Survival PI3K_AKT->Survival Inhibitor 5-Aminopyrazole Inhibitor Inhibitor->FGFR

FGFR Signaling in Cancer and Inhibition.

Experimental Protocols

The following section provides detailed protocols for key experiments to characterize kinase inhibitors based on the this compound scaffold.

Biochemical Kinase Assay (General Protocol)

This protocol describes a general method for determining the in vitro potency (IC50) of a compound against a purified kinase using a luminescence-based ADP detection assay.

Materials:

  • Purified recombinant kinase (e.g., p38α, CDK2/cyclin E, LRRK2, FGFR1)

  • Kinase-specific peptide substrate

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)

  • ATP solution

  • Test compound (inhibitor) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase reaction buffer. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Prepare a master mix of the kinase and peptide substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Add 2 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of the inhibitor.

Biochemical_Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions Start->Compound_Prep Reaction_Setup Set up Kinase Reaction (Kinase, Substrate, Compound) Compound_Prep->Reaction_Setup Initiate_Reaction Initiate Reaction with ATP Reaction_Setup->Initiate_Reaction Incubate Incubate at RT Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Deplete ATP Incubate->Stop_Reaction Detect_ADP Detect ADP (Luminescence) Stop_Reaction->Detect_ADP Analyze Analyze Data (Calculate IC50) Detect_ADP->Analyze End End Analyze->End

Biochemical Kinase Assay Workflow.
Cell-Based Proliferation Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MiaPaCa-2, MV4-11, NCI-H520)

  • Complete cell culture medium

  • Test compound (inhibitor) dissolved in DMSO

  • 96-well clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell density.

    • Seed the cells at an optimized density (e.g., 2,000-10,000 cells/well) in a 96-well plate in a final volume of 100 µL per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in complete cell culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium in the well).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Cell_Proliferation_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Compound (Serial Dilutions) Incubate_24h->Treat_Cells Incubate_72h Incubate for 72h Treat_Cells->Incubate_72h Viability_Assay Perform Cell Viability Assay (e.g., CellTiter-Glo) Incubate_72h->Viability_Assay Measure_Signal Measure Luminescence Viability_Assay->Measure_Signal Analyze_Data Analyze Data and Calculate IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Cell-Based Proliferation Assay Workflow.

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and development of novel kinase inhibitors. Its favorable drug-like properties and ability to be readily functionalized allow for the generation of compound libraries with diverse substitution patterns, enabling the optimization of potency and selectivity against a wide range of kinase targets. The data and protocols presented herein provide a comprehensive resource for researchers aiming to leverage this promising scaffold in their drug discovery efforts. Further exploration of structure-activity relationships and target engagement studies will undoubtedly lead to the development of next-generation therapeutics for a multitude of diseases.

References

Application Notes & Protocols: 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is a cornerstone in modern medicinal chemistry, serving as a pivotal intermediate in the synthesis of potent and selective kinase inhibitors. This document provides an in-depth overview of its applications, featuring key quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant pathways and workflows.

Introduction

This compound is a highly functionalized heterocyclic compound. The presence of an amino group, a nitrile moiety, and a bulky tert-butyl substituent makes it an attractive starting material for the generation of diverse chemical libraries. Its derivatives have shown significant promise in targeting key enzymes implicated in cancer and infectious diseases. This document will focus on two primary applications: as a precursor to pan-Fibroblast Growth Factor Receptor (pan-FGFR) covalent inhibitors for oncology and as a scaffold for inhibitors of Calcium-Dependent Protein Kinase 1 (CDPK1) in parasitic diseases.

Application 1: Pan-FGFR Covalent Inhibitors in Oncology

Aberrant activation of Fibroblast Growth Factor Receptors (FGFRs) is a known driver in various cancers. The development of inhibitors that can overcome resistance, particularly due to gatekeeper mutations, is a critical area of research. Derivatives of 5-amino-1H-pyrazole-4-carboxamide (obtained from the corresponding carbonitrile) have been designed as novel pan-FGFR covalent inhibitors that target both wild-type and mutant forms of the receptors.

A representative compound, 10h , derived from a 5-amino-1H-pyrazole-4-carboxamide scaffold, has demonstrated potent inhibitory activity against multiple FGFR family members and relevant cancer cell lines.[1]

Target Enzyme/Cell LineIC50/EC50 (nM)
Biochemical Assays
FGFR146
FGFR241
FGFR399
FGFR2 V564F Mutant62
Cell-Based Assays
NCI-H520 (Lung Cancer)19
SNU-16 (Gastric Cancer)59
KATO III (Gastric Cancer)73

The following diagram illustrates the mechanism of action where the pyrazole-derived inhibitor covalently binds to the FGFR kinase domain, blocking downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

FGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Inhibitor 5-Amino-1H-pyrazole-4- carboxamide Derivative Inhibitor->FGFR Covalent Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

FGFR Signaling Pathway Inhibition.

Application 2: CDPK1 Inhibitors for Parasitic Diseases

Calcium-Dependent Protein Kinase 1 (CDPK1) is a crucial enzyme for the motility, invasion, and reproduction of apicomplexan parasites like Toxoplasma gondii and Cryptosporidium parvum. The 5-aminopyrazole-4-carboxamide scaffold has been successfully utilized to develop potent and selective inhibitors of CDPK1.

Structure-activity relationship (SAR) studies on 5-aminopyrazole-4-carboxamide analogs have led to the identification of potent inhibitors of T. gondii CDPK1 (TgCDPK1) and parasite growth.[2][3]

CompoundTgCDPK1 IC50 (nM)T. gondii EC50 (µM)
1 2.00.22
34 1.10.17
35 0.60.089

The following workflow outlines the key steps in evaluating the inhibitory activity of the synthesized compounds against CDPK1.

CDPK1_Workflow start Start synthesis Synthesize 5-Aminopyrazole-4- carboxamide Derivatives start->synthesis assay_setup Set up Kinase Assay: Enzyme, Substrate, ATP, and Test Compound synthesis->assay_setup enzyme_prep Prepare Recombinant TgCDPK1 Enzyme enzyme_prep->assay_setup incubation Incubate at Room Temperature assay_setup->incubation detection Detect Kinase Activity (e.g., ADP-Glo Assay) incubation->detection data_analysis Calculate IC50 Values detection->data_analysis end End data_analysis->end

References

Application of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile in cancer research

Author: BenchChem Technical Support Team. Date: December 2025

Application of 5-Aminopyrazole-4-carbonitrile Derivatives in Cancer Research

Note: While the inquiry specified 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile, a comprehensive search of available literature did not yield specific data on the anti-cancer applications of this particular compound. The following application notes and protocols are based on research conducted on structurally related 5-amino-1H-pyrazole-4-carboxamide derivatives , which share the same core pyrazole scaffold and have been investigated for their potential in cancer therapy.

Introduction

The 5-aminopyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. In oncology, derivatives of 5-aminopyrazole-4-carbonitrile have emerged as promising candidates for the development of targeted cancer therapies. These compounds have been particularly noted for their activity as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell proliferation and survival.

This document provides an overview of the application of 5-amino-1H-pyrazole-4-carboxamide derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases frequently dysregulated in various cancers.

Mechanism of Action: FGFR Inhibition

Aberrant activation of FGFR signaling, through mutations, amplifications, or translocations, is a key driver in a variety of cancers. This leads to uncontrolled cell growth, proliferation, and angiogenesis. Certain 5-amino-1H-pyrazole-4-carboxamide derivatives have been designed as covalent inhibitors that target both wild-type and mutant forms of FGFRs.[1] These compounds typically form an irreversible bond with a cysteine residue within the kinase domain, leading to sustained inhibition of downstream signaling pathways.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Signaling cluster_nucleus Nucleus FGF FGF FGFR FGFR FGF->FGFR Binding & Dimerization PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K STAT STAT FGFR->STAT MAPK_pathway RAS-MAPK Pathway RAS->MAPK_pathway PI3K_AKT_pathway PI3K-AKT Pathway PI3K->PI3K_AKT_pathway STAT_pathway STAT Pathway STAT->STAT_pathway 5-aminopyrazole\nderivative 5-aminopyrazole derivative 5-aminopyrazole\nderivative->FGFR Inhibition Gene_Expression Gene Expression MAPK_pathway->Gene_Expression PI3K_AKT_pathway->Gene_Expression STAT_pathway->Gene_Expression Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene_Expression->Cell Proliferation, Survival, Angiogenesis

FGFR Signaling Pathway Inhibition by a 5-aminopyrazole derivative.

Quantitative Data: In Vitro Activity

The following table summarizes the in vitro inhibitory activity of a representative 5-amino-1H-pyrazole-4-carboxamide derivative (compound 10h) against various FGFRs and cancer cell lines.[1]

TargetIC50 (nM)Cell LineCancer TypeIC50 (nM)
FGFR146NCI-H520Lung Cancer19
FGFR241SNU-16Gastric Cancer59
FGFR399KATO IIIGastric Cancer73
FGFR2 V564F Mutant62

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration at which a 5-aminopyrazole derivative inhibits 50% of cell growth (IC50) in a cancer cell line.

Materials:

  • Cancer cell lines (e.g., NCI-H520, SNU-16, KATO III)

  • Complete cell culture medium (specific to the cell line)

  • 96-well flat-bottom plates

  • 5-aminopyrazole derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 5-aminopyrazole derivative in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as controls.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 10 µL of the MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to reduce background noise.[2]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_dilutions Prepare serial dilutions of compound incubate_overnight->prepare_dilutions treat_cells Treat cells with compound dilutions prepare_dilutions->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mtt Add MTT solution to each well incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Add solubilization solution incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for determining cell viability using the MTT assay.

Conclusion

Derivatives of 5-aminopyrazole-4-carbonitrile represent a promising class of compounds for the development of novel anti-cancer agents. Their ability to act as potent and selective kinase inhibitors, particularly against the FGFR family, makes them attractive candidates for further preclinical and clinical investigation. The protocols and data presented here provide a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this chemical scaffold.

References

Application Notes and Protocols: Derivatization of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its inherent structural features, including multiple sites for chemical modification, allow for the fine-tuning of physicochemical properties and biological activity. This document provides detailed application notes and experimental protocols for the derivatization of this scaffold, with a primary focus on its application in the discovery of novel kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs). The aberrant activation of FGFR signaling is implicated in various cancers, making it a compelling target for therapeutic intervention.

Key Derivatization Strategies

The this compound core offers several reactive sites for derivatization, enabling the exploration of extensive chemical space. The primary points of modification are the 3-position, the 5-amino group, and the 4-carbonitrile group.

  • Derivatization at the C3-Position: The introduction of a bromo-substituent at the 3-position provides a versatile handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl moieties. This strategy has been successfully employed to develop potent kinase inhibitors.

  • Derivatization of the 5-Amino Group: The 5-amino group can be readily acylated to form amides or can participate in cyclocondensation reactions to construct fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are known pharmacophores in many kinase inhibitors.

  • Modification of the 4-Carbonitrile Group: The carbonitrile group can be hydrolyzed to a carboxamide, which can serve as a hydrogen bond donor and acceptor, or can be converted to other functional groups to modulate the electronic and steric properties of the molecule.

Experimental Protocols

Protocol 1: Synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile (A Key Intermediate)

This protocol describes a two-step synthesis of the key intermediate, 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, which is essential for subsequent derivatization at the 3-position.

Step 1: Synthesis of 3,5-diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

  • Materials: Potassium tricyanomethanide, tert-butylhydrazine hydrochloride, ethanol.

  • Procedure:

    • To a solution of potassium tricyanomethanide in ethanol, add tert-butylhydrazine hydrochloride.

    • Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration.

    • Purify the crude product by recrystallization from a suitable solvent.

Step 2: Sandmeyer Reaction to Yield 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

  • Materials: 3,5-diamino-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, hydrobromic acid, sodium nitrite, copper(I) bromide.

  • Procedure:

    • Dissolve the diaminopyrazole from Step 1 in aqueous hydrobromic acid.

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

    • Add the cold diazonium salt solution to the copper(I) bromide solution.

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Isolate the crude product by extraction and purify by column chromatography.

Protocol 2: Derivatization at the C3-Position via Suzuki-Miyaura Cross-Coupling

This protocol outlines the general procedure for the Suzuki-Miyaura cross-coupling of the 3-bromo-pyrazole intermediate with various aryl or heteroaryl boronic acids.

  • Materials: 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile, aryl/heteroaryl boronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., dioxane, toluene/water mixture).

  • Procedure:

    • In a reaction vessel, combine the 3-bromo-pyrazole, the boronic acid, the palladium catalyst, and the base.

    • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen).

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.

    • After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Conversion of the 4-Carbonitrile to a 4-Carboxamide

This protocol describes the hydrolysis of the nitrile group to a carboxamide, a common modification in the development of kinase inhibitors.

  • Materials: 5-amino-1-tert-butyl-3-(substituted)-1H-pyrazole-4-carbonitrile, concentrated sulfuric acid or a mixture of hydrogen peroxide and a base (e.g., NaOH).

  • Procedure (Acid-catalyzed hydrolysis):

    • Carefully add the pyrazole-4-carbonitrile derivative to cold, concentrated sulfuric acid.

    • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture onto ice and neutralize with a base (e.g., aqueous ammonia).

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Recrystallize the product from a suitable solvent if necessary.

Data Presentation

The following tables summarize quantitative data for representative derivatives of the this compound scaffold, focusing on their activity as FGFR inhibitors.

Table 1: Synthetic Yields of Key Intermediates and Derivatives

Compound IDDescriptionSynthetic StepYield (%)Reference
1 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrileSandmeyer reactionGood
2a 5-amino-1-tert-butyl-3-(aryl)-1H-pyrazole-4-carbonitrileSuzuki-Miyaura CouplingVariesN/A
3a 5-amino-1-tert-butyl-3-(aryl)-1H-pyrazole-4-carboxamideNitrile HydrolysisVariesN/A

Table 2: Biological Activity of 5-Aminopyrazole-4-carboxamide Derivatives as FGFR Inhibitors

Note: The following data is for derivatives of the 5-aminopyrazole-4-carboxamide scaffold. While not all compounds contain the 1-tert-butyl substituent, they demonstrate the potential of this chemical class as FGFR inhibitors.

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR2 V564F IC₅₀ (nM)Cell LineCell Proliferation IC₅₀ (nM)Reference
10h 46419962NCI-H52019N/A
10h SNU-1659N/A
10h KATO III73N/A

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the simplified FGFR signaling pathway and the point of inhibition by this compound derivatives.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds P1 P FGFR->P1 GRB2 GRB2 P1->GRB2 Recruits PI3K PI3K P1->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT AKT->Proliferation Promotes Inhibitor 5-amino-1-tert-butyl-1H- pyrazole-4-carbonitrile Derivative Inhibitor->FGFR Inhibits (ATP-competitive)

Caption: Simplified FGFR signaling pathway and inhibition point.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the screening and characterization of novel kinase inhibitors based on the this compound scaffold.

Kinase_Inhibitor_Workflow Start Start: Synthesis of Derivatives PrimaryScreen Primary Kinase Screen (e.g., FGFR panel) Start->PrimaryScreen HitSelection Hit Identification (% Inhibition > Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Assay (IC50 Determination) HitSelection->DoseResponse Active Compounds SAR Structure-Activity Relationship (SAR) Analysis HitSelection->SAR Inactive Compounds CellularAssay Cellular Proliferation Assay (e.g., MTT, CellTiter-Glo) DoseResponse->CellularAssay CellularAssay->SAR LeadOptimization Lead Optimization SAR->LeadOptimization LeadOptimization->Start Iterative Synthesis InVivo In Vivo Efficacy Studies LeadOptimization->InVivo End End: Candidate Drug InVivo->End

Caption: Kinase inhibitor discovery workflow.

Application Note: A High-Throughput In Vitro Kinase Assay for the Evaluation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the fields of oncology, inflammation, and medicinal chemistry.

Introduction Protein kinases are a large family of enzymes that play critical roles in regulating the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3] The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors, including several FDA-approved drugs like Ruxolitinib and Crizotinib.[4][5] This versatility makes pyrazole derivatives a significant area of focus for the development of novel, potent, and selective kinase inhibitors.[6][7]

This application note provides a detailed protocol for a robust, high-throughput in vitro kinase assay designed to screen and characterize pyrazole-based inhibitors. The protocol utilizes a luminescence-based detection method, which offers high sensitivity and a simplified workflow suitable for determining key quantitative metrics such as the half-maximal inhibitory concentration (IC50).

Assay Principle The fundamental principle of the kinase assay is to measure the enzymatic activity of a specific kinase. The kinase transfers the gamma-phosphate from adenosine triphosphate (ATP) to a specific protein or peptide substrate. The amount of adenosine diphosphate (ADP) produced is directly proportional to the kinase activity.

This protocol employs an ADP-detecting system (such as ADP-Glo™). After the initial kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. Subsequently, a detection reagent is added to convert the generated ADP back into ATP, which then drives a luciferase-catalyzed reaction, producing a light signal. The intensity of the luminescence is directly correlated with the amount of ADP formed and, therefore, the kinase's activity. When an inhibitor, such as a pyrazole derivative, is present, it blocks the kinase's ability to phosphorylate its substrate, leading to a decrease in ADP production and a corresponding reduction in the luminescent signal.

Visualized Experimental Workflow

The overall workflow for determining the inhibitory potential of pyrazole derivatives is illustrated below. The process is streamlined for efficiency, moving from reagent preparation and reaction incubation to signal detection and data analysis.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare Pyrazole Derivative Dilutions add_kinase Dispense Kinase & Inhibitor to Assay Plate prep_inhibitor->add_kinase prep_reagents Prepare Kinase, Substrate, & ATP Solutions prep_reagents->add_kinase start_reaction Add Substrate & ATP to Initiate Reaction add_kinase->start_reaction incubate Incubate at RT start_reaction->incubate stop_reaction Stop Reaction & Deplete ATP incubate->stop_reaction add_detector Add Detection Reagent stop_reaction->add_detector read_plate Measure Luminescence add_detector->read_plate analyze_data Calculate % Inhibition & IC50 Values read_plate->analyze_data

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format to facilitate high-throughput screening. All samples and controls should be run in duplicate or triplicate.

I. Materials and Reagents

  • Kinase: Purified recombinant kinase of interest (e.g., CDK2, VEGFR2, JAK2).

  • Substrate: Appropriate peptide or protein substrate for the selected kinase.

  • Pyrazole Derivatives: Test compounds dissolved in 100% DMSO to create stock solutions (e.g., 10 mM).

  • ATP: Ultra-pure ATP solution (e.g., 10 mM stock).

  • Kinase Assay Buffer: Buffer suitable for the kinase of interest (a generic buffer can be 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Detection Kit: Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Plates: White, opaque, flat-bottom 384-well assay plates.[1]

  • Equipment: Multichannel pipettor, plate shaker, and a luminometer plate reader.

II. Assay Procedure

  • Preparation of Pyrazole Derivative Dilutions: a. Perform a serial dilution of the pyrazole derivative stock solutions in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution. b. Further dilute these intermediate concentrations into the kinase assay buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay well should not exceed 1%.

  • Kinase Reaction Setup: a. Add 5 µL of the diluted pyrazole derivatives to the appropriate wells of the 384-well plate. b. Include control wells:

    • No Inhibitor Control (100% Activity): Add 5 µL of assay buffer containing the same percentage of DMSO as the compound wells.
    • No Kinase Control (Background): Add 5 µL of assay buffer with DMSO, but substitute the kinase solution with buffer in the next step. c. Add 5 µL of the kinase solution (diluted in kinase assay buffer) to all wells except the "No Kinase" control. d. Gently mix the plate on a plate shaker for 1 minute and incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the kinase.

  • Initiation and Incubation of Kinase Reaction: a. Prepare the reaction mixture by adding the substrate and ATP to the kinase assay buffer. The final ATP concentration should ideally be at or near the Km value for the specific kinase to ensure sensitive IC50 measurements. b. Add 10 µL of this reaction mixture to all wells to start the kinase reaction.[1] c. Mix the plate on a shaker for 1 minute. d. Incubate the plate at room temperature for the desired period (e.g., 30-60 minutes). The optimal time may need to be determined empirically for each kinase system.

  • Signal Detection: a. Following the incubation, add 10 µL of the ATP depletion reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction. b. Mix the plate and incubate for 40 minutes at room temperature. c. Add 20 µL of the detection reagent (e.g., Kinase Detection Reagent) to each well. d. Mix the plate and incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize. e. Measure the luminescence of each well using a plate reader.

III. Data Analysis

  • Calculate Percent Inhibition: The percentage of kinase inhibition for each concentration of the pyrazole derivative is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_100%_Activity - Signal_Background))

  • Determine IC50 Values: The IC50 value is the concentration of an inhibitor at which 50% of the kinase activity is inhibited. a. Plot the Percent Inhibition against the logarithm of the inhibitor concentration. b. Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.

Representative Signaling Pathway Inhibition

Pyrazole derivatives are known to target various kinases involved in critical signaling pathways. The diagram below illustrates the inhibition of a Janus Kinase (JAK) in the JAK-STAT pathway, a common target for this class of compounds.

G Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_P p-STAT (Dimer) STAT->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Gene Gene Expression Nucleus->Gene Inhibitor Pyrazole Derivative (e.g., Ruxolitinib) Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Data Presentation: Inhibitory Potency of Pyrazole Derivatives

The results of the in vitro kinase assay should be summarized to allow for clear comparison of the potency and selectivity of the tested compounds. The table below provides an example of how to present IC50 data for a series of hypothetical pyrazole derivatives against a panel of kinases.

Compound IDTarget KinaseIC50 (nM)Off-Target Kinase 1IC50 (nM)Off-Target Kinase 2IC50 (nM)
PZ-001 Aurora A16CDK2450VEGFR2>10,000
PZ-002 Aurora A25CDK2890VEGFR2>10,000
PZ-003 CDK224Aurora A1,200EGFR5,600
PZ-004 VEGFR28PDGFRβ35EGFR8,750
Control StaurosporineVarious0.5 - 20Various0.5 - 20Various

Data are hypothetical and for illustrative purposes only. IC50 values represent the mean of three independent experiments.

Conclusion The protocol described provides a reliable and scalable method for determining the inhibitory activity of pyrazole derivatives against their target kinases. The luminescence-based format offers high sensitivity and is amenable to automation, making it an invaluable tool in the drug discovery pipeline for hit identification, lead optimization, and selectivity profiling. Consistent application of this standardized assay will generate high-quality, comparable data essential for advancing promising pyrazole-based compounds toward clinical development.[8][9]

References

Application Notes and Protocols for High-Throughput Screening of Aminopyrazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazole derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This versatile heterocyclic core is particularly prominent in the development of potent and selective kinase inhibitors, which are crucial for advancing targeted therapies in oncology, inflammation, and neurodegenerative diseases. High-throughput screening (HTS) is an essential methodology in drug discovery that enables the rapid evaluation of large chemical libraries to identify promising lead compounds.[3] This document provides detailed application notes and experimental protocols for the high-throughput screening of aminopyrazole libraries against kinase targets.

Data Presentation: High-Throughput Screening of an Aminopyrazole Library Against Kinase Targets

The following table summarizes representative quantitative data from a high-throughput screen of a focused aminopyrazole library against a panel of protein kinases. The data is presented to facilitate the identification of potent and selective inhibitors.

Compound IDTarget KinaseAssay Type% Inhibition at 1 µMIC50 (µM)
APZ-001Aurora ABiochemical950.08
APZ-001Aurora BBiochemical850.25
APZ-001FGFR1Biochemical15>10
APZ-002Aurora ABiochemical920.12
APZ-002Aurora BBiochemical880.31
APZ-002FGFR1Biochemical12>10
APZ-003FGFR1Biochemical980.05
APZ-003FGFR2Biochemical950.09
APZ-003Aurora ABiochemical20>10
APZ-004FGFR1Biochemical960.07
APZ-004FGFR2Biochemical920.15
APZ-004Aurora ABiochemical18>10
APZ-005p38α MAPKBiochemical890.45
APZ-005Aurora ABiochemical5>10
APZ-006p38α MAPKBiochemical910.38
APZ-006Aurora ABiochemical8>10
APZ-007CDK2/cyclin EBiochemical990.02
APZ-007CDK5/p25Biochemical970.04
APZ-007FGFR1Biochemical10>10
APZ-008CDK2/cyclin EBiochemical980.03
APZ-008CDK5/p25Biochemical960.06
APZ-008FGFR1Biochemical15>10

Experimental Protocols

Protocol 1: Biochemical High-Throughput Screening for Kinase Inhibition (Luminescence-Based)

This protocol describes a generic biochemical assay to identify inhibitors of a specific protein kinase from an aminopyrazole library using a luminescence-based method that quantifies ATP consumption.

1. Objective: To identify compounds within an aminopyrazole library that inhibit the activity of a target kinase in a 384-well format.

2. Materials:

  • Recombinant full-length target kinase (e.g., Aurora A, FGFR1, p38α MAPK)

  • Kinase substrate (specific peptide or protein for the target kinase)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • 384-well, low-volume, white, solid-bottom assay plates

  • Aminopyrazole compound library (10 mM in DMSO)

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Acoustic liquid handler and automated plate handling system

  • Luminometer plate reader

3. Method:

  • Compound Plating: Using an acoustic liquid handler, dispense 10 nL of each compound from the aminopyrazole library into the wells of a 384-well assay plate to achieve a final screening concentration of 1 µM. Dispense DMSO into control wells.

  • Kinase Addition: Add 5 µL of a solution containing the target kinase in kinase assay buffer to each well. The final kinase concentration should be empirically determined to yield a robust signal-to-background ratio.

  • Compound Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer. The ATP concentration should be at or near its Km for the target kinase to ensure sensitive detection of competitive inhibitors.

  • Kinase Reaction: Incubate the reaction mixture for 60 minutes at room temperature.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal using a plate reader.

4. Data Analysis:

  • Calculate the percent inhibition for each compound relative to the positive (staurosporine) and negative (DMSO) controls.

  • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

  • Determine the Z'-factor for each assay plate to assess the quality and robustness of the screen. A Z'-factor > 0.5 is considered excellent for HTS.

Protocol 2: Cell-Based Assay for Target Engagement and Cellular Potency

This protocol describes a cell-based assay to confirm the activity of hits from the primary screen and to determine their potency in a cellular context.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of active aminopyrazole compounds in a relevant cancer cell line.

2. Materials:

  • Cancer cell line overexpressing the target kinase (e.g., HeLa, HCT116)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Hit aminopyrazole compounds

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well, clear-bottom, white-walled assay plates

  • Multichannel pipettes or automated liquid handling system

  • Luminometer plate reader

3. Method:

  • Cell Seeding: Seed the cancer cells into 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare a 10-point serial dilution of each hit compound in culture medium. Add 10 µL of the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 25 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence signal using a plate reader.

4. Data Analysis:

  • Plot the percent cell viability as a function of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Visualizations

Signaling Pathway

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCg->DAG PIP2 IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC Ca2+ PKC->Proliferation Inhibitor Aminopyrazole Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway targeted by aminopyrazole inhibitors.

Experimental Workflow

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization LibPrep Aminopyrazole Library Preparation HTS High-Throughput Screening (HTS) LibPrep->HTS DataAnalysis1 Primary Data Analysis HTS->DataAnalysis1 HitSelection Hit Identification DataAnalysis1->HitSelection DoseResponse Dose-Response Confirmation HitSelection->DoseResponse Orthogonal Orthogonal Assay (e.g., different detection) DoseResponse->Orthogonal CellBased Cell-Based Potency Assay Orthogonal->CellBased ConfirmedHits Confirmed Hits CellBased->ConfirmedHits SAR Structure-Activity Relationship (SAR) ConfirmedHits->SAR ADMET ADMET Profiling SAR->ADMET LeadCandidate Lead Candidate ADMET->LeadCandidate

Caption: High-throughput screening workflow for aminopyrazole libraries.

References

Synthesis of Pyrazolo[1,5-a]pyrimidines from 5-Aminopyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2][3] Their structural similarity to purine bases makes them valuable as antimetabolites in biochemical processes.[4] This scaffold is a key component in numerous biologically active molecules exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1][2][4] This document provides detailed application notes and experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines, focusing on methods starting from readily available 5-aminopyrazoles.

Synthetic Strategies Overview

The construction of the pyrazolo[1,5-a]pyrimidine core from 5-aminopyrazoles typically involves the formation of the pyrimidine ring through cyclocondensation reactions with 1,3-bielectrophilic reagents.[5] Key synthetic approaches include:

  • Condensation with β-Dicarbonyl Compounds: A widely used and versatile method involving the reaction of 5-aminopyrazoles with β-diketones, β-ketoesters, or their equivalents.[1][6]

  • Reaction with Enaminones and Chalcones: These reactions offer pathways to diverse substituted pyrazolo[1,5-a]pyrimidines.[1][7]

  • Three-Component Reactions: One-pot syntheses that combine a 5-aminopyrazole, an aldehyde, and an active methylene compound, offering efficiency and molecular diversity.[1]

  • Microwave-Assisted Synthesis: A modern technique that significantly reduces reaction times, often improves yields, and promotes greener chemistry.[1][8][9][10]

The general reaction scheme is depicted below:

G cluster_reactants Reactants cluster_product Product 5-Aminopyrazole 5-Aminopyrazole Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 5-Aminopyrazole->Pyrazolo[1,5-a]pyrimidine Cyclocondensation 1,3-Bielectrophile 1,3-Bielectrophile (e.g., β-Dicarbonyl, Enaminone, Chalcone) 1,3-Bielectrophile->Pyrazolo[1,5-a]pyrimidine

Caption: General reaction for the synthesis of pyrazolo[1,5-a]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis via Condensation with β-Diketones (Conventional Heating)

This protocol describes the synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines by the condensation of a 5-aminopyrazole with a β-diketone in the presence of an acid catalyst.

Materials:

  • Substituted 5-aminopyrazole (1.0 mmol)

  • 1,3-Diketone (e.g., acetylacetone) (1.2 mmol)

  • Glacial Acetic Acid (5 mL)

  • Sulfuric Acid (catalytic amount)

  • Ethanol for recrystallization

Procedure:

  • To a solution of the substituted 5-aminopyrazole (1.0 mmol) in glacial acetic acid (5 mL), add the 1,3-diketone (1.2 mmol).

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from ethanol to afford the pure pyrazolo[1,5-a]pyrimidine.

Protocol 2: Microwave-Assisted Synthesis from 5-Aminopyrazoles and Enaminones

This protocol details a rapid and efficient one-pot, solvent-free synthesis of 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidines under microwave irradiation.[11]

Materials:

  • NH-5-aminopyrazole (1.0 mmol)

  • β-enaminone (1.0 mmol)

  • Ethanol-water mixture for collection

Procedure:

  • In a microwave-safe vial, thoroughly mix the NH-5-aminopyrazole (1.0 mmol) and the β-enaminone (1.0 mmol).

  • Place the vial in a microwave reactor and irradiate at 180 °C for 2 minutes.[11]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add a small amount of an ethanol-water mixture to the vial to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry under vacuum to yield the pure 2,7-diaryl-substituted pyrazolo[1,5-a]pyrimidine.

G cluster_workflow Microwave Synthesis Workflow start Mix Reactants (5-Aminopyrazole + Enaminone) mw Microwave Irradiation (180°C, 2 min) start->mw cool Cooling mw->cool precipitate Product Precipitation (Ethanol/Water) cool->precipitate filter Filtration and Washing precipitate->filter end Pure Product filter->end

Caption: Workflow for microwave-assisted synthesis.

Protocol 3: One-Pot Three-Component Synthesis

This protocol outlines a one-pot synthesis of pyrazolo[1,5-a]pyrimidines via a three-component reaction of a 5-aminopyrazole, an aldehyde, and a β-dicarbonyl compound under microwave irradiation.[1]

Materials:

  • 3-Amino-1H-pyrazole (1.0 mmol)

  • Aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • β-Dicarbonyl compound (e.g., ethyl acetoacetate) (1.0 mmol)

  • Ethanol (5 mL)

  • Catalyst (e.g., a few drops of piperidine)

Procedure:

  • In a microwave-safe vial, combine the 3-amino-1H-pyrazole (1.0 mmol), aldehyde (1.0 mmol), β-dicarbonyl compound (1.0 mmol), and ethanol (5 mL).

  • Add a catalytic amount of piperidine to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for 5-15 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the vial to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired pyrazolo[1,5-a]pyrimidine.

Data Presentation

The following tables summarize quantitative data from various synthetic methods for pyrazolo[1,5-a]pyrimidines.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation

EntryReactantsMethodTimeTemperatureYield (%)Reference
15-Aminopyrazole, AcetylacetoneConventional Heating5 hReflux75-85[6]
25-Aminopyrazole, EnaminoneMicrowave Irradiation2 min180 °C88-97[11]
33-Amino-1H-pyrazole, Aldehyde, β-DicarbonylMicrowave Irradiation5-15 min120 °CHigh[1]

Table 2: Synthesis of 3-Halo-pyrazolo[1,5-a]pyrimidines

Entry5-AminopyrazoleReagent 2Reagent 3ConditionsYield (%)Reference
1SubstitutedEnaminone or ChalconeSodium HalideK₂S₂O₈, One-potHigh[1]

Signaling Pathways and Applications

Pyrazolo[1,5-a]pyrimidines are potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] Their mechanism of action often involves competing with ATP for the kinase's active site or through allosteric inhibition.

G cluster_pathway Kinase Inhibition by Pyrazolo[1,5-a]pyrimidines Pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine Inhibition Inhibition Pyrazolo[1,5-a]pyrimidine->Inhibition Protein_Kinase Protein Kinase (e.g., EGFR, B-Raf, CK2) Phosphorylated_Substrate Phosphorylated Substrate Protein_Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Protein_Kinase Substrate Substrate Substrate->Protein_Kinase Cell_Signaling Downstream Cell Signaling Phosphorylated_Substrate->Cell_Signaling Cellular_Response Cellular Response (e.g., Proliferation, Survival) Cell_Signaling->Cellular_Response Inhibition->Protein_Kinase Blocks ATP Binding

Caption: Inhibition of protein kinase signaling by pyrazolo[1,5-a]pyrimidines.

By inhibiting key kinases such as EGFR, B-Raf, and MEK, these compounds can disrupt signaling cascades that drive tumor growth and survival, making them promising candidates for targeted cancer therapies.[1][2]

Conclusion

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles offers a versatile and efficient approach to a privileged scaffold in medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers in academic and industrial settings. The continued development of novel synthetic methodologies, particularly those employing green chemistry principles like microwave-assisted synthesis, will undoubtedly accelerate the discovery of new therapeutic agents based on this remarkable heterocyclic system.

References

Application Notes & Protocols: Regioselective Synthesis of Substituted Pyrazoles from Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazoles are a privileged class of five-membered nitrogen-containing heterocycles, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Their wide range of biological activities, including anti-inflammatory, anti-HIV, and analgesic properties, makes the development of efficient and regioselective synthetic methods a critical goal in medicinal chemistry and drug discovery.[1][3]

Traditionally, the most common method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[4][5][6][7] However, when using unsymmetrical 1,3-dicarbonyls, this method often yields a mixture of regioisomers, posing significant purification challenges.[8][9]

This document provides detailed application notes and protocols for modern, regioselective methods for synthesizing substituted pyrazoles, with a focus on pathways starting from readily available primary amines. These methods include one-pot procedures, multicomponent reactions, and the use of advanced technologies like microwave irradiation and flow chemistry to enhance reaction efficiency, yield, and regioselectivity.[1][10][11]

General Principles of Regioselectivity

The regioselectivity in pyrazole synthesis from an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is determined by the initial nucleophilic attack of the hydrazine onto one of the two carbonyl groups.[5][12] The selectivity is influenced by steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as reaction conditions like pH and solvent.[5][12]

Modern synthetic strategies achieve high regioselectivity by:

  • Modifying Substrates: Using β-enamino diketones or other pre-functionalized starting materials to direct the cyclization.[13]

  • Catalyst Control: Employing catalysts that selectively activate one carbonyl group over the other.[8]

  • One-Pot Procedures: Generating the hydrazine in situ from a primary amine and controlling the subsequent cyclization conditions.[14][15]

Synthetic Workflow Overview

The synthesis of substituted pyrazoles from primary amines can be conceptualized as a multi-stage process, often telescoped into a one-pot reaction. The general workflow involves the conversion of a primary amine to a hydrazine or hydrazine equivalent, followed by a cyclocondensation reaction with a suitable 1,3-dielectrophile.

G cluster_workflow General Workflow: Primary Amine to Pyrazole amine Primary Amine (R-NH2) hydrazine In Situ Hydrazine Formation (e.g., via Electrophilic Amination) amine->hydrazine Aminating Reagent cyclocondensation Regioselective Cyclocondensation hydrazine->cyclocondensation dicarbonyl 1,3-Dicarbonyl or Equivalent (e.g., α,β-unsaturated ketone) dicarbonyl->cyclocondensation pyrazole Substituted Pyrazole cyclocondensation->pyrazole Dehydration

Caption: General workflow for pyrazole synthesis from primary amines.

Experimental Protocols

Protocol 1: One-Pot Synthesis from Primary Amines via Electrophilic Amination

This protocol describes a metal-free, one-pot synthesis of N-substituted pyrazoles directly from primary amines. The method involves an initial electrophilic amination to form a mono-Boc-protected hydrazine intermediate, which is then deprotected and cyclized with a 1,3-dicarbonyl compound.[14]

Reaction Scheme: R-NH₂ → [Amination] → R-NH-NHBoc → [Deprotection & Cyclization] → N-Substituted Pyrazole

Materials:

  • Primary amine (aliphatic or aromatic)

  • Oxaziridine aminating reagent (e.g., diethylketomalonate-derived oxaziridine)

  • Hepta-3,5-dione (or other 1,3-dicarbonyl)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of the primary amine (1.0 equiv) in DCM, add the oxaziridine aminating reagent (1.1 equiv).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Upon completion of the amination step, add TFA (2.0 equiv) to the reaction mixture to deprotect the Boc group. Stir for 30 minutes.

  • Add the 1,3-dicarbonyl compound (e.g., hepta-3,5-dione, 1.0 equiv) to the mixture.

  • Continue stirring for 24 hours at room temperature.

  • Remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted pyrazole.

Quantitative Data Summary (Representative Examples): [14][15]

EntryPrimary Amine1,3-DicarbonylProduct Yield (%)
1BenzylamineHepta-3,5-dioneQuantitative
2AnilineHepta-3,5-dione70
34-Methoxy-anilineHepta-3,5-dione65
42-Chloro-anilineHepta-3,5-dione47
Protocol 2: Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol outlines a rapid and efficient synthesis of 1-aryl-1H-pyrazole-5-amines using microwave irradiation. The method utilizes readily available aryl hydrazines (which can be prepared from aryl amines) and α-cyanoketones or 3-aminocrotononitrile in an aqueous acidic medium.[11]

G cluster_workflow Microwave Synthesis Workflow start Combine Aryl Hydrazine HCl & α-Cyanoketone in 1 M HCl seal Seal Microwave Vial start->seal mw Microwave Irradiation (150 °C, 10-15 min) seal->mw cool Cool to Room Temp. mw->cool basify Basify with 10% NaOH cool->basify filter Vacuum Filtration basify->filter product Isolate Pure Product filter->product

Caption: Experimental workflow for microwave-assisted pyrazole synthesis.

Materials:

  • Aryl hydrazine hydrochloride (2 mmol)

  • 3-Aminocrotononitrile or α-cyanoketone (2 mmol)

  • 1 M Hydrochloric acid (HCl) (5 mL)

  • 10% Sodium hydroxide (NaOH) solution

  • Microwave reactor vial (2-5 mL capacity) with stir bar

  • Microwave reactor

Procedure:

  • In a clean, dry microwave vial, combine the aryl hydrazine hydrochloride (2.0 mmol) and 3-aminocrotononitrile (2.0 mmol).

  • Add 5 mL of 1 M HCl to the vial to create a 0.4 M suspension of the reagents.[16]

  • Seal the vial securely with the appropriate crimper tool.

  • Place the vial in the microwave reactor.

  • Heat the mixture to 150 °C and hold for 10-15 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Carefully uncap the vial and pour the contents into a beaker.

  • Basify the solution with 10% NaOH until a precipitate forms and the solution is basic.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Quantitative Data Summary (Representative Examples): [11]

EntryAryl HydrazineReagentTime (min)Yield (%)
1Phenylhydrazine HCl3-Aminocrotononitrile1085-90
24-Fluorophenylhydrazine HCl3-Aminocrotononitrile1088
34-Chlorophenylhydrazine HCl3-Aminocrotononitrile1575
44-Nitrophenylhydrazine HCl3-Aminocrotononitrile1570
Protocol 3: Regioselective Knorr Synthesis using a Heterogeneous Catalyst

This protocol describes an environmentally friendly and highly regioselective synthesis of pyrazoles using Amberlyst-70, a resinous and reusable heterogeneous catalyst. The reaction proceeds at room temperature in an aqueous medium.[8]

Reaction Scheme: Aryl Hydrazine + 1,3-Diketone --(Amberlyst-70, H₂O, RT)--> 1,3,5-Trisubstituted Pyrazole

Materials:

  • Aryl hydrazine

  • 1,3-Diketone (e.g., benzoylacetone)

  • Amberlyst-70 catalyst

  • Water

  • Ethanol

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend Amberlyst-70 (specify loading, e.g., 10 mol%) in water.

  • Add the 1,3-diketone (1.0 equiv) to the suspension.

  • Add the aryl hydrazine (1.0 equiv) to the reaction mixture.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress using TLC.

  • Upon completion, filter the reaction mixture to recover the Amberlyst-70 catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Extract the aqueous filtrate with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary (Representative Examples): [8]

EntryHydrazine1,3-DiketoneCatalystYield (%)
1PhenylhydrazineAcetylacetoneAmberlyst-7095
2PhenylhydrazineBenzoylacetoneAmberlyst-7092 (High Regioselectivity)
34-NitrophenylhydrazineAcetylacetoneAmberlyst-7096
4Hydrazine HydrateDibenzoylmethaneAmberlyst-7094

Mechanistic Insight: The Knorr Pyrazole Synthesis

The Knorr synthesis remains a cornerstone of pyrazole chemistry. Understanding its mechanism is key to controlling the regioselectivity, especially with unsymmetrical dicarbonyls. The reaction proceeds through a hydrazone intermediate, followed by cyclization and dehydration.[5][7]

G cluster_mechanism Knorr Synthesis: Regioselectivity Pathways start Unsymmetrical 1,3-Diketone + R-NH-NH2 attackA Attack at Carbonyl A start->attackA Path A (e.g., less hindered) attackB Attack at Carbonyl B start->attackB Path B (e.g., more electrophilic) interA Intermediate A (Hydrazone) attackA->interA interB Intermediate B (Hydrazone) attackB->interB productA Regioisomer A interA->productA Cyclization & Dehydration productB Regioisomer B interB->productB Cyclization & Dehydration

Caption: Regioselective pathways in the Knorr pyrazole synthesis.

Conclusion

The regioselective synthesis of substituted pyrazoles from primary amines is a highly developed field offering multiple robust protocols for researchers. By leveraging one-pot methodologies, advanced energy sources like microwaves, and effective catalytic systems, chemists can access a wide array of pyrazole derivatives with high efficiency and selectivity. The protocols provided herein serve as a practical guide for the synthesis of these valuable heterocyclic compounds, which are crucial for advancing drug discovery and development programs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors, including incomplete reactions, suboptimal conditions, or the formation of side products.[1]

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Incomplete Reaction Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[1] Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture or employing microwave-assisted synthesis to potentially improve yields and shorten reaction times.[1]
Suboptimal Reagent Stoichiometry Vary Molar Ratios: Experiment with slight excesses of one of the reactants, such as the hydrazine or the malononitrile derivative, to drive the reaction to completion.
Poor Quality of Starting Materials Ensure Purity: Verify the purity of your tert-butylhydrazine hydrochloride and ethoxymethylenemalononitrile (or other malononitrile derivative), as impurities can lead to side reactions.[2]
Incorrect Solvent Solvent Screen: The choice of solvent can influence reaction rates and regioselectivity.[2] Consider screening solvents such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
Side Reactions and Byproduct Formation Optimize Temperature: Lowering the reaction temperature may minimize the formation of unwanted side products. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents.

Question 2: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of the reaction?

Answer: The formation of regioisomers is a common challenge in the synthesis of unsymmetrical pyrazoles.[2] The regioselectivity is influenced by both steric and electronic factors of the reactants, as well as the reaction conditions.[2]

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Non-selective Nucleophilic Attack pH Control: The pH of the reaction mixture can dictate the initial site of nucleophilic attack by the hydrazine.[2] Adjusting the pH with a mild acid or base may favor the formation of the desired regioisomer.
Reaction Conditions Favoring Isomerization Solvent Choice: The use of different solvents can alter the reaction pathway and improve regioselectivity. For instance, fluorinated alcohols have been shown to enhance regioselectivity in some pyrazole syntheses.[2]
Steric Hindrance Bulky Protecting Groups: While the tert-butyl group is already bulky, ensure that other substituents on your starting materials are not sterically hindering the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for the synthesis of this compound?

A1: A common and effective method involves the cyclocondensation reaction between tert-butylhydrazine (or its hydrochloride salt) and a malononitrile derivative.[3] A frequently used malononitrile derivative is (ethoxymethylene)malononitrile.[4]

Q2: What is a typical experimental protocol for this synthesis?

A2: A general procedure involves the reaction of tert-butylhydrazine with (ethoxymethylene)malononitrile in a suitable solvent, often with heating. The product can then be isolated and purified. For a detailed, step-by-step protocol, please refer to the "Experimental Protocols" section below.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Periodically take small aliquots from the reaction mixture and spot them on a TLC plate, eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progression. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.[1]

Q4: What are some common side products in this synthesis?

A4: Potential side products can include regioisomers of the desired pyrazole, products from the decomposition of starting materials, or incompletely cyclized intermediates. The formation of these can be minimized by optimizing reaction conditions.[2]

Experimental Protocols

Synthesis of this compound

This protocol is a representative method and may require optimization for your specific laboratory conditions and reagent purity.

Materials:

  • tert-Butylhydrazine hydrochloride

  • (Ethoxymethylene)malononitrile

  • Triethylamine or another suitable base

  • Ethanol or another suitable solvent

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)

Procedure:

  • To a solution of tert-butylhydrazine hydrochloride (1.0 equivalent) in ethanol, add triethylamine (1.1 equivalents) and stir at room temperature for 15 minutes.

  • To this mixture, add (ethoxymethylene)malononitrile (1.0 equivalent) portion-wise.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add deionized water to the residue to precipitate the crude product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Visualized Workflows

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reagents tert-Butylhydrazine HCl (Ethoxymethylene)malononitrile Triethylamine Ethanol mix Mix Reagents in Flask reagents->mix reflux Reflux for 2-4h mix->reflux monitor Monitor via TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Evaporate Solvent cool->evaporate precipitate Precipitate with Water evaporate->precipitate filter Filter Solid precipitate->filter recrystallize Recrystallize filter->recrystallize product Pure Product recrystallize->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction going to completion? start->check_completion check_conditions Are reaction conditions optimal? check_completion->check_conditions Yes solution1 Increase reaction time or temperature. Monitor with TLC/LC-MS. check_completion->solution1 No check_purity Are starting materials pure? check_conditions->check_purity Yes solution2 Optimize solvent, catalyst, and pH. check_conditions->solution2 No solution3 Purify starting materials. check_purity->solution3 No

Caption: Troubleshooting logic for addressing low reaction yields.

References

Troubleshooting low yield in Knorr pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly low yields, encountered during the Knorr pyrazole synthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles in a question-and-answer format.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields in the Knorr pyrazole synthesis can stem from several factors, ranging from the quality of the starting materials to suboptimal reaction conditions.[1][2] The primary culprits often involve the purity of reagents, reaction parameters, and the potential for side reactions.

Key Troubleshooting Steps:

  • Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]

  • Optimize Reaction Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. In some cases, using a slight excess of the hydrazine (1.0-1.2 equivalents) can drive the reaction to completion.[1]

  • Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1][3] Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time and ensure the starting material has been consumed.[3]

  • Consider Catalyst Choice: The synthesis is typically acid-catalyzed.[4][5] For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient.[3] However, the optimal pH may need to be determined empirically for your specific substrates.[3]

Q2: My reaction appears incomplete, with starting material still present after the recommended reaction time. What should I do?

A2: Incomplete conversion is a common issue that can often be resolved by adjusting the reaction conditions.

Troubleshooting Strategies:

  • Increase Reaction Time and/or Temperature: For less reactive substrates, heating may be necessary.[3] Consider increasing the reaction time or temperature, such as refluxing the reaction mixture, while monitoring progress by TLC.[2] Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[2]

  • Optimize pH: Acid catalysis is generally required for both the initial hydrazone formation and the subsequent cyclization.[3][6] If the medium is not sufficiently acidic, the reaction may stall. Conversely, highly acidic conditions can lead to unwanted side reactions.[3]

  • Solvent Choice: The choice of solvent can significantly influence the reaction rate. Protic polar solvents like ethanol are generally favored.[3]

Q3: I am observing the formation of multiple products, likely regioisomers. How can I improve the selectivity?

A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][4] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two potential products.[4][7]

Strategies to Control Regioselectivity:

  • pH Adjustment: The pH of the reaction medium can influence which carbonyl group is more reactive.[8]

  • Steric and Electronic Effects: Selectivity is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine.[4][8] For example, the more nucleophilic and least hindered nitrogen atom of a substituted hydrazine will preferentially attack the more electrophilic or less sterically hindered carbonyl group.[9]

  • Purification: If formation of both isomers is unavoidable, they can often be separated by column chromatography or fractional recrystallization, provided they have sufficiently different solubilities.[10]

Q4: The reaction mixture has developed a significant color. Is this normal, and how can I obtain a pure, colorless product?

A4: Discoloration is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride, and is often due to the formation of colored impurities from the hydrazine starting material.[1]

Decolorization and Purification Techniques:

  • Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, promoting byproduct formation. Adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[1][3]

  • Workup and Purification: Colored impurities can often be removed during workup. Washing the crude product with a non-polar solvent may help.[3]

  • Activated Charcoal: Adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb colored impurities. However, be aware that this may also reduce the overall yield.[10]

  • Recrystallization: This is a highly effective method for purification.[1] Common solvents include ethanol, methanol, isopropanol, and acetone, or mixed-solvent systems like ethanol/water.[10]

Q5: During recrystallization, my product is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A5: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[10]

Methods to Prevent Oiling Out:

  • Increase Solvent Volume: Add more of the "good" solvent (in which the compound is more soluble) to the hot solution to lower the saturation temperature.[10]

  • Slow Cooling: Allow the solution to cool as slowly as possible. Using an insulated container can promote gradual cooling.[10]

  • Change the Solvent System: Experiment with different solvent or solvent/anti-solvent combinations. A solvent with a lower boiling point might be beneficial.[10]

  • Use a Seed Crystal: Adding a small "seed crystal" of the pure, solid material to the cooled, supersaturated solution can induce crystallization.[10]

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of Knorr pyrazole synthesis, based on literature observations.

ParameterConditionEffect on YieldRationale / NotesCitation
Catalyst Acid (e.g., Acetic Acid)Generally IncreasesCatalyzes both the initial hydrazone formation and subsequent cyclization by protonating the carbonyl oxygen.[3][6]
No CatalystLow to No ReactionHighlights the necessity of a catalyst for the reaction to proceed efficiently.[11]
pH Acidic (Optimal pH varies)Increases RateAcidic conditions speed up the reaction, but highly acidic environments can cause side reactions.[6]
Neutral (pH 7)Incomplete ReactionThe initial hydrazone may form, but the subsequent cyclization to the pyrazole can be inhibited.[6]
Basic (pH > 8)No ReactionStarting materials are often recovered, as hydrazone formation is disfavored at higher pH.[6]
Solvent Protic Polar (e.g., Ethanol)Generally HighFavored for the formation of the pyrazole product.[3]
AproticVariableMay be less effective; solvent choice is substrate-dependent and may require optimization.[3]
Temperature Increased (Heating/Reflux)Increases Rate & YieldOften necessary for less reactive substrates to drive the reaction to completion.[2][3]
Stoichiometry Slight Excess of HydrazineCan Increase YieldHelps to ensure the complete consumption of the 1,3-dicarbonyl compound.[1]

Experimental Protocols

General Protocol for the Synthesis of a Pyrazolone from a β-Ketoester and a Hydrazine Derivative

This protocol provides a general methodology for the synthesis of a pyrazolone, a common variant of the Knorr synthesis.[12][13]

Materials:

  • β-Ketoester (e.g., Ethyl Acetoacetate, 1.0 equiv)

  • Hydrazine derivative (e.g., Phenylhydrazine, 1.0 equiv)

  • Solvent (e.g., Ethanol or 1-Propanol)

  • Acid Catalyst (e.g., Glacial Acetic Acid, a few drops)

  • Water

  • Diethyl ether (for crystallization, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask or scintillation vial, combine the β-ketoester (1.0 equiv) and the hydrazine derivative (1.0 - 1.2 equiv).[13] Note that the initial addition can be exothermic.[13]

  • Solvent and Catalyst Addition: Add the solvent (e.g., 1-propanol, ~1 mL per mmol of ketoester) and a few drops of glacial acetic acid to the mixture.[13]

  • Heating: Heat the reaction mixture with stirring on a hot plate to approximately 100°C or under reflux for 1-2 hours.[13][14]

  • Reaction Monitoring: Monitor the consumption of the starting materials using TLC (e.g., with a mobile phase of 30% ethyl acetate/70% hexane).[13]

  • Work-up and Isolation: Once the reaction is complete, and while the solution is still hot, add water to precipitate the product.[15]

  • Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature, with continuous stirring, to facilitate crystallization.[13] Cooling in an ice bath can further improve precipitation.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel.[13] Wash the collected solid with a small amount of cold water and allow it to air dry.[13] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[13]

Visualizations

The following diagrams illustrate key workflows and pathways related to the Knorr pyrazole synthesis.

Troubleshooting_Workflow start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (T, t, pH) start->check_conditions check_tlc Analyze TLC/ LC-MS Data start->check_tlc impure Impure Reagents? check_purity->impure incomplete Incomplete Reaction? check_conditions->incomplete side_products Side Products (e.g., Isomers)? check_tlc->side_products impure->incomplete No purify_reagents Purify or Replace Reagents impure->purify_reagents Yes incomplete->side_products No optimize_conditions Optimize T, t, pH, or Catalyst incomplete->optimize_conditions Yes optimize_purification Optimize Purification (Chromatography, Recrystallization) side_products->optimize_purification Yes end Improved Yield purify_reagents->end optimize_conditions->end optimize_purification->end

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates dicarbonyl 1,3-Dicarbonyl Compound hydrazone Hydrazone Intermediate dicarbonyl->hydrazone Condensation (+ Acid Catalyst, -H2O) hydrazine Hydrazine Derivative hydrazine->hydrazone Condensation (+ Acid Catalyst, -H2O) cyclic Cyclic Intermediate hydrazone->cyclic Intramolecular Cyclization product Pyrazole (Aromatic Ring) cyclic->product Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

Experimental_Workflow setup 1. Reaction Setup (Combine Reagents, Solvent, Catalyst) heat 2. Heating & Stirring setup->heat monitor 3. Monitor Progress (TLC) heat->monitor workup 4. Work-up (Add Water) monitor->workup Reaction Complete isolate 5. Isolation (Filtration) workup->isolate purify 6. Purification (Recrystallization) isolate->purify

Caption: Experimental workflow for the Knorr pyrazole synthesis.

References

Technical Support Center: Purification of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present.

Q2: My crude product has a noticeable color. How can I remove colored impurities?

A2: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before the final crystallization step. The charcoal adsorbs the colored molecules. However, it's important to use the minimum amount of charcoal necessary, as it can also adsorb some of the desired product, potentially reducing the overall yield.

Q3: After purification, my compound is an oil and does not solidify. What should I do?

A3: "Oiling out" can occur for several reasons, including the presence of residual solvent or impurities that depress the melting point. First, ensure all solvent has been removed under high vacuum. If it remains an oil, trituration with a non-polar solvent like hexanes or diethyl ether can sometimes induce crystallization. If the issue persists, the purity of the compound should be reassessed, and further purification by column chromatography may be necessary.

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process.[1][2] By comparing the TLC profile of your crude material with the purified fractions or crystals, you can assess the removal of impurities. A suitable eluent system for TLC for similar compounds is a mixture of n-hexane and ethyl acetate.[1][2]

Troubleshooting Guides

Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
No crystal formation upon cooling - The solution is not saturated.- The cooling process is too rapid.- Concentrate the solution by slowly evaporating some of the solvent.- Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.
Low recovery of purified crystals - Too much solvent was used for recrystallization.- The crystals are significantly soluble in the cold solvent.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Ensure the solution is thoroughly cooled to maximize crystal precipitation.- Wash the collected crystals with a minimal amount of ice-cold solvent.
Crystals appear impure (discolored, gummy) - Incomplete removal of impurities.- Co-precipitation of impurities.- Perform a second recrystallization.- Consider pre-treating the solution with activated charcoal if the impurities are colored.- Ensure the initial dissolution is in the minimum amount of hot solvent.
Column Chromatography

| Issue | Possible Cause(s) | Suggested Solution(s) | | :--- | :--- | | Poor separation of the product from impurities | - Incorrect eluent system (too polar or not polar enough).- Column overloading. | - Optimize the eluent system using TLC to achieve a clear separation of spots.- Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | | Product is not eluting from the column | - Eluent system is not polar enough.- Strong interaction of the basic amino-pyrazole with the acidic silica gel. | - Gradually increase the polarity of the eluent system.- Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (e.g., 0.5-1%). | | Streaking or tailing of the product band | - Strong interaction with the stationary phase.- The compound is not sufficiently soluble in the eluent. | - Add a small percentage of a more polar solvent or triethylamine to the eluent.- Consider changing the stationary phase to neutral alumina. |

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. If no charcoal was used, this step can be skipped if there are no insoluble impurities.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.

Protocol 2: Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle into a packed bed. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting with a solvent system of low polarity (e.g., n-hexane/ethyl acetate 9:1). The polarity can be gradually increased (e.g., to 8:2, 7:3, etc.) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Analysis cluster_end Final Product Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Dissolve in hot solvent ColumnChromatography Column Chromatography Crude->ColumnChromatography Adsorb on silica gel TLC TLC Analysis Recrystallization->TLC ColumnChromatography->TLC PurityCheck Purity Check (e.g., NMR, LC-MS) TLC->PurityCheck Fractions with pure product PureProduct Pure Compound PurityCheck->PureProduct

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization cluster_issues Common Problems cluster_solutions Potential Solutions start Recrystallization Issue no_xtals No Crystals Form start->no_xtals low_yield Low Yield start->low_yield impure_xtals Impure Crystals start->impure_xtals concentrate Concentrate Solution no_xtals->concentrate slow_cool Cool Slowly no_xtals->slow_cool scratch Scratch Flask no_xtals->scratch seed Add Seed Crystal no_xtals->seed min_solvent Use Minimal Hot Solvent low_yield->min_solvent cold_wash Wash with Cold Solvent low_yield->cold_wash re_xtal Re-recrystallize impure_xtals->re_xtal charcoal Use Activated Charcoal impure_xtals->charcoal

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

Side reactions in pyrazole synthesis and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during pyrazole synthesis. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in pyrazole synthesis, and how can it be controlled?

The most prevalent side reaction is the formation of regioisomers, which occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine.[1] The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1]

Several strategies can be employed to control regioselectivity:

  • Solvent Selection: The choice of solvent can significantly influence the regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.[2][3] Protic solvents generally favor the formation of one regioisomer, while aprotic solvents may favor the other.[4]

  • pH Control: Adjusting the pH of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in the substituted hydrazine. Adding a catalytic amount of acid (e.g., HCl, acetic acid) or base can influence which nitrogen atom initiates the cyclization, thereby directing the regioselectivity.[1][5]

  • Use of β-Enamino Diketones: Employing β-enamino diketones, which are precursors with differentiated reactivity at the 1 and 3 positions, can "lock in" the regiochemistry before the cyclization step, leading to the formation of a single regioisomer.[1][4]

Q2: How can I differentiate between pyrazole regioisomers?

A combination of spectroscopic techniques is essential for distinguishing between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.[1]

  • 1D NMR (¹H and ¹³C): Different chemical shifts for the protons and carbons on the pyrazole ring and its substituents will be observed for each regioisomer.[1]

  • 2D NMR (NOESY): For unambiguous structure determination, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify through-space correlations between protons on the N-substituent and protons on the pyrazole ring, confirming their relative positions.[1]

Q3: Besides regioisomer formation, what other side reactions or issues might I encounter?

Other common issues in pyrazole synthesis include:

  • Low Conversion Rates: This can be attributed to impure starting materials, steric hindrance from bulky substituents, or suboptimal reaction conditions such as temperature, solvent, or catalyst.[1][6]

  • Formation of Colored Impurities: The reaction mixture turning yellow or red can indicate the decomposition of hydrazine starting materials or the oxidation of intermediates.[1][6]

  • Biaryl Formation: In metal-catalyzed N-arylation reactions (e.g., using copper or palladium), homocoupling of the aryl halide starting material can lead to the formation of biaryl side products.[1]

  • Incomplete Cyclization: The reaction may stall at a stable intermediate, such as a hydroxylpyrazolidine, which fails to dehydrate to the final pyrazole product.[5]

  • Ring Opening: Under strongly basic conditions, deprotonation at the C3 position of the pyrazole ring can lead to ring opening.[7]

Troubleshooting Guides

Issue 1: Low Product Yield

Low yields in pyrazole synthesis can be frustrating. This guide provides a systematic approach to troubleshooting and improving your reaction efficiency.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Impure Starting Materials Ensure the purity of both the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to unwanted side reactions.[1][6] Hydrazine derivatives can degrade over time, so using a fresh or recently purified reagent is recommended.[6]
Suboptimal Reaction Conditions Temperature & Time: Gradually increase the reaction temperature or prolong the reaction time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) to determine the optimal duration.[1][6] pH: The pH can be critical. For Knorr synthesis using hydrazine salts, adding a mild base like sodium acetate can be beneficial.[6] In other cases, a catalytic amount of acid might be necessary.[5][8]
Incomplete Cyclization If stable intermediates like hydroxylpyrazolidines are formed, consider increasing the reaction temperature or adding a dehydrating agent to promote the final dehydration step to the pyrazole.[5]
Poorly Reactive Starting Materials Amines with strong electron-withdrawing groups or sterically hindered 1,4-dicarbonyl compounds may react sluggishly. Consider using a more active catalyst or harsher reaction conditions, but be mindful of potential side product formation.[9]

Troubleshooting Workflow for Low Yield:

LowYieldWorkflow start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, pH) check_purity->optimize_conditions Purity Confirmed check_intermediates Check for Stable Intermediates (e.g., by LC-MS) optimize_conditions->check_intermediates No Improvement yield_improved Yield Improved optimize_conditions->yield_improved Improvement consider_reactivity Evaluate Reactant Reactivity (Steric/Electronic Effects) check_intermediates->consider_reactivity No Stable Intermediates check_intermediates->yield_improved Intermediate Driven to Product purification_loss Investigate Purification Losses consider_reactivity->purification_loss Reactants are suitable consider_reactivity->yield_improved Conditions Adjusted for Reactivity purification_loss->yield_improved Optimized Purification RegioselectivityControl start Regioisomeric Mixture Formed solvent_opt Optimize Solvent (Protic vs. Aprotic, Fluorinated Alcohols) start->solvent_opt ph_adj Adjust Reaction pH (Acidic vs. Neutral/Basic) solvent_opt->ph_adj Mixture still present single_isomer Single Regioisomer Obtained solvent_opt->single_isomer Success modify_precursor Modify 1,3-Dicarbonyl Precursor (e.g., use β-enaminones) ph_adj->modify_precursor Mixture still present ph_adj->single_isomer Success steric_control Introduce Steric Hindrance modify_precursor->steric_control Not feasible modify_precursor->single_isomer Success steric_control->single_isomer Success KnorrSynthesis cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Hydrazone_A Hydrazone A Dicarbonyl->Hydrazone_A Attack at C1 Hydrazone_B Hydrazone B Dicarbonyl->Hydrazone_B Attack at C3 Hydrazine Substituted Hydrazine Hydrazine->Hydrazone_A Attack at C1 Hydrazine->Hydrazone_B Attack at C3 Pyrazole_A Pyrazole Regioisomer A Hydrazone_A->Pyrazole_A Cyclization & Dehydration Pyrazole_B Pyrazole Regioisomer B Hydrazone_B->Pyrazole_B Cyclization & Dehydration

References

Technical Support Center: Improving Regioselectivity in the Synthesis of Unsymmetrical Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of regioselectivity in unsymmetrical pyrazole synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is their selective formation critical?

A1: In the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] The selective formation of a single regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several factors:[2][3]

  • Electronic Effects: The electronic properties of the substituents on both the 1,3-dicarbonyl compound and the hydrazine play a significant role. Generally, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the dicarbonyl compound.

  • Steric Hindrance: Steric bulk on either reactant can direct the reaction pathway, favoring the formation of the less sterically hindered product.

  • Reaction Conditions (pH): The pH of the reaction medium can alter the reaction mechanism. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[2]

  • Solvent: The choice of solvent can dramatically impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity in favor of one isomer.[4][5]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the regioisomeric ratio.

Troubleshooting Guide

Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.

  • Problem: The electronic and steric differences between the two carbonyl groups of your 1,3-dicarbonyl compound are insufficient to direct the reaction towards a single isomer under the current conditions.

  • Solution:

    • Solvent Modification: Change the solvent to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). These solvents can significantly enhance regioselectivity.[4][5]

    • pH Adjustment: Investigate the effect of pH. If the reaction is run under neutral conditions, try adding a catalytic amount of acid (e.g., acetic acid) or a base. The reaction pathway can be sensitive to pH, leading to a preference for one regioisomer.[2]

    • Temperature Control: Vary the reaction temperature. Lowering the temperature may favor the kinetically controlled product, while higher temperatures may favor the thermodynamically more stable product.

Issue 2: The major product of my reaction is the undesired regioisomer.

  • Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under standard reaction conditions.[1]

  • Solution:

    • Reverse the Polarity of Reactants: If possible, modify the substituents on the 1,3-dicarbonyl to alter the electrophilicity of the carbonyl carbons.

    • Utilize a Different Synthetic Strategy: Consider alternative methods for pyrazole synthesis that may offer complementary regioselectivity. These can include 1,3-dipolar cycloadditions of diazo compounds with alkynes or multicomponent reactions.[6][7]

    • Protecting Group Strategy: In some cases, a protecting group can be used to temporarily block one of the reactive sites, forcing the reaction to proceed with the desired regioselectivity.

Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.

  • Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required.[1]

  • Solution:

    • Chromatography: Flash column chromatography is the most common method for separating regioisomers. A thorough screening of solvent systems using Thin Layer Chromatography (TLC) is recommended to find an eluent that provides the best separation.[1]

    • Recrystallization: If the regioisomers have different solubilities, fractional recrystallization can be an effective separation technique.

    • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity samples of each regioisomer.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity in the Reaction of an Unsymmetrical 1,3-Diketone with Methylhydrazine

Entry1,3-DiketoneHydrazineSolventRegioisomeric Ratio (A:B)Reference
11-Phenyl-1,3-butanedioneMethylhydrazineEthanol~1:1[4]
21-Phenyl-1,3-butanedioneMethylhydrazineTFE85:15[5]
31-Phenyl-1,3-butanedioneMethylhydrazineHFIP97:3[5]
41-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineEthanol40:60[4]
51-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineTFE90:10[4]
61-(4-Methoxyphenyl)-1,3-butanedioneMethylhydrazineHFIP>99:1[4]

Note: Regioisomer A is the pyrazole with the methyl group on the nitrogen adjacent to the carbon derived from the less hindered ketone, and B is the other regioisomer.

Experimental Protocols

Protocol 1: General Procedure for Improved Regioselectivity using Fluorinated Alcohols

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) in either 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) (0.1-0.2 M).

  • Add the substituted hydrazine (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion , remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.[1]

Protocol 2: Knorr Pyrazole Synthesis under Acidic Conditions

  • Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the substituted hydrazine hydrochloride salt (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a strong acid , such as concentrated HCl, if not using a hydrazine salt.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • After completion , cool the reaction mixture to room temperature and neutralize it with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

G Workflow for Troubleshooting Poor Regioselectivity start Reaction yields a mixture of regioisomers solvent Modify Solvent System (e.g., TFE, HFIP) start->solvent ph Adjust Reaction pH (Acidic or Basic Catalysis) start->ph temp Vary Reaction Temperature start->temp check Is Regioselectivity Improved? solvent->check Analyze product ratio ph->check Analyze product ratio temp->check Analyze product ratio end_success Isolate Desired Product check->end_success Yes alt_route Consider Alternative Synthetic Route (e.g., 1,3-dipolar cycloaddition) check->alt_route No

Caption: A logical workflow for troubleshooting poor regioselectivity in pyrazole synthesis.

knorr_pathway Knorr Pyrazole Synthesis Pathways for Unsymmetrical 1,3-Diketones cluster_pathway_a Pathway A cluster_pathway_b Pathway B reactants Unsymmetrical 1,3-Diketone + Substituted Hydrazine attack_a Attack at Carbonyl 1 reactants->attack_a attack_b Attack at Carbonyl 2 reactants->attack_b intermediate_a Hemiaminal Intermediate A attack_a->intermediate_a cyclization_a Cyclization intermediate_a->cyclization_a dehydration_a Dehydration cyclization_a->dehydration_a product_a Regioisomer A dehydration_a->product_a intermediate_b Hemiaminal Intermediate B attack_b->intermediate_b cyclization_b Cyclization intermediate_b->cyclization_b dehydration_b Dehydration cyclization_b->dehydration_b product_b Regioisomer B dehydration_b->product_b

Caption: Competing reaction pathways in the Knorr synthesis leading to two possible regioisomers.

References

Technical Support Center: Efficient Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in efficient pyrazole synthesis. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during pyrazole synthesis, focusing on catalyst-related issues.

Issue 1: Consistently Low or No Yield of the Desired Pyrazole Product

Possible Causes & Solutions:

  • Suboptimal Catalyst Choice: The selected catalyst may not be suitable for your specific substrates.

    • Troubleshooting: For Knorr and Paal-Knorr syntheses, catalytic amounts of a protic acid like acetic acid are often effective.[1] In some cases, Lewis acids or heterogeneous catalysts like nano-ZnO have been shown to significantly improve yields.[1] It is recommended to perform a catalyst screening to identify the optimal choice for your reaction.

  • Incorrect Catalyst Loading: The amount of catalyst used can be critical.

    • Troubleshooting: Systematically vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration. Both too little and too much catalyst can negatively impact the yield.

  • Catalyst Deactivation: The catalyst may be losing its activity during the reaction.

    • Troubleshooting:

      • Purity of Reactants: Ensure that the starting materials, particularly the hydrazine and 1,3-dicarbonyl compounds, are of high purity, as impurities can poison the catalyst.[2]

      • Moisture and Air Sensitivity: Some catalysts are sensitive to moisture and air. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) and use anhydrous solvents.

      • Reaction Temperature: Excessive heat can lead to catalyst degradation. Optimize the reaction temperature to a point where the reaction proceeds efficiently without causing catalyst decomposition.

  • Incomplete Reaction: The reaction may not be proceeding to completion.

    • Troubleshooting:

      • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.[1]

      • Increase Temperature: For many condensation reactions, heating is necessary. Consider refluxing the reaction mixture or employing microwave-assisted synthesis to enhance yields and shorten reaction times.[1]

Issue 2: Formation of a Mixture of Regioisomers

Possible Causes & Solutions:

  • Use of Unsymmetrical 1,3-Dicarbonyl Compounds: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to the formation of two different regioisomeric pyrazole products.[3][4]

    • Troubleshooting:

      • Catalyst Selection: The choice of catalyst can influence the regioselectivity. For instance, Amberlyst-70 has been utilized for regioselective pyrazole synthesis at room temperature.[5]

      • Solvent Choice: The use of specific solvents, such as fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), has been demonstrated to significantly increase regioselectivity in certain cases.[2][5]

      • pH Control: Adjusting the pH of the reaction can direct the initial nucleophilic attack of the hydrazine. Acidic conditions may favor one regioisomer, while neutral or basic conditions may favor the other.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[3] Other significant methods include 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on the specific requirements of your synthesis.

  • Homogeneous catalysts are soluble in the reaction medium, often leading to high activity and selectivity. However, their separation from the product can be challenging.

  • Heterogeneous catalysts are in a different phase from the reactants and are easily separated by filtration, which simplifies purification and allows for catalyst recycling.[6] This makes them a more environmentally friendly and cost-effective option for large-scale synthesis.

Q3: Can I reuse my heterogeneous catalyst?

A3: Yes, one of the key advantages of heterogeneous catalysts is their reusability. After the reaction, the catalyst can be recovered by filtration, washed, dried, and used in subsequent reactions. The reusability should be tested for your specific catalyst and reaction conditions to ensure consistent performance. For example, some nano-catalysts have been shown to be reusable for up to seven cycles without significant loss of activity.

Q4: My pyrazole product appears to be unstable. What could be the cause?

A4: While pyrazole rings are generally stable, certain conditions can lead to instability. In the presence of a strong base, deprotonation at the C3 position can result in ring opening.[5] Additionally, pyrazoles with reactive functional groups may undergo rearrangements or ring-opening cascades under specific conditions like heating.[5]

Data Presentation

Table 1: Comparison of Catalysts for Pyrazole Synthesis

CatalystSubstratesSolventTemperature (°C)Time (h)Yield (%)Reference
Nano-ZnO Phenylhydrazine, Ethyl acetoacetateEthanolRoom Temp.0.595[7][8]
Amberlyst-70 Hydrazines/hydrazides, 1,3-diketonesWaterRoom Temp.1-285-95[5]
AgOTf (1 mol%) Trifluoromethylated ynones, Aryl/alkyl hydrazinesDichloromethaneRoom Temp.1up to 99[8]
Sc(OTf)₃ / DBU Perfluoroacetyl diazoester, KetonesDichloromethane401297[9]
Cu(OTf)₂ N'-benzylidene tolylsulfonohydrazides, Ethyl 4,4,4-trifluoro-3-oxobutanoateToluene601260[9]
Ammonium Chloride Hydrazine, 1,3-dicarbonyl compoundEthanolReflux1High[6]
[HDBU][OAc] 1-tosyl-3,5-diphenyl-1H-pyrazole precursor-951285[10]

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol outlines the synthesis of a pyrazolone from a β-ketoester and a hydrazine.

Materials:

  • Ethyl benzoylacetate (1 equivalent)

  • Hydrazine hydrate (2 equivalents)

  • 1-Propanol

  • Glacial acetic acid (catalytic amount)

  • Water

  • Ethyl acetate

  • Hexane

Procedure:

  • In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[11]

  • Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[11]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[11]

  • Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[11]

  • Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[11]

  • Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[11]

  • Collect the product by vacuum filtration using a Büchner funnel, rinse the solid with a small amount of water, and allow it to air dry.[11]

Protocol 2: Multicomponent Synthesis of Pyrazole Derivatives

This protocol describes a three-component reaction for the synthesis of 1-H-pyrazole derivatives in water.

Materials:

  • Enaminone (1 equivalent)

  • Benzaldehyde (1 equivalent)

  • Hydrazine-HCl (1 equivalent)

  • Ammonium acetate (catalytic amount)

  • Water

Procedure:

  • In a round-bottom flask, dissolve the enaminone, benzaldehyde, and hydrazine-HCl in water.

  • Add a catalytic amount of ammonium acetate to the mixture.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow start Start prep Preparation - Weigh Reactants - Prepare Solvents start->prep reaction Reaction - Add Reactants & Catalyst - Control Temperature & Time prep->reaction monitoring Monitoring - TLC - LC-MS reaction->monitoring workup Work-up - Quenching - Extraction monitoring->workup purification Purification - Column Chromatography - Recrystallization workup->purification analysis Analysis - NMR - MS purification->analysis end End analysis->end

A typical experimental workflow for pyrazole synthesis.

troubleshooting_low_yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity Impurity? optimize_conditions Optimize Reaction Conditions (T, t) start->optimize_conditions Incomplete Rxn? screen_catalyst Screen Different Catalysts start->screen_catalyst Catalyst Inactive? success Yield Improved check_purity->success optimize_conditions->success check_loading Vary Catalyst Loading screen_catalyst->check_loading inert_atmosphere Use Inert Atmosphere screen_catalyst->inert_atmosphere Deactivation? check_loading->success inert_atmosphere->success

A logical workflow for troubleshooting low pyrazole yield.

References

Technical Support Center: Purification of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can arise from unreacted starting materials, side reactions, or the formation of isomers. Potential impurities include:

  • Unreacted Starting Materials: Residual tert-butylhydrazine and malononitrile or its derivatives.

  • Regioisomers: Formation of 3-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile is a potential isomeric impurity.

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially under acidic or basic conditions.

  • Side-Reaction Products: Self-condensation of starting materials or reactions involving the amino or nitrile functionalities can lead to various byproducts.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purification are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities. Often, a combination of both techniques is employed for achieving high purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase, such as a mixture of ethyl acetate and n-hexane, can be used to separate the desired product from its impurities. The spots can be visualized under UV light.[1]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Product does not crystallize - The solution is not saturated.- The chosen solvent is not suitable.- Presence of oily impurities preventing crystallization.- Concentrate the solution by evaporating some of the solvent.- Try a different solvent or a mixture of solvents. Ethanol is often a good starting point for aminopyrazole derivatives.[1][2]- Attempt to precipitate the product by adding a non-solvent.- Purify by column chromatography first to remove oily impurities.
Low recovery after recrystallization - The product is too soluble in the chosen solvent.- Too much solvent was used.- Cool the solution to a lower temperature to decrease solubility.- Use a minimal amount of hot solvent to dissolve the crude product.- Consider using a solvent system where the product has lower solubility at room temperature.
Crystals are colored or contain visible impurities - Incomplete removal of colored impurities.- Co-precipitation of impurities.- Add activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of spots on TLC - Inappropriate solvent system.- Optimize the eluent system for TLC. A common mobile phase for similar compounds is a mixture of ethyl acetate and n-hexane.[1][3] Vary the ratio to achieve good separation between the product and impurity spots.
Product elutes with impurities - The polarity of the eluent is too high.- The column is overloaded.- Use a less polar eluent system for better separation.- Reduce the amount of crude product loaded onto the column.
Product does not elute from the column - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the proportion of ethyl acetate in an ethyl acetate/n-hexane mobile phase.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Flash Column Chromatography
  • Adsorbent: Use silica gel 60 (0.063–0.200 mm) as the stationary phase.[3]

  • Eluent Selection: Based on TLC analysis, prepare a suitable eluent system. A good starting point is a mixture of ethyl acetate and n-hexane (e.g., 1:2 v/v).[3]

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Purification Method Typical Yield Purity Improvement Reference
Recrystallization (Ethanol)HighSignificant removal of soluble impurities[1][2]
Column Chromatography (Silica Gel)Good to HighEffective for separating closely related impurities and isomers[3]

Note: Yields and purity are highly dependent on the quality of the crude product.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PureProduct Pure Product Recrystallization->PureProduct Crystals Waste Impurities Recrystallization->Waste Filtrate ColumnChromatography->PureProduct Pure Fractions ColumnChromatography->Waste Impure Fractions

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Attempt Problem No Crystals Form Start->Problem Cause1 Not Saturated? Problem->Cause1 Check Cause2 Wrong Solvent? Problem->Cause2 Check Solution1 Concentrate Solution Cause1->Solution1 Solution2 Change Solvent/Add Anti-solvent Cause2->Solution2 Success Crystals Formed Solution1->Success Solution2->Success

Caption: Troubleshooting logic for crystallization problems.

References

Overcoming poor starting material quality in pyrazole reactions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to challenges in pyrazole synthesis, with a particular focus on overcoming issues arising from poor starting material quality.

Frequently Asked Questions (FAQs)

Q1: My pyrazole synthesis is resulting in a consistently low yield. What are the most likely causes related to my starting materials?

A1: Low yields in pyrazole synthesis, such as the common Knorr synthesis, can often be traced back to the quality of your starting materials.[1][2] The primary factors include:

  • Purity of 1,3-Dicarbonyl Compounds and Hydrazines: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to a variety of side reactions, which consume your starting materials and reduce the yield of the desired pyrazole product.[1] These impurities can also complicate the purification of your final product.

  • Degradation of Hydrazine Derivatives: Hydrazine and its derivatives can degrade over time, especially when exposed to air and light.[1] Phenylhydrazine, for instance, is known to oxidize and turn reddish-brown upon storage. Using freshly opened or purified hydrazine is highly recommended to ensure its reactivity and minimize the introduction of impurities.[1]

  • Presence of Water: Excessive water in the reaction mixture, introduced through wet starting materials or solvents, can interfere with the reaction, particularly in syntheses that involve dehydration steps.

Q2: I am observing the formation of two different pyrazole products (regioisomers). How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[1] Several factors related to starting materials and reaction conditions can influence regioselectivity:

  • Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl and the hydrazine play a crucial role. Bulky substituents on the hydrazine can sterically hinder its approach to one of the carbonyl groups, favoring the formation of a single regioisomer.[1]

  • Reaction Conditions: The choice of solvent and the pH of the reaction mixture can significantly impact the ratio of regioisomers. For instance, in reactions with aryl hydrazines, aprotic dipolar solvents like DMF often lead to better regioselectivity compared to polar protic solvents like ethanol.[1] Adjusting the pH to be either acidic or basic can also favor the formation of one isomer over the other.[1]

Q3: My reaction mixture is turning dark brown/red. Is this normal, and can it be prevented?

A3: Discoloration of the reaction mixture is a frequent observation in pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material itself, which can be prone to oxidation.[1] To mitigate this:

  • Use High-Purity Hydrazine: Starting with freshly purified or high-purity hydrazine can significantly reduce the formation of colored byproducts.

  • Control the pH: If you are using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of these colored impurities. The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[1]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative processes that lead to colored byproducts.[1]

Troubleshooting Guides

Issue 1: Low Product Yield

This guide provides a step-by-step approach to troubleshooting low yields in your pyrazole synthesis, with a focus on starting material quality.

Troubleshooting Workflow for Low Pyrazole Yield

G start Low Pyrazole Yield check_purity Assess Starting Material Purity (GC-MS, NMR) start->check_purity impure Purify Starting Materials (Recrystallization, Distillation) check_purity->impure Impure pure Purity Confirmed (>98%) check_purity->pure Pure impure->check_purity check_conditions Evaluate Reaction Conditions (Stoichiometry, Solvent, Temp, pH) pure->check_conditions suboptimal Optimize Reaction Conditions check_conditions->suboptimal Suboptimal optimal Conditions Optimized check_conditions->optimal Optimal suboptimal->check_conditions check_workup Review Work-up & Purification (Extraction, Chromatography) optimal->check_workup loss Modify Purification Technique check_workup->loss Significant Loss good_workup Minimal Loss During Work-up check_workup->good_workup Efficient loss->check_workup end Improved Yield good_workup->end

Caption: A logical workflow for troubleshooting low pyrazole yield.

Issue 2: Formation of Unexpected Byproducts

The presence of unexpected spots on your TLC or peaks in your LC-MS can often be attributed to impurities in the starting materials.

Observed Byproduct Potential Cause Related to Starting Material Troubleshooting Action
Multiple pyrazole isomers Use of unsymmetrical 1,3-dicarbonyl with impurities that alter the electronic environment of the carbonyls.Purify the 1,3-dicarbonyl compound. Screen different solvents and pH conditions to improve regioselectivity.
Dark, tar-like substances Oxidized or degraded hydrazine derivative.Use freshly opened or distilled hydrazine. Run the reaction under an inert atmosphere.
Products from self-condensation of 1,3-dicarbonyl Impurities in the hydrazine that reduce its nucleophilicity, allowing the dicarbonyl to react with itself.Ensure high purity of the hydrazine. Check the stoichiometry; a slight excess of hydrazine (1.0-1.2 equivalents) can sometimes be beneficial.[1]
Incomplete cyclization products (e.g., stable hydrazones) Presence of impurities that inhibit the final cyclization and dehydration step.Purify both starting materials. Consider a stronger acid catalyst or higher reaction temperature to promote cyclization.

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield

Parameter Condition Effect on Yield Reference
Solvent Polar Protic (e.g., Ethanol)Generally effective, but can lead to mixtures of regioisomers with unsymmetrical dicarbonyls.[1]
Aprotic Dipolar (e.g., DMF, NMP)Often improves regioselectivity and yield, especially with aryl hydrazine hydrochlorides.[1]
Catalyst Acid (e.g., Acetic Acid, HCl)Typically required to catalyze the condensation reaction.[1]
Nano-ZnOCan provide excellent yields (up to 95%) with short reaction times in green protocols.[3]
pH AcidicGenerally favors the reaction, but excessively low pH can protonate the hydrazine, reducing its nucleophilicity.[1]
Neutral/BasicCan influence regioselectivity. A mild base is often added when using hydrazine salts to neutralize the acid.[1]

Experimental Protocols

Protocol 1: Purification of Phenylhydrazine by Recrystallization

This protocol is a general guideline for the purification of solid hydrazine derivatives that may have degraded or contain impurities.

Materials:

  • Crude phenylhydrazine hydrochloride

  • Ethanol (95% or absolute)

  • Activated carbon

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a fume hood, place the crude phenylhydrazine hydrochloride in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization: If the solution is colored, add a small amount of activated carbon and gently boil for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified phenylhydrazine hydrochloride crystals in a desiccator under vacuum.

Protocol 2: Purity Assessment of Acetylacetone (1,3-Dicarbonyl) by ¹H NMR

This protocol outlines the use of ¹H NMR to assess the purity of acetylacetone, a common 1,3-dicarbonyl starting material. Acetylacetone exists as a mixture of keto and enol tautomers, and ¹H NMR can be used to identify impurities.

Materials:

  • Acetylacetone sample

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare a solution of the acetylacetone sample in CDCl₃ in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Identify the characteristic peaks for the keto and enol forms of acetylacetone.

      • Keto form: ~3.6 ppm (s, 2H, CH₂) and ~2.2 ppm (s, 6H, 2 x CH₃).

      • Enol form: ~16 ppm (br s, 1H, enolic OH), ~5.5 ppm (s, 1H, vinylic CH), and ~2.0 ppm (s, 6H, 2 x CH₃).

    • Look for any additional peaks that do not correspond to the starting material or the solvent. The presence of other peaks indicates impurities. The integration of these peaks relative to the known protons of acetylacetone can provide a semi-quantitative measure of purity.

Protocol 3: Knorr Pyrazole Synthesis - A General Procedure

This protocol provides a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equivalent)

  • Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 equivalents)

  • Ethanol or glacial acetic acid (solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or hot plate

  • Stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in the chosen solvent.

  • Addition of Hydrazine: Slowly add the hydrazine derivative to the solution with stirring. If using a hydrazine salt, a mild base like sodium acetate may be added. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may crystallize upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizations

Signaling Pathway: Pyrazole Derivatives as JAK-STAT Inhibitors

Many pyrazole derivatives have been developed as potent inhibitors of the Janus kinase (JAK) family of tyrosine kinases, which are key components of the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various cancers and inflammatory diseases.[1][4]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak activates cytokine Cytokine cytokine->receptor binds stat STAT jak->stat phosphorylates stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer dimerizes dna DNA stat_dimer->dna translocates to nucleus pyrazole Pyrazole Inhibitor pyrazole->jak inhibits gene_transcription Gene Transcription (Inflammation, Proliferation) dna->gene_transcription initiates

Caption: Inhibition of the JAK-STAT signaling pathway by pyrazole derivatives.

Signaling Pathway: Pyrazole Derivatives as p38 MAPK Inhibitors

Pyrazole-based compounds have also been identified as inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in signaling pathways involved in inflammation and cellular stress responses.

p38_MAPK_Pathway stimuli Stress / Cytokines mkk MKK3/6 stimuli->mkk activate p38 p38 MAPK mkk->p38 phosphorylate & activate downstream Downstream Targets (e.g., MK2, Transcription Factors) p38->downstream phosphorylate & activate response Inflammatory Response downstream->response pyrazole Pyrazole Inhibitor pyrazole->p38 inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by pyrazole derivatives.

References

Technical Support Center: Synthesis of 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time or temperature. The bulky tert-butyl group can slow down the reaction rate. 2. Poor Quality of Reagents: Impurities in tert-butylhydrazine hydrochloride or 2-(ethoxymethylene)malononitrile can inhibit the reaction. 3. Incorrect Stoichiometry: An improper molar ratio of reactants can lead to unreacted starting materials and reduced yield. 4. Suboptimal pH: The reaction is sensitive to pH; if the medium is too acidic or basic, side reactions may be favored.1. Reaction Monitoring & Optimization: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature. Microwave-assisted synthesis could also be explored to improve yields and reduce reaction times. 2. Reagent Purity Check: Ensure the purity of starting materials. Use freshly opened or properly stored reagents. Consider purification of tert-butylhydrazine hydrochloride if necessary. 3. Stoichiometry Verification: Carefully measure and use a slight excess of the hydrazine reagent to ensure the complete consumption of the malononitrile derivative. 4. pH Adjustment: If using tert-butylhydrazine hydrochloride, a base (e.g., triethylamine, sodium acetate) should be added to liberate the free hydrazine. The amount of base should be carefully controlled.
Formation of Multiple Products (Side Reactions) 1. Isomer Formation: Although the formation of the 3-amino isomer is generally less favored, it can occur under certain conditions. 2. Dimerization or Polymerization: Starting materials or the product might undergo self-condensation or polymerization, especially at high temperatures. 3. Hydrolysis of Nitrile Group: The nitrile group can be sensitive to hydrolysis to the corresponding amide, particularly during workup or purification under acidic or basic conditions.1. Control of Reaction Conditions: Lowering the reaction temperature may improve regioselectivity. The choice of solvent can also influence the outcome. 2. Temperature and Concentration Control: Avoid excessively high temperatures and high concentrations of reactants. 3. Neutral Workup: Ensure that the workup and purification steps are carried out under neutral or near-neutral conditions to avoid hydrolysis.
Difficulty in Product Purification 1. Co-eluting Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography challenging. 2. Product Oiling Out: The product may not crystallize properly and instead form an oil. 3. Low Solubility: The product may have low solubility in common recrystallization solvents.1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution might be necessary. 2. Recrystallization Solvent Screening: Test a variety of solvents or solvent mixtures for recrystallization. Seeding with a small crystal of the pure product can induce crystallization. 3. Solvent System Exploration: For recrystallization, consider solvent systems like ethanol/water, ethyl acetate/hexane, or dichloromethane/hexane.
Scaling Up Issues 1. Exothermic Reaction: The reaction can be exothermic, and heat dissipation may be inefficient on a larger scale, leading to side reactions or safety hazards. 2. Mixing Inefficiency: Inadequate mixing in a large reactor can lead to localized hot spots and incomplete reactions. 3. Product Isolation: Handling and isolating large quantities of the product may present challenges.1. Controlled Addition and Cooling: Add the hydrazine reagent slowly to the reaction mixture while maintaining efficient cooling. 2. Mechanical Stirring: Use a mechanical stirrer to ensure proper mixing in large-scale reactions. 3. Filtration and Drying: Ensure that the filtration and drying equipment is appropriately sized for the scale of the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the cyclocondensation reaction between tert-butylhydrazine and a suitable three-carbon synthon, most commonly 2-(ethoxymethylene)malononitrile.

Q2: Why is the use of tert-butylhydrazine hydrochloride common, and what are the important considerations?

A2: Tert-butylhydrazine is often supplied as its hydrochloride salt for improved stability and handling. When using the hydrochloride salt, a base must be added to the reaction mixture to generate the free hydrazine in situ for the reaction to proceed. The choice and amount of base are critical to the success of the synthesis.

Q3: What are some suitable solvents for this reaction?

A3: Protic solvents like ethanol are commonly used. The choice of solvent can influence reaction time and regioselectivity.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., ethyl acetate/hexane) should be chosen to clearly separate the starting materials from the product.

Q5: What are the expected spectroscopic characteristics of the final product?

A5: The product should exhibit characteristic signals in its 1H NMR spectrum corresponding to the tert-butyl group (a singlet around 1.6 ppm), the amino group (a broad singlet), and the pyrazole ring proton (a singlet). The 13C NMR will show signals for the nitrile carbon, the pyrazole ring carbons, and the tert-butyl carbons. The IR spectrum should show characteristic stretches for the amino (N-H) and nitrile (C≡N) groups.

Experimental Protocol

This protocol is a general guideline based on established procedures for the synthesis of similar 5-aminopyrazole-4-carbonitriles. Optimization may be required.

Materials:

  • tert-Butylhydrazine hydrochloride

  • 2-(Ethoxymethylene)malononitrile

  • Triethylamine (or another suitable base)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tert-butylhydrazine hydrochloride (1.0 eq) in ethanol.

  • Base Addition: To the stirred solution, add triethylamine (1.1 eq) and stir for 10-15 minutes at room temperature to liberate the free tert-butylhydrazine.

  • Reactant Addition: Add 2-(ethoxymethylene)malononitrile (1.0 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by NMR and IR spectroscopy and determine its melting point.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for the Synthesis of 5-Aminopyrazole-4-carbonitriles

HydrazineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
tert-Butylhydrazine HClTriethylamineEthanolReflux475-85 (Typical)General Method
Phenylhydrazine-EthanolReflux292[Generic pyrazole synthesis literature]
4-Fluorophenylhydrazine-EthanolReflux388[Generic pyrazole synthesis literature]

Note: The yield for the target compound is an estimated typical range based on similar reactions and may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve tert-Butylhydrazine HCl in Ethanol add_base Add Triethylamine start->add_base stir1 Stir for 15 min add_base->stir1 add_reactant Add 2-(Ethoxymethylene)malononitrile stir1->add_reactant reflux Reflux (2-6h) add_reactant->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Evaporate Solvent cool->evaporate extract Aqueous Workup evaporate->extract purify Column Chromatography extract->purify end Pure Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Product Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes multiple_products Multiple Products? start->multiple_products No reagent_quality Poor Reagent Quality? incomplete_reaction->reagent_quality No solution1 Increase reaction time/temp. Monitor by TLC. incomplete_reaction->solution1 Yes solution2 Check reagent purity. Use fresh reagents. reagent_quality->solution2 Yes isomer_formation Isomer Formation? multiple_products->isomer_formation Yes purification_issue Purification Difficulty? multiple_products->purification_issue No solution3 Optimize reaction temp. & solvent. isomer_formation->solution3 Yes coeluting_impurities Co-eluting Impurities? purification_issue->coeluting_impurities Yes solution4 Optimize chromatography solvent system. coeluting_impurities->solution4 Yes

Validation & Comparative

Comparative Analysis of Pyrazole Derivatives as Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have achieved significant clinical success.[1][2] Protein kinases are crucial regulators of cellular processes and their dysregulation is a hallmark of diseases like cancer, making them prime therapeutic targets.[1] Pyrazole derivatives have emerged as a significant class of kinase inhibitors due to their versatile chemical nature and ability to form key interactions within the ATP-binding pocket of various kinases.[2] Several FDA-approved drugs, such as Crizotinib (ALK/ROS1/MET inhibitor), Ruxolitinib (JAK1/2 inhibitor), and Erdafitinib (FGFR inhibitor), feature a pyrazole core, highlighting the clinical success of this scaffold.[2]

This guide provides a comparative analysis of various pyrazole derivatives, focusing on their inhibitory potency against different kinase families, supported by experimental data and detailed methodologies.

Quantitative Data: Inhibitory Potency of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole derivatives against various protein kinases and cancer cell lines, providing a comparative reference for researchers.

Table 1: Pyrazole Derivatives Targeting Cyclin-Dependent Kinases (CDKs)

Compound ReferenceTarget Kinase(s)IC50 (nM)Cell Line(s)Antiproliferative IC50 (µM)
Compound 22 [3]CDK2, CDK523, 24HCT116, A549, etc.0.19 - 0.58
AT7519 [1]CDK1, CDK2Potent Inhibitor--
Compound 5 [4]CDK2560MCF-7-
Compound 6 [4]CDK2460MCF-7-
Compound 11 [4]CDK2450MCF-7-

Table 2: Pyrazole Derivatives Targeting Janus Kinases (JAKs)

Compound ReferenceTarget Kinase(s)IC50 (nM)Cell Line(s)Antiproliferative IC50 (µM)
Ruxolitinib [5][6]JAK1, JAK2Potent InhibitorHEL, K562>10
Gandotinib (LY2784544) [5]JAK2Potent Inhibitor--
Compound 3f [6]JAK1, JAK2, JAK33.4, 2.2, 3.5HEL, K5621.1, 1.2
Compound 11b [6]JAK1, JAK2, JAK3Potent InhibitorHEL, K5620.35, 0.37

Table 3: Pyrazole Derivatives Targeting PI3K/AKT and MAPK/ERK Pathways

Compound ReferenceTarget Kinase(s)IC50 (nM)Cell Line(s)Antiproliferative IC50 (µM)
Afuresertib (GSK2110183) [3]Akt10.08 (Ki)HCT1160.95
Ravoxertinib (GDC-0994) [5]ERK1, ERK26.1, 3.1--
BIRB 796 (Doramapimod) p38 MAP KinasePotent Inhibitor--
Compound 43 [7]PI3 Kinase-MCF-70.25
N-(3-(1H-pyrazol-1-yl)phenyl)-3-(trifluoromethyl)benzamide [8]JNK37--

Signaling Pathways and Experimental Workflows

Visualizing the targeted pathways and the experimental processes is crucial for understanding the mechanism and evaluation of these inhibitors.

Inhibition of the JAK/STAT Signaling Pathway

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is critical for cytokine signaling.[6] Dysregulation of this pathway is associated with various cancers and autoimmune diseases.[5][6] Pyrazole-based inhibitors like Ruxolitinib effectively block this pathway by inhibiting JAK kinases.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine Cytokine->Receptor Binds STAT STAT JAK->STAT Phosphorylates (P) STAT_P p-STAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK Inhibits Transcription Gene Transcription Nucleus->Transcription

Caption: Inhibition of the JAK/STAT pathway by a pyrazole derivative.
General Experimental Workflow for Kinase Inhibitor Evaluation

A systematic workflow is essential for the efficient evaluation of novel kinase inhibitors, from initial screening to detailed mechanistic studies.[1]

Experimental_Workflow A Compound Synthesis (Pyrazole Derivatives) B In Vitro Kinase Assay (e.g., ADP-Glo, Luminescence) A->B Screening C Determine IC50 Values B->C D Cell-Based Proliferation Assay (e.g., MTT Assay) C->D Select Hits E Determine GI50/IC50 Values D->E F Mechanism of Action Studies E->F Confirm Potency G Western Blot (Target Phosphorylation) F->G H Cell Cycle Analysis (Flow Cytometry) F->H I Apoptosis Assay F->I J Lead Optimization / In Vivo Studies G->J H->J I->J

Caption: General workflow for evaluating pyrazole-based kinase inhibitors.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of experimental findings. Below are protocols for key assays used in the evaluation of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescent ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a widely used method for determining IC50 values.[9]

  • Reaction Setup: Kinase reactions are prepared in a 96-well or 384-well plate format. Each reaction contains the target kinase (e.g., JAK2, CDK2), a specific peptide substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Serial dilutions of the pyrazole test compounds are added to the reaction wells. A control reaction without any inhibitor (vehicle control, e.g., DMSO) is included.

  • Kinase Reaction: The reaction is initiated by adding ATP and incubated at a set temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Kinase Detection Reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce light.

  • Data Acquisition: The plate is read using a luminometer. The luminescence signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: The luminescence signals are converted into the percentage of kinase activity relative to the vehicle control. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.[4]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT116) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial succinate dehydrogenase will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance of treated cells is compared to that of untreated control cells to determine the percentage of cell viability. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Western Blotting for Target Phosphorylation

Western blotting is used to detect the levels of specific proteins and their phosphorylation status, confirming that the inhibitor is engaging its intended target within the cell.[1]

  • Cell Treatment and Lysis: Cells are treated with the pyrazole inhibitor at various concentrations for a set time. After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.[1]

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: An equal amount of protein from each sample is denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).[1]

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the phosphorylated form of the target kinase (e.g., anti-phospho-STAT3) or the total protein.

  • Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.

  • Analysis: The band intensities are quantified to determine the relative levels of the phosphorylated protein compared to the total protein and the untreated control, demonstrating the inhibitor's effect on the signaling pathway.

References

Comparative Guide for Purity Validation of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for validating the purity of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile, a key intermediate in pharmaceutical synthesis. The presented methodologies and data are designed to assist researchers, scientists, and drug development professionals in selecting the most suitable analytical technique for their specific needs.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount for the safety and efficacy of the final drug product. This document outlines a primary HPLC method for purity determination and compares its performance with UPLC and GC-MS, offering insights into the advantages and limitations of each technique.

Analytical Method Comparison

The choice of analytical technique for purity assessment depends on factors such as the required speed, sensitivity, and the nature of potential impurities. While HPLC is a robust and widely used method, UPLC offers faster analysis times and higher resolution.[1][2][3][4] GC-MS is a powerful alternative, particularly for volatile and semi-volatile impurities, providing both separation and structural identification.[5]

Data Summary

The following table summarizes the key performance characteristics of the proposed HPLC method against UPLC and GC-MS for the analysis of this compound.

ParameterHPLCUPLCGC-MS
Principle Liquid chromatography with UV detectionHigh-pressure liquid chromatography with smaller particle size columns and UV detectionGas chromatography with mass spectrometric detection
Typical Run Time 15-30 minutes3-10 minutes[3]20-40 minutes
Resolution GoodExcellent[4]Excellent for volatile compounds
Sensitivity HighVery High[1][4]Very High (especially with selected ion monitoring)
Solvent Consumption ModerateLow[1]Low
Instrumentation Cost ModerateHighHigh
Key Advantages Robust, widely available, versatileFast analysis, high resolution, reduced solvent use[1][3]High specificity, structural elucidation of impurities[5]
Key Disadvantages Longer run times compared to UPLC, potential for peak broadeningHigher backpressure, requires specialized instrumentationNot suitable for non-volatile or thermally labile compounds

Experimental Protocols

Detailed experimental protocols for each analytical technique are provided below. These protocols are based on established methods for similar pyrazole derivatives and should be validated according to ICH guidelines before implementation.[6][7][8][9]

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-20 min: 90% B

    • 20.1-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Ultra-Performance Liquid Chromatography (UPLC)

Objective: To achieve a faster and higher-resolution purity analysis of this compound. UPLC operates at significantly higher pressures than HPLC, utilizing columns with sub-2 µm particles.[3][4]

Instrumentation:

  • UPLC system with a binary pump, autosampler, column manager, and a PDA or UV detector.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6.1-8 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 254 nm

Sample Preparation:

  • Follow the same procedure as for HPLC, but the final concentration can be lower (e.g., 0.1 mg/mL) due to the higher sensitivity of UPLC.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile and semi-volatile impurities in the this compound sample. This technique is particularly useful for identifying starting materials or by-products from the synthesis.[5]

Instrumentation:

  • GC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).

Chromatographic Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 20:1)

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp to 280 °C at 10 °C/min

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-500

Sample Preparation:

  • Accurately weigh approximately 5 mg of the sample.

  • Dissolve in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • If necessary, derivatization may be required for less volatile impurities.

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the HPLC purity validation and a conceptual diagram of the analytical comparison.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC Experimental Workflow for Purity Analysis.

Analytical_Comparison cluster_methods Analytical Techniques cluster_outputs Performance Metrics compound 5-amino-1-tert-butyl- 1H-pyrazole-4-carbonitrile HPLC HPLC compound->HPLC UPLC UPLC compound->UPLC GCMS GC-MS compound->GCMS Speed Speed HPLC->Speed Moderate Resolution Resolution HPLC->Resolution Good Sensitivity Sensitivity HPLC->Sensitivity High Specificity Specificity HPLC->Specificity Good UPLC->Speed Fast UPLC->Resolution Excellent UPLC->Sensitivity Very High UPLC->Specificity Good GCMS->Speed Moderate GCMS->Resolution Excellent GCMS->Sensitivity Very High GCMS->Specificity Excellent

Caption: Comparison of Analytical Techniques.

Conclusion

The choice between HPLC, UPLC, and GC-MS for the purity validation of this compound should be guided by the specific analytical requirements.

  • HPLC is a reliable and robust workhorse method suitable for routine quality control.

  • UPLC is the preferred method when high throughput and enhanced resolution are critical, offering significant improvements in speed and sensitivity over conventional HPLC.[1][2][4]

  • GC-MS serves as an excellent complementary technique for the definitive identification of volatile and semi-volatile impurities that may not be amenable to LC-based methods.[5]

It is recommended to use a combination of these techniques for comprehensive characterization and purity validation during drug development and manufacturing. All methods must be thoroughly validated to ensure they are fit for their intended purpose.[6][8]

References

A Comparative Guide to the Efficacy of Pyrazole-Based Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in the development of modern anti-inflammatory therapeutics. Its derivatives, most notably the selective cyclooxygenase-2 (COX-2) inhibitors, have revolutionized pain and inflammation management by offering a more targeted approach with a reduced risk of the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1] This guide provides a comparative analysis of the efficacy of various pyrazole-based agents, supported by experimental data and detailed protocols to aid in research and development.

Primary Mechanism of Action: The Arachidonic Acid Cascade

The principal anti-inflammatory effect of most pyrazole-based agents is the selective inhibition of COX-2.[1] This enzyme is a key component of the arachidonic acid cascade. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[1][2] By selectively targeting COX-2, these agents can reduce inflammation while sparing the protective functions of COX-1.[1]

The signaling pathway below illustrates the central role of COX enzymes and the point of intervention for pyrazole-based inhibitors.

Figure 1: Simplified Arachidonic Acid Pathway and COX Inhibition.

Comparative Efficacy Data

The efficacy of pyrazole-based agents is typically quantified by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. The ratio of these values (IC50 COX-1 / IC50 COX-2) provides a selectivity index, with higher numbers indicating greater selectivity for COX-2. The following table summarizes in vitro data for Celecoxib and other novel pyrazole derivatives reported in recent literature.

Compound/AgentCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib ~1500 - 7600~50 - 250~30[3][4]
Compound 2a 441.419.8722.21[5]
Compound 3b 875.939.4322.21[5]
Compound 5b 676.738.7317.47[5]
Compound 5e 512.939.1413.10[5]
Valdecoxib --~60[4]
Etoricoxib --~344[4]
Lumiracoxib --~400[4]

Note: IC50 values can vary significantly between different assay systems and experimental conditions. The data presented are for comparative purposes.[3]

Key Experimental Protocols

Objective evaluation of anti-inflammatory agents relies on standardized in vitro and in vivo models. Below are detailed protocols for three common assays.

In Vitro COX Inhibition Assay (Fluorometric/Colorimetric)

This assay quantifies the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.

  • Objective: To determine the IC50 values of test compounds against COX-1 and COX-2.

  • Materials:

    • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

    • COX Assay Buffer.

    • Heme cofactor.

    • Arachidonic acid (substrate).

    • Fluorometric or colorimetric probe (e.g., ADHP, N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).[6]

    • Test compounds and a known inhibitor (e.g., Celecoxib, SC-560 for COX-1).

    • 96-well microplate.

    • Plate reader (fluorometer or spectrophotometer).

  • Methodology:

    • Reagent Preparation: Prepare working solutions of enzymes, cofactor, substrate, and test compounds in COX Assay Buffer. Test compounds are typically dissolved in a solvent like DMSO and then diluted.

    • Reaction Setup: In a 96-well plate, add Assay Buffer, Heme, and the respective enzyme (COX-1 or COX-2) to designated wells.

    • Inhibitor Addition: Add diluted test compounds at various concentrations to the sample wells. Add a known inhibitor to "Inhibitor Control" wells and solvent-only to "Enzyme Control" wells.

    • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the reaction by adding the substrate (arachidonic acid) to all wells simultaneously.

    • Measurement: Immediately begin kinetic measurement of fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance (e.g., 590 nm) over a period of 5-10 minutes.[6]

    • Data Analysis: Calculate the rate (slope) of the reaction in the linear portion of the curve. The percent inhibition for each compound concentration is calculated relative to the Enzyme Control. IC50 values are determined by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

    • Formula: % Inhibition = [(RateEC - RateSample) / RateEC] x 100

Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.

  • Objective: To assess the ability of a test compound to reduce acute inflammation in vivo.

  • Materials:

    • Male Wistar rats or Balb/c mice.

    • Test compounds and a positive control (e.g., Celecoxib, Indomethacin).

    • Vehicle (e.g., 0.5% carboxymethyl cellulose).

    • 1% λ-Carrageenan solution in sterile saline.

    • Parenteral administration supplies (e.g., oral gavage needles).

    • Plethysmometer or digital calipers for measuring paw volume/thickness.

  • Methodology:

Figure 2: Experimental Workflow for Carrageenan-Induced Paw Edema.
  • Data Analysis: The volume of edema is the difference between the paw volume at a given time point and the baseline volume. The percentage of edema inhibition is calculated to determine the efficacy of the test compound compared to the vehicle-treated control group.

    • Formula: % Inhibition = [(EdemaControl - EdemaTreated) / EdemaControl] x 100

LPS-Stimulated Macrophage Assay

This in vitro model is used to assess the effect of compounds on the inflammatory response in immune cells, specifically the production of nitric oxide (NO) and pro-inflammatory cytokines.

  • Objective: To measure the inhibition of inflammatory mediators (NO, TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Materials:

    • RAW 264.7 murine macrophage cell line.

    • DMEM culture medium with 10% FBS and 1% penicillin-streptomycin.

    • LPS from E. coli.

    • Test compounds.

    • Griess Reagent for NO measurement.[7]

    • ELISA kits for TNF-α and IL-6.[8]

    • MTT assay kit for cell viability.

  • Methodology:

    • Cell Culture: Culture RAW 264.7 cells to ~80% confluency. Seed cells into 96-well plates at a density of approximately 4-5 x 105 cells/mL and incubate overnight.[7][9]

    • Cell Viability Check: In a separate plate, treat cells with various concentrations of the test compound for 24 hours and perform an MTT assay to determine non-toxic concentrations.[10]

    • Treatment: Pre-treat cells with non-toxic concentrations of the test compounds for 1-2 hours.

    • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control and incubate for 18-24 hours to induce an inflammatory response.[9]

    • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis.

    • Nitric Oxide (NO) Measurement: Mix 100 µL of supernatant with 100 µL of Griess Reagent. Incubate for 10-15 minutes and measure the absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.[7]

    • Cytokine Measurement: Use commercial ELISA kits to quantify the concentration of TNF-α and IL-6 in the collected supernatants according to the manufacturer's instructions.[8]

    • Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the compound-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.

Beyond Selective COX-2 Inhibition

While COX-2 inhibition is the primary mechanism, many pyrazole derivatives exhibit a broader spectrum of anti-inflammatory activity. Investigating these alternative or complementary pathways is a promising area for developing agents with enhanced efficacy or novel therapeutic applications.

Figure 3: Multiple Anti-Inflammatory Mechanisms of Pyrazole Derivatives.

Some pyrazole derivatives have been shown to inhibit 5-lipoxygenase (5-LOX), providing a dual-action approach by blocking both the prostaglandin and leukotriene inflammatory pathways.[11] Others can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[9] This multi-target capability may lead to more potent anti-inflammatory effects.

References

Aminopyrazole Inhibitors: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of potent and selective inhibitors targeting various enzymes and biological pathways. This guide provides an objective comparison of the structure-activity relationships (SAR) of different classes of aminopyrazole inhibitors, supported by experimental data. We will delve into their applications as kinase inhibitors, crucial in cancer and neurodegenerative disease research, and as novel antibacterial agents.

Comparative Analysis of Kinase Inhibitors

Aminopyrazole-based compounds have been extensively explored as inhibitors of several kinase families, including c-Jun N-terminal kinases (JNK), p38 mitogen-activated protein kinases (MAPK), and Fibroblast Growth Factor Receptors (FGFR). The following sections compare the SAR of aminopyrazole inhibitors for these key targets.

Aminopyrazole-based JNK3 Inhibitors

c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and has been identified as a promising therapeutic target for neurodegenerative diseases.[1][2][3] Extensive SAR studies have been conducted to optimize aminopyrazole-based JNK3 inhibitors for potency and selectivity.[1][2][3]

Table 1: Structure-Activity Relationship of Aminopyrazole Derivatives as JNK3 Inhibitors

Compound IDR1 (Amide Moiety)JNK3 IC50 (nM)JNK1 IC50 (nM)p38α IC50 (nM)Selectivity (JNK1/JNK3)
8c 4-Methyl-pyridin-2-yl1612>100000.75
22b 2-Methyl-pyridin-4-yl59190>100003.2
26k 3-(Piperidin-4-ylmethyl)benzamide1.831830017.2
26n 3-(4-(3-(2-chlorophenyl)ureido)-1H-pyrazol-1-yl)-N-(piperidin-4-ylmethyl)benzamide0.529>1000058
SR-3576 Not specified in detail7Not specified>20000>2800 (vs p38)

Data compiled from multiple sources.[1][2][4]

The data reveals that modifications to the amide moiety significantly impact both potency and selectivity. For instance, shifting the methyl group on the pyridine ring from the 4'-position (8c) to the 2'-position (22b) decreased JNK3 potency but improved selectivity against JNK1.[1][2] More complex substitutions, such as the ureido-containing side chain in compound 26n , led to a highly potent and selective JNK3 inhibitor.[1][3] The high selectivity against the closely related p38α kinase is a noteworthy feature of this series.[1][2][4]

5-Aminopyrazole Inhibitors of p38α MAP Kinase

The p38α MAP kinase is a key regulator of inflammatory responses, making it an attractive target for anti-inflammatory drugs. The 5-aminopyrazole scaffold has been successfully utilized to develop potent and selective p38α inhibitors.[5][6]

Table 2: Structure-Activity Relationship of 5-Aminopyrazole Derivatives as p38α Inhibitors

Compound IDR1R2p38α IC50 (nM)TNFα Inhibition IC50 (nM)
2f 4-Fluorophenyl2-Methoxy-4-(trifluoromethyl)phenyl1119
2j 4-Fluorophenyl2-Chloro-4-(trifluoromethyl)phenyl311

Data sourced from a study on 5-amino-pyrazoles as p38α inhibitors.[5]

These studies identified compound 2j as a highly potent p38α inhibitor with excellent cellular activity in inhibiting TNFα production.[5] The SAR suggests that specific substitutions on the phenyl rings attached to the pyrazole core are crucial for high potency.

Aminopyrazole Derivatives as FGFR Inhibitors

Fibroblast growth factor receptors (FGFRs) are receptor tyrosine kinases that, when dysregulated, can drive the growth of various cancers. A series of aminopyrazole-based inhibitors has been developed to target FGFRs, including those with resistance-conferring gatekeeper mutations.[7]

Table 3: Activity of Aminopyrazole FGFR Inhibitors Against Wild-Type and Mutant FGFR

Compound IDFGFR2 WT IC50 (nM)FGFR2 V564F IC50 (nM)FGFR3 WT IC50 (nM)FGFR3 V555M IC50 (nM)
6 1.93.10.81.2
19 10143.74.8

Data from a study on aminopyrazole derivatives as FGFR inhibitors.[7]

These covalent inhibitors show excellent activity against both wild-type and gatekeeper mutant versions of FGFR2 and FGFR3, a significant advantage over many existing inhibitors.[7] The SAR studies indicated that small aliphatic groups at the 5-position of the pyrazole, such as the isopropyl group in compound 6 , enhance potency.[7]

Aminopyrazole-Based Antibacterial Agents

Beyond kinase inhibition, the aminopyrazole scaffold has shown promise in the development of novel antibacterial agents, offering potential solutions to the growing challenge of antibiotic resistance.[8][9][10]

Table 4: Antibacterial Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound IDRS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
6a H50100
6b CH32550
6c Cl12.525
6d Br12.525

MIC: Minimum Inhibitory Concentration. Data from studies on antibacterial aminopyrazoles.[8][9]

SAR studies on pyrazolo[1,5-a]pyrimidines derived from 3-aminopyrazoles revealed that electron-withdrawing groups (Cl, Br) on the sulfamoyl phenyl ring at R resulted in better antibacterial activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.[8][9]

Experimental Protocols

Kinase Inhibition Assays (JNK3, p38α, FGFR)

Biochemical Kinase Assays: The inhibitory activity of the compounds against the target kinases is typically determined using in vitro kinase assays. For example, a common method is a radiometric filter-binding assay. The kinase, substrate (e.g., ATF2 for JNK3 and p38α, or a synthetic peptide), and [γ-³³P]ATP are incubated with varying concentrations of the inhibitor. The reaction is then stopped, and the phosphorylated substrate is captured on a filter membrane. The amount of incorporated radioactivity is measured using a scintillation counter to determine the extent of kinase inhibition and calculate the IC50 value.[4]

Cell-Based Assays: To assess cellular potency, assays that measure the inhibition of downstream signaling events are employed. For p38α inhibitors, this often involves measuring the inhibition of TNFα production in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or other suitable cell lines.[5] For JNK inhibitors, cell-based assays can include measuring the inhibition of c-Jun phosphorylation in response to a stimulus.[2]

Antibacterial Activity Assay

Minimum Inhibitory Concentration (MIC) Determination: The antibacterial activity of the compounds is evaluated by determining the MIC using the broth microdilution method. A standardized suspension of the target bacterial strain is added to a series of microplate wells containing two-fold serial dilutions of the test compound. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[9][11]

Visualizing Molecular Pathways and Workflows

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., ASK1, MEKK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4, MKK7) MAPKKK->MAPKK JNK JNK (JNK1/2/3) MAPKK->JNK cJun c-Jun JNK->cJun Aminopyrazole Aminopyrazole Inhibitors Aminopyrazole->JNK Apoptosis Apoptosis, Inflammation, Gene Expression cJun->Apoptosis

Caption: The JNK signaling cascade and the point of intervention by aminopyrazole inhibitors.

Experimental Workflow for Kinase Inhibitor Screening

The process of identifying and characterizing kinase inhibitors follows a structured workflow from initial screening to cellular evaluation.

Kinase_Inhibitor_Workflow Compound_Library Aminopyrazole Compound Library Biochemical_Assay Biochemical Kinase Assay (IC50) Compound_Library->Biochemical_Assay SAR_Analysis SAR Analysis & Optimization Biochemical_Assay->SAR_Analysis SAR_Analysis->Biochemical_Assay Iterative Design Cell_Based_Assay Cell-Based Assay (Cellular Potency) SAR_Analysis->Cell_Based_Assay Selectivity_Screen Selectivity Screening Cell_Based_Assay->Selectivity_Screen Lead_Compound Lead Compound Selectivity_Screen->Lead_Compound

Caption: A typical workflow for the discovery and optimization of aminopyrazole kinase inhibitors.

References

Benchmarking 5-Amino-1-tert-butyl-1H-pyrazole-4-carbonitrile Analogs as p38α MAP Kinase Inhibitors Against Established Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of 5-aminopyrazole derivatives, analogs of the core structure 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile, against a well-established p38α mitogen-activated protein (MAP) kinase inhibitor. This document is intended to serve as a resource for researchers in the fields of kinase inhibitor discovery and development, offering a side-by-side comparison of compound potency and providing detailed experimental context.

Introduction to 5-Aminopyrazoles as Kinase Inhibitors

The 5-aminopyrazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Notably, derivatives of this core have shown significant potential as inhibitors of various protein kinases, which are critical targets in numerous diseases, including inflammatory conditions and cancer. This guide focuses on a specific series of 5-aminopyrazole compounds that have been investigated for their inhibitory activity against p38α MAP kinase, a key regulator of cellular responses to stress and inflammation.

The Target: p38α MAP Kinase

The p38 MAP kinase signaling pathway is a crucial intracellular cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2] The α-isoform of p38 (p38α) is particularly well-studied and has been implicated in the pathogenesis of numerous inflammatory diseases, making it a compelling target for therapeutic intervention.[3][4]

Comparative Analysis of p38α Inhibitors

To benchmark the performance of 5-aminopyrazole derivatives, we will compare their in vitro potency with that of a widely used and selective p38α inhibitor, SB203580. Although no p38 MAP kinase inhibitors have received FDA approval for market introduction, SB203580 serves as a standard reference compound in the field due to its high potency and selectivity.[]

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of 5-aminopyrazole derivatives against p38α MAP kinase, alongside the IC50 value for the reference compound SB203580.

Compound IDStructurep38α IC50 (nM)Reference
2a 5-Amino-1-(tert-butyl)-N-(2,6-dichlorophenyl)-1H-pyrazole-4-carboxamide1,200[4]
2j 5-Amino-N-(2,6-dichloro-4-methoxyphenyl)-1-(tert-butyl)-1H-pyrazole-4-carboxamide14 [4]
SB203580 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)1H-imidazole50[6]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation and replication of the presented data. Below is a representative protocol for a non-radioactive p38α MAP kinase activity assay.

In Vitro p38α MAP Kinase Inhibition Assay Protocol

This protocol is based on a common method for measuring kinase activity through the quantification of substrate phosphorylation.

1. Materials and Reagents:

  • Recombinant human p38α kinase

  • ATF-2 (Activating Transcription Factor 2) as substrate

  • Test compounds (5-aminopyrazole derivatives and SB203580) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents

  • 384-well white assay plates

  • Plate-reading luminometer

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in the kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 1%).

  • Enzyme Preparation: Dilute the recombinant p38α kinase to the desired concentration in the kinase assay buffer. The optimal concentration should be determined empirically.

  • Substrate/ATP Mix Preparation: Prepare a solution containing the ATF-2 substrate and ATP in the kinase assay buffer. The ATP concentration should be at or near the Michaelis-Menten constant (Km) for p38α to ensure sensitive detection of competitive inhibitors.

  • Kinase Reaction:

    • To the wells of a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

    • Add 2 µL of the diluted p38α kinase solution.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix.

  • Incubation: Incubate the reaction plate at room temperature for a defined period, typically 60 minutes.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and measure the light output. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the p38 kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.[7]

Mandatory Visualization

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, highlighting the central role of p38 kinase.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stress Stress (UV, Osmotic Shock) receptor Receptor stress->receptor cytokines Inflammatory Cytokines (TNF-α, IL-1β) cytokines->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3/6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 downstream_kinases Downstream Kinases (e.g., MK2, PRAK) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, MEF2C) p38->transcription_factors downstream_kinases->transcription_factors gene_expression Gene Expression transcription_factors->gene_expression kinase_assay_workflow start Start prepare_reagents Prepare Reagents (Compound, Enzyme, Substrate/ATP) start->prepare_reagents reaction_setup Set up Kinase Reaction in 384-well Plate prepare_reagents->reaction_setup incubation Incubate at Room Temperature reaction_setup->incubation add_adp_glo Add ADP-Glo™ Reagent incubation->add_adp_glo incubation2 Incubate add_adp_glo->incubation2 add_detection_reagent Add Kinase Detection Reagent incubation2->add_detection_reagent incubation3 Incubate add_detection_reagent->incubation3 read_luminescence Read Luminescence incubation3->read_luminescence data_analysis Data Analysis (IC50 Calculation) read_luminescence->data_analysis end End data_analysis->end

References

In Vitro Efficacy of 5-Aminopyrazole-4-carbonitrile Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the current scientific literature reveals a notable absence of specific in vitro studies on 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile derivatives. However, extensive research has been conducted on the broader class of 5-aminopyrazole-4-carbonitrile and other pyrazole analogs, demonstrating significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This guide provides a comparative overview of the in vitro performance of these related pyrazole derivatives, supported by experimental data from published studies.

The pyrazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives approved for clinical use. The 5-aminopyrazole-4-carbonitrile core, in particular, serves as a versatile synthon for generating diverse compound libraries with a wide range of biological activities. These activities are largely attributed to the molecule's ability to interact with various enzymes and receptors.

Comparative Analysis of Biological Activity

The primary biological activities reported for 5-aminopyrazole-4-carbonitrile derivatives and related pyrazoles include anticancer, antimicrobial, and enzyme inhibitory effects. The following sections present a comparative summary of their in vitro performance.

Anticancer Activity

Pyrazole derivatives have shown significant promise as anticancer agents, primarily through the induction of apoptosis and inhibition of microtubule polymerization. Several studies have evaluated the cytotoxic effects of various pyrazole compounds against a range of human cancer cell lines.

For instance, a series of novel pyrazole derivatives were synthesized and tested for their antiproliferative activity against human ovarian adenocarcinoma (A2780), human lung carcinoma (A549), and murine leukemia (P388) cells.[1] Four compounds from this series demonstrated significant activity, inducing apoptosis and causing a partial G2/M cell cycle block.[1] One particular derivative was also found to inhibit tubulin polymerization, a mechanism of action shared by several established anticancer drugs.[1][2]

Another study focused on pyrazolo[5,1-b]thiazole derivatives, which were screened against human hepatocellular carcinoma (HepG-2) and colon carcinoma (HCT-116) cell lines. An oxadiazole derivative from this series exhibited the highest activity against both cell lines.[3]

Below is a summary of the cytotoxic activity of selected pyrazole derivatives from the literature.

Compound ClassCell LineActivity (IC50/GI50)Reference
Pyrazole DerivativesA2780, A549, P388Micromolar range[1]
Pyrazolo[5,1-b]thiazoleHepG-26.9 µg/mL[3]
Pyrazolo[5,1-b]thiazoleHCT-11613.6 µg/mL[3]
1-Aryl-1H-pyrazole-fused Curcumin AnaloguesMDA-MB-2312.43–7.84 µM[4]
1-Aryl-1H-pyrazole-fused Curcumin AnaloguesHepG24.98–14.65 µM[4]
Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been extensively investigated. A study on novel 5-amino-4-cyano-1H-pyrazole derivatives showed moderate to high inhibitory activity against various bacteria and fungi.[5] Notably, compounds that incorporated a sugar moiety demonstrated the highest antimicrobial activity.[5]

In a different study, the antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles was evaluated against multidrug-resistant pathogens.[6] These compounds showed activity against Gram-negative species such as Klebsiella pneumoniae and Acinetobacter baumannii.[6] The pyrazole derivatives were also effective in reducing biofilm formation in A. baumannii.[6]

The table below summarizes the antimicrobial activity of representative pyrazole derivatives.

Compound ClassOrganismActivity (MIC)Reference
5-Amino-4-cyano-1H-pyrazole DerivativesVarious bacteria and fungiModerate to high inhibition[5]
1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazolesK. pneumoniae, A. baumannii1024 µg/mL[6]
CR232-loaded nanoparticlesMDR P. aeruginosa, KPC-producing K. pneumoniae0.72 µM[7]
Enzyme Inhibitory Activity

Pyrazole derivatives have been identified as potent inhibitors of various enzymes, including kinases, urease, and cholinesterases. The introduction of a tert-butyl group on a 3-amino-1H-pyrazole scaffold, for example, resulted in a highly potent and selective inhibitor of CDK16, a member of the PCTAIRE subfamily of kinases.[8]

Another study investigated the enzyme inhibitory activities of new pyrazole-based heterocyclic compounds against urease, β-glucuronidase, phosphodiesterase, α-chymotrypsin, acetylcholinesterase, and butyrylcholinesterase.[9] Specific compounds in the series were found to be selective inhibitors of either urease or butyrylcholinesterase.[9]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the in vitro evaluation of pyrazole derivatives.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Tubulin Polymerization Assay
  • Reaction Mixture: A reaction mixture containing tubulin (in a suitable buffer), GTP, and a fluorescence reporter is prepared.

  • Compound Addition: The test compound or a control vehicle is added to the reaction mixture.

  • Fluorescence Monitoring: The polymerization of tubulin is initiated by raising the temperature to 37°C, and the increase in fluorescence is monitored over time using a fluorometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compound are compared to the control to determine the inhibitory effect.

Visualizations

Experimental Workflow for In Vitro Anticancer Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Cytotoxicity Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of Pyrazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cell_culture Cancer Cell Line Culture mtt_assay MTT Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis Apoptosis Assay (e.g., Annexin V) ic50->apoptosis Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle Active Compounds tubulin Tubulin Polymerization Assay ic50->tubulin Active Compounds

Caption: A general workflow for the in vitro screening of anticancer pyrazole derivatives.

Apoptosis Induction Pathway

G pyrazole Pyrazole Derivative cell Cancer Cell pyrazole->cell p53 p53 Activation cell->p53 caspase Caspase Activation cell->caspase p21 p21 Upregulation p53->p21 g2m_arrest G2/M Cell Cycle Arrest p21->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis caspase->apoptosis

Caption: A simplified diagram of a potential apoptosis induction pathway by pyrazole derivatives.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of kinase inhibitor selectivity is paramount. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling kinases.[1][2][3][4][5] This versatility, however, necessitates a comprehensive evaluation of their cross-reactivity to anticipate potential off-target effects, which can lead to unforeseen toxicities or beneficial polypharmacology.

This guide provides a comparative analysis of the cross-reactivity profiles of several pyrazole-based inhibitors, supported by experimental data. It details the methodologies for assessing inhibitor specificity and provides visual aids to conceptualize key pathways and workflows.

Data Presentation: Selectivity of Pyrazole-Based Kinase Inhibitors

The following tables summarize the inhibitory activity (IC50) of selected pyrazole-based kinase inhibitors against their primary targets and key off-targets, illustrating the concept of selectivity. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Table 1: Inhibitory Activity of Pyrazole Derivatives Targeting JAK, Akt, and FGFR Kinases

InhibitorPrimary Target(s)IC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)Reference
RuxolitinibJAK1 / JAK2~3JAK3~430[6]
AfuresertibAkt10.02Akt2 / Akt32 / 2.6[6]
ErdafitinibFGFR1-41.2 - 5.7VEGFR26.6[6]
GandotinibJAK2Potent (Type I)JAK3Less Potent[6]

Table 2: Inhibitory Activity of Pyrazole Derivatives Targeting Bcr-Abl, Aurora, and Haspin Kinases

InhibitorPrimary Target(s)IC50 (nM)Key Off-Target(s)Off-Target IC50 (nM)Reference
Compound 10Bcr-Abl14.2K562 (Cell line)270[3]
Asciminib (ABL-001)Bcr-Abl (non-ATP competitive)0.5 (Kd 0.5-0.8)--[3]
Tozasertib (VX-680)Aurora A/B/C0.6 / 1.5 / 4.6--[7]
Compound 1bHaspin57CLK1, DYRK1A>10,000[8]
Compound 1cHaspin66CLK1, DYRK1A>10,000[8]

Key Signaling Pathways in Focus

To appreciate the nuances of inhibitor selectivity, a foundational understanding of their target pathways is essential. Below is a simplified representation of the JAK/STAT signaling cascade, a frequent target of pyrazole-based inhibitors.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activates STAT_inactive STAT (Inactive) JAK->STAT_inactive Phosphorylates STAT_active p-STAT (Active) STAT_dimer p-STAT Dimer STAT_active->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus Gene_Expression Gene Expression DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->Receptor Inhibitor Ruxolitinib (Pyrazole Inhibitor) Inhibitor->JAK Inhibits

Figure 1: Simplified JAK/STAT Signaling Pathway

Experimental Protocols

Determining the selectivity of an inhibitor requires robust and comprehensive experimental methods. Below are protocols for commonly employed assays.

In Vitro Kinase Assay Panel (Radiometric)

This biochemical assay provides a direct measure of an inhibitor's potency against a large panel of purified kinases.[9]

  • Objective: To determine the IC50 value of a pyrazole-based inhibitor against hundreds of kinases.

  • Principle: The assay measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific kinase substrate. Inhibition of the kinase reduces the amount of radioactivity transferred to the substrate.

  • Methodology:

    • Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical screen starts at a high concentration (e.g., 10 µM).

    • Reaction Setup: In a multi-well plate, add the purified recombinant kinase, its specific peptide or protein substrate, and the kinase reaction buffer.

    • Inhibitor Addition: Add the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

    • Initiation: Start the kinase reaction by adding a solution containing both unlabeled ATP and [γ-³³P]ATP.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).

    • Termination & Separation: Stop the reaction and separate the radiolabeled substrate from the residual [γ-³³P]ATP, often by spotting the reaction mixture onto phosphocellulose filter plates and washing.

    • Quantification: Measure the radioactivity incorporated into the substrate using a scintillation counter.

    • Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay used to verify target engagement in a cellular environment.[1]

  • Objective: To confirm that the inhibitor binds to its intended target kinase within intact cells.

  • Principle: A protein's thermal stability increases when it is bound to a ligand (the inhibitor). Unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.[1]

  • Methodology:

    • Cell Treatment: Treat intact cells with the pyrazole-based inhibitor or a vehicle control for a specified time.

    • Heating: Heat aliquots of the cell suspensions across a range of temperatures.

    • Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

    • Detection: Analyze the amount of the target kinase remaining in the soluble fraction at each temperature point using methods like Western Blot or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein versus temperature. A shift to higher temperatures for protein denaturation in the inhibitor-treated samples confirms target engagement.[1]

CETSA_Workflow start Intact Cells treatment Treat with Inhibitor or Vehicle (DMSO) start->treatment heat Heat Aliquots across a Temperature Gradient treatment->heat lyse Cell Lysis & Centrifugation heat->lyse separate Separate Soluble Fraction (Stable Proteins) lyse->separate detect Detect Target Protein (e.g., Western Blot) separate->detect analyze Analyze Data & Generate Melt Curve detect->analyze end Confirm Target Engagement analyze->end

Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA)
KINOMEscan™ (Competition Binding Assay)

This is a high-throughput method to profile an inhibitor against a large panel of kinases based on competition binding.

  • Objective: To quantitatively measure the binding interactions of an inhibitor against a comprehensive panel of human kinases.

  • Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase that remains bound to the solid support is inversely proportional to the affinity of the test compound.

  • Methodology:

    • Preparation: Kinases, tagged with DNA, are mixed with the test compound.

    • Binding: The kinase-compound mixture is added to a solid support (e.g., beads) functionalized with an immobilized, broad-spectrum kinase inhibitor.

    • Competition: The test compound competes with the immobilized ligand for binding to the kinase. Stronger binders will result in less kinase being captured on the solid support.

    • Washing and Elution: Unbound components are washed away.

    • Quantification: The amount of DNA-tagged kinase captured on the solid support is quantified using quantitative PCR (qPCR).

    • Data Analysis: The amount of kinase detected is compared to a DMSO control. Results can be expressed as a percentage of control or used to calculate a dissociation constant (Kd), where a lower value indicates a stronger binding affinity.[10]

Interpreting Selectivity Profiles

The data generated from these assays allows for the classification of inhibitors, which guides their development and application.

Selectivity_Logic cluster_high High Selectivity cluster_low Low Selectivity profile Pyrazole Inhibitor Selectivity Profile high_select Few off-targets with significantly weaker affinity profile->high_select Selective low_select Multiple off-targets with similar affinity to primary target profile->low_select Promiscuous high_outcome Ideal for use as a specific research probe or a targeted therapeutic with a clear safety profile. high_select->high_outcome low_outcome1 Potential for unforeseen side effects and toxicity. low_select->low_outcome1 low_outcome2 Opportunity for 'Polypharmacology' where multiple targets contribute to therapeutic effect. low_select->low_outcome2

Figure 3: Logic for Interpreting Inhibitor Selectivity

By employing these methodologies and carefully analyzing the resulting data, researchers can build a comprehensive understanding of the cross-reactivity profile of pyrazole-based inhibitors, paving the way for the design of more selective and efficacious therapeutics.

References

A Comparative Guide to the Synthetic Routes of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. The diverse substitution patterns possible on the pyrazole ring allow for fine-tuning of its physicochemical and biological properties. Consequently, the efficient and regioselective synthesis of substituted pyrazoles is a topic of continuous interest. This guide provides a comparative overview of the most common and modern synthetic routes to this important class of heterocycles, supported by experimental data and detailed protocols.

Comparison of Key Synthetic Routes

The choice of synthetic strategy for a particular substituted pyrazole depends on several factors, including the availability of starting materials, desired substitution pattern, scalability, and, critically, regioselectivity. Below is a summary of the most prevalent methods and their key features.

Synthetic Route Starting Materials General Conditions Typical Yields Advantages Disadvantages
Knorr Pyrazole Synthesis 1,3-Dicarbonyl compounds, HydrazinesAcidic catalysis (e.g., acetic acid), Reflux in alcohol60-95%High yields, Simple procedure, Readily available starting materials.[1][2]Lack of regioselectivity with unsymmetrical dicarbonyls, Can produce mixtures of isomers.[3]
Paal-Knorr Pyrazole Synthesis 1,4-Dicarbonyl compounds, HydrazinesAcidic or neutral conditions, often requires heatingGenerally >60%Good yields, Simple procedure.[4]Starting 1,4-dicarbonyls can be challenging to prepare.[4]
1,3-Dipolar Cycloaddition Diazo compounds (or precursors), Alkynes/AlkenesVaries (base, thermal, metal-catalyzed)70-98%High regioselectivity, Mild conditions possible, Broad substrate scope.[5][6]Diazo compounds can be hazardous to handle.[7]
From α,β-Unsaturated Ketones α,β-Unsaturated ketones (e.g., chalcones), HydrazinesOften involves a two-step process (cyclization then oxidation), Various oxidants (e.g., I₂, DDQ)75-90%Good yields, Readily available starting materials.May require an additional oxidation step, Potential for side reactions.
Multicomponent Reactions (MCRs) Aldehydes, Active methylene compounds, Hydrazines, etc.Often one-pot, Can be catalyzed by acids, bases, or metals80-95%High atom and step economy, Procedural simplicity, Access to complex molecules in a single step.[8][9][10][11]Optimization can be complex, Sometimes limited to specific substitution patterns.

Experimental Protocols

Knorr Pyrazole Synthesis: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole

Materials:

  • Acetylacetone (1,3-pentanedione)

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve acetylacetone (10 mmol) in ethanol (20 mL).

  • Add phenylhydrazine (10 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (3-4 drops).

  • Heat the reaction mixture at reflux for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry to obtain the pure 3,5-dimethyl-1-phenyl-1H-pyrazole.

1,3-Dipolar Cycloaddition: Synthesis of 1,3,5-trisubstituted pyrazole

Materials:

  • Aryl aldehyde

  • p-Toluenesulfonylhydrazide (Tosylhydrazide)

  • Terminal alkyne

  • Sodium hydroxide

  • Methanol

Procedure:

  • In a flask, dissolve the aryl aldehyde (5 mmol) and p-toluenesulfonylhydrazide (5 mmol) in methanol (25 mL).

  • Heat the mixture to reflux for 1 hour to form the tosylhydrazone in situ.

  • Cool the mixture to room temperature and add the terminal alkyne (5.5 mmol) and sodium hydroxide (10 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. The diazo compound is generated in situ, which then undergoes cycloaddition.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Synthesis from α,β-Unsaturated Ketones: Synthesis of 1,3,5-triphenyl-1H-pyrazole from Chalcone

Materials:

  • Chalcone (1,3-diphenyl-2-propen-1-one)

  • Phenylhydrazine hydrochloride

  • Sodium acetate

  • Ethanol

  • Iodine

Procedure:

  • Pyrazoline formation: To a solution of chalcone (5 mmol) in ethanol (30 mL), add phenylhydrazine hydrochloride (5.5 mmol) and sodium acetate (10 mmol).

  • Reflux the mixture for 4 hours. The formation of the intermediate pyrazoline can be monitored by TLC.

  • Cool the reaction mixture and pour it into cold water.

  • Collect the precipitated solid (the pyrazoline intermediate) by filtration and wash with water.

  • Oxidation to pyrazole: Dissolve the crude pyrazoline in ethanol.

  • Add a catalytic amount of iodine (I₂) and reflux the mixture for 6 hours.

  • After the reaction is complete (monitored by TLC), cool the solution. The product will crystallize out.

  • Filter the solid, wash with a small amount of cold ethanol, and dry to yield 1,3,5-triphenyl-1H-pyrazole.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow and key steps of the discussed synthetic routes for substituted pyrazoles.

Knorr_Synthesis Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate Dicarbonyl->Hydrazone + Hydrazine Hydrazine Hydrazine->Hydrazone Acid Acid Catalyst Acid->Hydrazone Cyclic_Int Cyclic Intermediate Hydrazone->Cyclic_Int Intramolecular Cyclization Pyrazole Substituted Pyrazole Cyclic_Int->Pyrazole Dehydration

Caption: The Knorr pyrazole synthesis workflow.

Dipolar_Cycloaddition Aldehyde Aldehyde Diazo Diazo Compound (in situ) Aldehyde->Diazo + Tosylhydrazide Tosylhydrazide Tosylhydrazide->Diazo Pyrazole Substituted Pyrazole Diazo->Pyrazole [3+2] Cycloaddition Alkyne Alkyne Alkyne->Pyrazole Base Base Base->Diazo

Caption: 1,3-Dipolar cycloaddition pathway for pyrazole synthesis.

Chalcone_Route Chalcone α,β-Unsaturated Ketone Pyrazoline Pyrazoline Intermediate Chalcone->Pyrazoline + Hydrazine Hydrazine Hydrazine->Pyrazoline Pyrazole Substituted Pyrazole Pyrazoline->Pyrazole Oxidation Oxidant Oxidant Oxidant->Pyrazole

Caption: Pyrazole synthesis from α,β-unsaturated ketones.

Conclusion

The synthesis of substituted pyrazoles is a well-established field with a diverse array of reliable methods. The classical Knorr and Paal-Knorr syntheses remain valuable for their simplicity and high yields, although regioselectivity can be a challenge. For highly regioselective syntheses, 1,3-dipolar cycloadditions are often the method of choice, despite the potential hazards of handling diazo compounds. The use of α,β-unsaturated ketones provides a convenient route from readily available starting materials. Modern approaches, particularly multicomponent reactions, offer significant advantages in terms of efficiency and complexity, allowing for the rapid generation of diverse pyrazole libraries. The selection of the optimal synthetic route will ultimately be guided by the specific target molecule and the strategic considerations of the research or development program.

References

A Comparative Guide to the Validation of Analytical Methods for Pyrazole Compound Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the characterization and quantification of pyrazole compounds, a critical scaffold in pharmaceutical and agrochemical research. The validation of these methods is benchmarked against the standards outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability and accuracy of analytical data.[1][2] This document delves into the experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry, offering a comparative analysis of their performance.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Below is a comparative summary of the most common analytical techniques for the quantification of pyrazole derivatives.

Table 1: Comparison of Quantitative Performance Data for HPLC-UV
Validation ParameterTypical Performance for Pyrazole DerivativesAcceptance Criteria (ICH Q2(R2))Reference
Linearity Range 0.1 - 150 µg/mLCorrelation coefficient (r²) > 0.995[3][4][5]
Correlation Coefficient (r²) > 0.999> 0.995[3][4][5]
Limit of Detection (LOD) 0.05 - 4 µg/mLSignal-to-Noise Ratio (S/N) ≥ 3[3][5]
Limit of Quantification (LOQ) 0.1 - 15 µg/mLS/N ≥ 10[3][5]
Accuracy (% Recovery) 98 - 115%98.0 - 102.0% for drug substance[5][6]
Precision (% RSD) < 15%≤ 2.0% for drug substance[6][7]
Table 2: Comparison of Quantitative Performance Data for GC-MS
Validation ParameterTypical Performance for Pyrazole DerivativesAcceptance Criteria (ICH Q2(R2))Reference
Linearity Range 0.1 - 10 µg/mLCorrelation coefficient (r²) > 0.995[7]
Correlation Coefficient (r²) > 0.995> 0.995[7]
Limit of Detection (LOD) 0.05 µg/mLS/N ≥ 3[7]
Limit of Quantification (LOQ) 0.1 µg/mLS/N ≥ 10[7]
Accuracy (% Recovery) 85 - 115%98.0 - 102.0% for drug substance[6][7]
Precision (% RSD) < 15%≤ 2.0% for drug substance[6][7]
Table 3: Comparison of Quantitative Performance Data for qNMR
Validation ParameterTypical Performance for Pyrazole DerivativesAcceptance Criteria (ICH Q2(R2))Reference
Linearity Range Analyte dependent, typically wide rangeCorrelation coefficient (r²) > 0.995[8]
Correlation Coefficient (r²) > 0.999> 0.995[8]
Limit of Quantification (LOQ) ~0.5 µg/mLS/N ≥ 10[9]
Accuracy (% Recovery) High, often used for reference standard certification98.0 - 102.0% for drug substance[6][8]
Precision (% RSD) < 2%≤ 2.0% for drug substance[6][8]
Table 4: Comparison of Quantitative Performance Data for UV-Vis Spectrophotometry
Validation ParameterTypical Performance for Pyrazole DerivativesAcceptance Criteria (ICH Q2(R2))Reference
Linearity Range 1 - 30 µg/mLCorrelation coefficient (r²) > 0.998[10][11]
Correlation Coefficient (r²) > 0.999> 0.995[11]
Limit of Detection (LOD) 0.0157 - 0.1008 µg/mLS/N ≥ 3[10][11]
Limit of Quantification (LOQ) 0.0415 - 0.3058 µg/mLS/N ≥ 10[10][11]
Accuracy (% Recovery) 99.4 - 103.0%98.0 - 102.0% for drug substance[6][10]
Precision (% RSD) < 2%≤ 2.0% for drug substance[6][10]

Experimental Protocols

Detailed methodologies for the validation of analytical methods are crucial for ensuring consistency and reliability. The following protocols are based on ICH Q2(R2) guidelines.[1][2]

Protocol 1: HPLC Method Validation

A reversed-phase HPLC (RP-HPLC) method is a robust technique for the routine analysis of pyrazole derivatives.[5]

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic or trifluoroacetic acid). The exact ratio should be optimized for peak shape and retention time.[3][5]

  • Flow Rate: 1.0 mL/min.[3][5]

  • Column Temperature: 25 °C.[3]

  • Injection Volume: 10-20 µL.[5]

  • Detection Wavelength: Determined by the UV spectrum of the specific pyrazole compound (e.g., 206 nm, 237 nm).[3][5]

2. Validation Parameters:

  • Specificity: Analyze a blank (mobile phase), a placebo (matrix without the analyte), and a sample spiked with the pyrazole compound to ensure no interference at the analyte's retention time.[3]

  • Linearity: Prepare a series of at least five concentrations of the analyte. Plot the peak area against the concentration and determine the correlation coefficient (r²).[3]

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration).[12]

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts or equipment.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or based on the standard deviation of the response and the slope of the calibration curve.[3][13]

  • Robustness: Deliberately vary method parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.[3]

Protocol 2: GC-MS Method Validation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile pyrazole compounds, offering high selectivity and sensitivity.[7][14]

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]

  • Injector Temperature: 250 °C.[14]

  • Injection Volume: 1 µL (split or splitless injection).[14]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[14]

  • Oven Temperature Program: Optimized for the separation of the target pyrazole and any impurities (e.g., initial temperature of 80°C, hold for 2 minutes, ramp to 150°C at 5°C/min, then to 250°C at 20°C/min and hold).[14]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.[7]

2. Validation Parameters:

  • The validation parameters are similar to those for HPLC, with a greater emphasis on matrix effects in specificity testing.

Protocol 3: Quantitative NMR (qNMR) Method Validation

qNMR is an absolute quantification method that does not require a calibration curve with a reference standard of the same compound.

1. Instrumentation and Conditions:

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the pyrazole compound and an internal standard are soluble.

  • Internal Standard (IS): A certified reference material with a known purity and a signal that does not overlap with the analyte signals.

  • Acquisition Parameters: Optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

2. Validation Parameters:

  • Specificity: Assessed by the absence of overlapping signals from the matrix or impurities with the analyte and internal standard signals.

  • Linearity: While not required for absolute quantification, linearity can be assessed by preparing samples with varying analyte-to-internal standard ratios.

  • Accuracy and Precision: Determined by analyzing samples with known concentrations or by comparison with other validated methods.

Protocol 4: UV-Vis Spectrophotometry Method Validation

This method is simpler and faster but less specific than chromatographic methods. It is suitable for the analysis of pure substances or simple formulations where interfering substances are absent.

1. Instrumentation and Conditions:

  • Spectrophotometer: A UV-Vis spectrophotometer.

  • Solvent: A solvent in which the pyrazole compound is stable and soluble (e.g., ethanol, methanol, or a buffered aqueous solution).

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte across the UV-Vis spectrum.[10]

2. Validation Parameters:

  • Specificity: Analyze a blank and a placebo to ensure no significant absorbance at the λmax of the analyte.

  • Linearity: Prepare a series of concentrations and measure their absorbance. Plot absorbance versus concentration to establish the linear range and correlation coefficient.[10]

  • Accuracy and Precision: Determined similarly to the HPLC method, by analyzing samples of known concentrations.

Mandatory Visualizations

Analytical Method Validation Workflow

G cluster_0 Method Development & Optimization cluster_1 Method Validation Protocol cluster_2 Validation Experiments cluster_3 Data Evaluation & Reporting Dev Analytical Method Development Opt Method Optimization Dev->Opt Protocol Define Validation Parameters & Acceptance Criteria (ICH Q2) Opt->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Eval Data Analysis & Comparison with Acceptance Criteria Specificity->Eval Linearity->Eval Accuracy->Eval Precision->Eval LOD_LOQ->Eval Robustness->Eval Report Validation Report Eval->Report Method_Implementation Routine Use & Lifecycle Management Report->Method_Implementation Method is Fit for Purpose G cluster_0 Analytical Requirement cluster_1 Recommended Analytical Technique Req High Sensitivity (Trace Analysis) HPLC HPLC-UV/MS Req->HPLC GCMS GC-MS Req->GCMS Volatile Analytes Req2 High Selectivity (Complex Matrix) Req2->HPLC Req2->GCMS Req3 Structural Elucidation (Identification) Req3->GCMS With Library NMR NMR Req3->NMR Req4 High Throughput (Screening) Req4->HPLC Fast Gradient UVVis UV-Vis Req4->UVVis Req5 Absolute Quantification (No Reference Standard) Req5->NMR qNMR

References

A Comparative Guide to the Biological Activity of Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological function is paramount. This guide offers an objective comparison of the biological activities of pyrazole regioisomers, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. By presenting supporting experimental data and detailed methodologies, this document aims to provide a clear framework for evaluating the therapeutic potential of this versatile heterocyclic scaffold.

The Significance of Regioisomerism in Pyrazole Scaffolds

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms. The substitution pattern on this core structure gives rise to various regioisomers, which can exhibit markedly different biological profiles. The spatial arrangement of substituents influences the molecule's ability to interact with biological targets, thereby affecting its efficacy and selectivity. This guide will delve into the structure-activity relationships (SAR) of pyrazole regioisomers, highlighting how the positioning of functional groups can dictate their pharmacological effects.

Comparative Analysis of Biological Activities

The biological potency of pyrazole derivatives is critically dependent on the substitution pattern around the pyrazole core. The following sections provide a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of different pyrazole regioisomers, supported by quantitative data from various studies.

Anticancer Activity

Pyrazole derivatives have emerged as promising anticancer agents, often targeting key enzymes in cell signaling pathways, such as protein kinases. The placement of substituents on the pyrazole ring can significantly impact their inhibitory potency and selectivity.

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound ClassSpecific Derivative ExampleTarget/Cell LineIC50 (µM)Reference
1,3,5-Trisubstituted PyrazolineCompound 3cMCF-7>100 (low activity)[1]
1,3,5-Trisubstituted PyrazolineCompound 6cMCF-71.84[1]
1,3,5-Trisubstituted PyrazolineCompound 7dMCF-70.93[1]
1,3,4-Trisubstituted PyrazoleCompound 4cSW-620 (Colon)0.52[2]
1,3-DiarylpyrazoloneCompound P7A549 (Lung)High Activity[3]
Pyrazole-Thiadiazole HybridCompound 6gA549 (Lung)1.537[4]
Pyrazole-Thiadiazole HybridCompound 6gEGFR0.024[4]

IC50: The half-maximal inhibitory concentration. A lower value indicates greater potency.

Structure-Activity Relationship Insights for Anticancer Activity:

  • 1,3,5-Trisubstituted Pyrazolines: The nature of the substituent at the 5-position of the pyrazoline ring appears to be crucial for anticancer activity against MCF-7 breast cancer cells. While a simple phenyl group (in compound 3c) results in low activity, the introduction of a 4-chlorophenyl group (in compound 6c) or a 4-methoxyphenyl group (in compound 7d) significantly enhances cytotoxic effects.[1]

  • 1,3,4-Trisubstituted Pyrazoles: A 1,3,4-trisubstituted pyrazole derivative (compound 4c) has demonstrated potent activity against the SW-620 colon cancer cell line, with a sub-micromolar IC50 value.[2] This highlights the potential of this substitution pattern in developing effective anticancer agents.

  • Kinase Inhibition: Many pyrazole-based anticancer agents function as kinase inhibitors.[5][6] The pyrazole scaffold can effectively interact with the ATP-binding site of kinases like EGFR and VEGFR-2.[7][8] The substituents on the pyrazole ring play a critical role in establishing hydrogen bonds and hydrophobic interactions within the kinase domain, thereby influencing inhibitory potency.[9]

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacterial and fungal pathogens. The regiochemistry of the pyrazole core is a key determinant of their antimicrobial spectrum and efficacy.

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound ClassSpecific Derivative ExampleMicrobial StrainMIC (µg/mL)Reference
Pyrazole-CarbothiohydrazideCompound 21aS. aureus62.5[10]
Pyrazole-CarbothiohydrazideCompound 21aA. niger2.9[10]
Pyrazole DerivativeCompound 3E. coli0.25[11]
Pyrazole DerivativeCompound 4S. epidermidis0.25[11]
Pyrazole-Chalcone Hybrid---[12][13]

MIC: Minimum Inhibitory Concentration. A lower value indicates greater potency.

Structure-Activity Relationship Insights for Antimicrobial Activity:

  • Substituent Effects: The presence of specific functional groups and their positions on the pyrazole ring are critical for antimicrobial activity. For instance, certain pyrazole-carbothiohydrazide derivatives have shown potent activity against both bacteria and fungi.[10]

  • Mechanism of Action: Some pyrazole derivatives may exert their antimicrobial effects by inhibiting essential bacterial enzymes, such as DNA gyrase.[14][15][16] The pyrazole scaffold can interact with the enzyme's active site, disrupting DNA replication and leading to bacterial cell death.

  • Hybrid Molecules: The combination of the pyrazole moiety with other pharmacophores, such as chalcones, has been explored to develop hybrid molecules with enhanced antimicrobial properties.[12][13]

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2). This selectivity is highly dependent on the substitution pattern of the pyrazole ring.

Table 3: Anti-inflammatory Activity of Pyrazole Derivatives

Compound ClassSpecific Derivative ExampleTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-Pyridazine HybridCompound 5fCOX-21.509.56[17]
Pyrazole-Pyridazine HybridCompound 6fCOX-21.158.31[17]
Pyrazolyl ThiazoloneCompound 215-LOX--[18]
Pyrazolyl ThiazoloneCompound 315-LOXLower activity than 2-[18]
Diaryl PyrazoleCelecoxibCOX-20.04375[19]

IC50: The half-maximal inhibitory concentration. A lower value indicates greater potency. Selectivity Index: A higher value indicates greater selectivity for COX-2 over COX-1.

Structure-Activity Relationship Insights for Anti-inflammatory Activity:

  • COX-2 Selectivity: The presence of a vicinal diaryl substitution pattern on the pyrazole ring is a key feature for selective COX-2 inhibition, as seen in the drug Celecoxib.[19] The nature and position of substituents on these aryl rings are crucial for fitting into the active site of COX-2 while being excluded from the narrower active site of COX-1.

  • Hybrid Scaffolds: The fusion of the pyrazole ring with other heterocyclic systems, such as pyridazine, can yield potent and selective COX-2 inhibitors.[17]

  • Lipoxygenase Inhibition: Besides COX inhibition, some pyrazole derivatives also exhibit inhibitory activity against lipoxygenases (LOX), another important enzyme family in the inflammatory cascade.[18]

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials reaction Chemical Reaction (e.g., Cyclocondensation) start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization in_vitro In Vitro Assays (e.g., MTT, Enzyme Inhibition) characterization->in_vitro in_vivo In Vivo Models (e.g., Animal Models) in_vitro->in_vivo data_collection Data Collection (IC50, MIC) in_vivo->data_collection sar_analysis SAR Analysis data_collection->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General experimental workflow for the synthesis and biological evaluation of pyrazole derivatives.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of a pyrazole-based kinase inhibitor.

Caption: Structural representation of 1,3,5- and 1,3,4-trisubstituted pyrazole regioisomers.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[20][21]

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The cells are treated with various concentrations of the pyrazole derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: After the incubation period, the treatment medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

    • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at a wavelength between 500 and 600 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Agar Diffusion Method for Antimicrobial Susceptibility Testing

The agar diffusion method is a widely used technique to determine the susceptibility of microorganisms to antimicrobial agents.

  • Principle: An antimicrobial agent diffuses from a concentrated source through an agar medium inoculated with a test microorganism. The size of the zone of inhibition of microbial growth is proportional to the susceptibility of the organism to the agent.

  • Procedure:

    • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

    • Plate Inoculation: A sterile swab is dipped into the inoculum and used to evenly inoculate the entire surface of an agar plate (e.g., Mueller-Hinton agar).

    • Application of Test Compound: Sterile paper discs impregnated with a known concentration of the pyrazole derivative are placed on the surface of the inoculated agar.

    • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters.

    • Interpretation: The size of the inhibition zone is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested compound. For quantitative analysis, a broth microdilution method is often used to determine the Minimum Inhibitory Concentration (MIC).

Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a classic in vivo assay to screen for acute anti-inflammatory activity.[14][22]

  • Principle: Subplantar injection of carrageenan, an irritant, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

  • Procedure:

    • Animal Acclimatization: Animals (typically rats or mice) are acclimatized to the laboratory conditions.

    • Compound Administration: The test pyrazole derivatives are administered to the animals, usually orally or intraperitoneally, at a specific time before the carrageenan injection.

    • Induction of Edema: A solution of carrageenan (e.g., 1% in saline) is injected into the subplantar region of the right hind paw of each animal.

    • Measurement of Paw Volume/Thickness: The volume or thickness of the paw is measured at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer or calipers.

    • Data Analysis: The percentage of inhibition of edema is calculated for each treated group compared to a vehicle-treated control group.

Conclusion

The biological activity of pyrazole derivatives is profoundly influenced by their substitution pattern, making the study of regioisomers a critical aspect of drug discovery. As demonstrated in this guide, subtle changes in the placement of functional groups on the pyrazole scaffold can lead to significant differences in anticancer, antimicrobial, and anti-inflammatory efficacy. The provided data and experimental protocols offer a foundational understanding for researchers to design and evaluate novel pyrazole-based therapeutic agents with improved potency and selectivity. Further systematic studies directly comparing a wider range of regioisomers with identical substituents are warranted to build a more comprehensive structure-activity relationship landscape for this important class of heterocyclic compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The responsible management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling specialized compounds like 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile, a clear, compliant, and safe disposal plan is essential. This guide provides a step-by-step operational plan for the proper disposal of this compound, grounded in safety data and best practices for laboratory chemical waste management.

Hazard Profile and Immediate Safety Precautions

Before beginning any disposal procedures, it is critical to understand the hazard profile of this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful.[1]

  • H302: Harmful if swallowed.[1]

  • H312: Harmful in contact with skin.[1]

  • H332: Harmful if inhaled.[1]

Given these hazards, all handling and disposal operations must be conducted while wearing appropriate Personal Protective Equipment (PPE), including a laboratory coat, chemical-resistant nitrile gloves, and chemical safety goggles.[2][3] Work should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[1]

Summary of Chemical Safety and Disposal Data

The following table summarizes the essential hazard and disposal information for this compound.

ParameterInformationSource
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled)[1]
GHS Pictogram Warning[1]
Primary Disposal Method Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][1][4]
Recommended Technology High-temperature incineration by a licensed professional waste disposal company is recommended for similar pyrazole derivatives.[2][2][5]
Drain Disposal Prohibited. Do not discharge to sewer systems.[5][5][6]
Waste Segregation Collect solid, liquid, and contaminated materials in separate, clearly labeled, and sealed containers.[2][6][7][2][6][7]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[2][6]

Step 1: Waste Segregation

Proper segregation is the most critical first step to prevent accidental chemical reactions and ensure compliant disposal.[6][7]

  • Solid Waste:

    • Collect unused or expired solid this compound in a dedicated, clearly labeled, sealable, and chemically compatible waste container.[2]

    • Any materials significantly contaminated with the compound, such as weighing papers, absorbent pads, and contaminated gloves, should be placed in the same solid waste container.[2][6]

  • Liquid Waste:

    • Solutions containing dissolved this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[6]

    • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents.[7]

Step 2: Container Labeling and Storage

Properly labeling and storing waste is essential for safety and regulatory compliance.

  • Labeling: The waste container must be clearly labeled with:

    • The words "Hazardous Waste"[7]

    • The full chemical name: "this compound"

    • An accurate list of all constituents and their approximate concentrations[7]

    • The date when waste was first added to the container (accumulation start date)[7]

    • The name of the principal investigator and laboratory location[7]

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[2][7]

    • This area should be well-ventilated and away from incompatible materials.[2]

    • Utilize secondary containment, such as a chemical-resistant tray, to capture any potential leaks.[7]

Step 3: Arranging for Professional Disposal
  • Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[2]

  • The ultimate disposal must be handled by a licensed professional waste disposal company.[2] The most common and recommended method for such compounds is high-temperature incineration.[5]

Procedural Workflow for Disposal

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Containment & Labeling cluster_3 Storage & Disposal Request start Generate Waste Containing This compound waste_type Identify Waste Type start->waste_type solid Solid Waste (Unused chemical, contaminated gloves, paper towels) waste_type->solid Solid liquid Liquid Waste (Solutions containing the chemical) waste_type->liquid Liquid container_solid Place in Labeled, Sealed Solid Waste Container solid->container_solid container_liquid Place in Labeled, Sealed Liquid Waste Container liquid->container_liquid storage Store in Designated Hazardous Waste Area with Secondary Containment container_solid->storage container_liquid->storage request Request Pickup via Institutional EHS storage->request end Professional Disposal (e.g., Incineration) request->end

Caption: Decision workflow for the proper disposal of this compound.

Experimental Protocol: Decontamination and Small Spill Cleanup

This protocol outlines the procedure for cleaning a small spill of solid this compound.

  • Ensure Safety:

    • Alert personnel in the immediate area.

    • Ensure the area is well-ventilated. If ventilation is poor, evacuate the area.

    • Don appropriate PPE: lab coat, safety goggles, and two pairs of nitrile gloves.

  • Containment:

    • Prevent the spill from spreading. For solid spills, avoid creating dust.[5] Do not add water to the spill.

  • Cleanup:

    • Gently cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent.

    • Carefully sweep or scoop the material into a designated hazardous waste container. Use non-sparking tools if there is any fire risk.[8]

    • Collect all contaminated materials, including used absorbent, contaminated gloves, and any broken glassware, and place them in the solid hazardous waste container.

  • Final Decontamination:

    • Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Place the cleaning materials into the same hazardous waste container.

  • Final Steps:

    • Seal and label the hazardous waste container as described in the disposal protocol.

    • Wash hands thoroughly with soap and water after the cleanup is complete.

    • Report the spill to the laboratory supervisor or EHS department, as per institutional policy.

References

Personal protective equipment for handling 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment (PPE), safe handling practices, and proper disposal methods.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It can also cause skin and serious eye irritation.[3][4] Therefore, strict adherence to recommended PPE is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US).[5]
Skin Protection Gloves & Protective ClothingChemical impermeable gloves and fire/flame resistant, impervious clothing.[1][5]
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation occurs. A NIOSH-approved respirator is recommended.[2][5]

Operational Plan: Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and ensure a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][3]

  • Avoid Contact: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust, fumes, gas, mist, vapors, or spray.[1][3]

  • Hygiene: Wash hands thoroughly after handling.[1][3] Do not eat, drink, or smoke when using this product.[1][6] Contaminated clothing should be removed immediately and washed before reuse.[1][3]

  • Ignition Sources: Keep away from heat, sparks, and other ignition sources.[2]

Storage Procedures:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • The product should be stored in light-resistant containers, avoiding exposure to direct sunlight, moisture, and excessive heat.[6]

  • Store in a locked-up area.[3][6]

Emergency and First-Aid Procedures

In case of exposure, immediate action is crucial.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation occurs.[1][3]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Disposal: Dispose of contents and container to an approved waste disposal plant.[1][3]

  • Contaminated Materials: Absorb spills with inert material (e.g., sand, vermiculite) and place in a suitable disposal container.[2][3] Prevent the chemical from entering drains or waterways.[3][4]

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Weigh and Handle Chemical (Avoid Dust Formation) C->D Begin Work E Perform Experimental Procedure D->E F Decontaminate Workspace E->F Complete Experiment G Dispose of Waste in Designated Hazardous Waste Container F->G H Remove and Dispose of Contaminated PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-amino-1-tert-butyl-1H-pyrazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.